2,4-Dichloro-5-isopropoxyphenylboronic acid
Description
Properties
IUPAC Name |
(2,4-dichloro-5-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BCl2O3/c1-5(2)15-9-3-6(10(13)14)7(11)4-8(9)12/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFHFEFPEHEGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681685 | |
| Record name | {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325786-18-3 | |
| Record name | {2,4-Dichloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectral Data of 2,4-Dichloro-5-isopropoxyphenylboronic Acid: A Technical Guide
This technical guide provides a comprehensive analysis of the predicted spectral data for 2,4-dichloro-5-isopropoxyphenylboronic acid, a key intermediate in various synthetic applications, particularly in the development of novel pharmaceuticals and functional materials. The absence of readily available experimental spectra for this specific compound necessitates a detailed predictive approach, grounded in the established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and supported by data from structurally analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic characteristics of this molecule.
Molecular Structure and Key Features
2,4-Dichloro-5-isopropoxyphenylboronic acid possesses a unique combination of functional groups that dictate its spectral properties. The phenyl ring is substituted with two chloro atoms, an isopropoxy group, and a boronic acid moiety. These substituents influence the electron distribution within the aromatic ring and give rise to characteristic signals in various spectroscopic techniques.
Figure 1: Chemical structure of 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to exhibit distinct signals for the aromatic protons, the isopropoxy group protons, and the hydroxyl protons of the boronic acid. The chemical shifts are influenced by the electron-withdrawing nature of the chloro and boronic acid groups and the electron-donating effect of the isopropoxy group.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 - 7.7 | s | 1H | Ar-H | The proton at C6 is deshielded by the adjacent chloro and boronic acid groups. |
| ~7.2 - 7.4 | s | 1H | Ar-H | The proton at C3 is influenced by the ortho chloro and meta isopropoxy groups. |
| ~4.5 - 4.7 | sept | 1H | -OCH(CH₃)₂ | The methine proton of the isopropoxy group is split by the six methyl protons. |
| ~1.3 - 1.4 | d | 6H | -OCH(CH₃)₂ | The six equivalent methyl protons are split by the methine proton. |
| ~8.0 - 9.0 | br s | 2H | -B(OH)₂ | The acidic protons of the boronic acid group typically appear as a broad singlet and can exchange with D₂O. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155 - 160 | C-O (Ar) | The carbon attached to the isopropoxy group is significantly deshielded. |
| ~135 - 140 | C-B (Ar) | The carbon bearing the boronic acid group is deshielded. |
| ~130 - 135 | C-Cl (Ar) | Carbons attached to chlorine atoms are deshielded. |
| ~125 - 130 | C-Cl (Ar) | |
| ~115 - 120 | C-H (Ar) | Aromatic carbons bearing hydrogen atoms. |
| ~110 - 115 | C-H (Ar) | |
| ~70 - 75 | -OCH(CH₃)₂ | The methine carbon of the isopropoxy group. |
| ~20 - 25 | -OCH(CH₃)₂ | The equivalent methyl carbons of the isopropoxy group. |
Predicted Infrared (IR) Spectral Data
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500 - 3200 | Broad, Strong | O-H stretch (boronic acid, H-bonded) |
| 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~3100 | Weak | C-H stretch (aromatic) |
| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |
| 1385 - 1320 | Strong | B-O stretch |
| 1250 - 1200 | Strong | C-O stretch (aryl ether) |
| 850 - 750 | Strong | C-Cl stretch |
The broad O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure that boronic acids often adopt in the solid state.[1][2] The strong B-O stretching vibration is another key diagnostic peak for boronic acids.[1][2]
Predicted Mass Spectrometry (MS) Data
The mass spectrum, likely obtained using electrospray ionization (ESI) or another soft ionization technique, is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion and chlorine-containing fragments will be distinctive.
Table 4: Predicted m/z Values for Key Fragments
| m/z | Ion | Rationale |
| ~262/264/266 | [M]⁺ or [M+H]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |
| ~244/246/248 | [M-H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |
| ~220/222/224 | [M-C₃H₆]⁺ | Loss of propene from the isopropoxy group (McLafferty rearrangement). |
| ~203/205/207 | [M-C₃H₇O]⁺ | Loss of the isopropoxy radical. |
| ~175/177 | [M-C₃H₇O-B(OH)₂]⁺ | Subsequent loss of the boronic acid group. |
The presence of two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance) will result in a characteristic M, M+2, M+4 isotopic pattern for all chlorine-containing fragments.[3]
Experimental Protocols
Synthesis of 2,4-Dichloro-5-isopropoxyphenylboronic acid
A plausible synthetic route involves the ortho-lithiation of 1,3-dichloro-4-isopropoxybenzene followed by reaction with a trialkyl borate and subsequent acidic workup.
Figure 2: Proposed synthetic workflow for 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Step-by-step methodology:
-
Lithiation: Dissolve 1,3-dichloro-4-isopropoxybenzene in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature (typically -78 °C). Add a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), dropwise to effect ortho-lithiation.
-
Borylation: To the resulting lithiated species, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise at the same low temperature.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and then quench by adding an aqueous acid solution (e.g., dilute HCl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
The synthesized compound would then be subjected to the following analytical techniques for structural confirmation:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-resolution spectrometer (e.g., 400 or 500 MHz) using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or a thin film.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed to confirm the elemental composition of the molecular ion.
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and MS spectral data for 2,4-dichloro-5-isopropoxyphenylboronic acid based on the analysis of its structural features and comparison with analogous compounds. The presented information, including predicted spectral tables and a plausible synthetic and characterization workflow, serves as a valuable resource for scientists and researchers working with this and related compounds. The self-validating nature of the combined spectroscopic data provides a high degree of confidence in the predicted structural features.
References
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
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NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0265996). Retrieved from [Link]
- Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095.
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ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]
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PubChem. (n.d.). (2-Chloro-5-fluoro-3-isopropoxyphenyl)boronic acid. Retrieved from [Link]
- Lee, J. K., et al. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, 20(13), 5512-5520.
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]
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ResearchGate. (n.d.). Figure 5. (colour online) Solution proton decoupled 13 C NMR spectra of.... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]
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Beauchamp Chemistry. (2020, May 5). Mass Spectrometry A-Level Fragmentation part 2 [Video]. YouTube. [Link]
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NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]
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NIST. (n.d.). 2-Pentanone, 5-chloro-. Retrieved from [Link]
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solubility of 2,4-Dichloro-5-isopropoxyphenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 2,4-Dichloro-5-isopropoxyphenylboronic Acid in Organic Solvents
Abstract
2,4-Dichloro-5-isopropoxyphenylboronic acid is a substituted arylboronic acid of significant interest in organic synthesis and medicinal chemistry, particularly as a building block in Suzuki-Miyaura cross-coupling reactions. The successful execution of these reactions, as well as processes involving purification, formulation, and biological screening, is fundamentally dependent on the compound's solubility in various organic solvents. This technical guide provides a comprehensive analysis of the factors governing the solubility of this specific boronic acid. In the absence of direct published quantitative data, this document synthesizes information from analogous compounds to build a predictive solubility profile. It delves into the physicochemical properties of the target molecule, explains the causal relationships between its structure and solvent interactions, and provides a detailed, field-proven experimental protocol for researchers to determine precise solubility values. The aim is to equip scientists with the foundational knowledge and practical methodology required to effectively utilize 2,4-Dichloro-5-isopropoxyphenylboronic acid in their research and development endeavors.
Introduction: The Critical Role of Solubility
Arylboronic acids are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1] 2,4-Dichloro-5-isopropoxyphenylboronic acid, with its specific substitution pattern, offers unique electronic and steric properties for creating complex molecular architectures. However, its utility is directly linked to a seemingly simple but crucial parameter: solubility.
The choice of solvent impacts every stage of a workflow:
-
Reaction Kinetics: For a reaction to proceed homogeneously, the reactants must be adequately dissolved. Poor solubility can lead to sluggish or incomplete reactions and the generation of undesirable byproducts. The choice of solvent can significantly affect the efficiency of reactions like the Suzuki-Miyaura coupling.[2]
-
Purification: Crystallization, a common method for purifying boronic acids, relies on a solvent system where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.
-
Formulation & Drug Delivery: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or intermediate is a primary determinant of its bioavailability and the feasibility of creating a viable dosage form.[3]
This guide addresses the critical data gap for 2,4-Dichloro-5-isopropoxyphenylboronic acid by providing a scientifically grounded framework for understanding and predicting its behavior in common organic solvents.
Physicochemical Properties & Their Impact on Solubility
The solubility of a compound is not an arbitrary characteristic; it is a direct consequence of its molecular structure. The key features of 2,4-Dichloro-5-isopropoxyphenylboronic acid are:
-
The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). Its Lewis acidic nature also allows for interactions with Lewis bases.
-
The Phenyl Ring: A nonpolar, aromatic core.
-
Dichloro Substituents: The two chlorine atoms are strongly electron-withdrawing and increase the molecule's overall lipophilicity and molecular weight.
-
Isopropoxy Group (-OCH(CH₃)₂): This ether group is moderately polar and can act as a hydrogen bond acceptor. The bulky isopropyl group adds steric hindrance and lipophilicity.
A significant challenge in working with boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines .[2] This equilibrium is influenced by the solvent and temperature. Since the boroxine is substantially less polar than the parent acid, its formation drastically alters solubility, often making experimental data difficult to reproduce if this equilibrium is not controlled.[2]
Predicted Solubility Profile in Organic Solvents
Table 1: Predicted Qualitative Solubility of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
| Solvent Class | Examples | Predicted Solubility | Rationale & Expert Insights |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | High | Ethers are excellent solvents for many arylboronic acids.[2][4] Their oxygen atoms can act as hydrogen bond acceptors for the boronic acid's -OH groups, while their alkyl frameworks effectively solvate the nonpolar ring system. THF is often a solvent of choice for Suzuki-Miyaura reactions. |
| Ketones | Acetone, 3-Pentanone | High to Moderate | Like ethers, ketones offer a hydrogen bond-accepting carbonyl group. Studies on phenylboronic acid show high solubility in these solvents.[2][4] The overall polarity of the target molecule, increased by the chloro- and isopropoxy groups, should align well with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | A qualitative report for a similar isobutoxy analog notes solubility in DCM.[5] These solvents are weakly polar and can solvate the large, lipophilic structure. Phenylboronic acid has moderate solubility in chloroform.[2][4] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These highly polar, aprotic solvents are excellent hydrogen bond acceptors and can solvate a wide range of compounds. The isobutoxy analog is reported to be soluble in DMSO.[5] They are often used for compounds that are difficult to dissolve elsewhere. |
| Alcohols | Methanol, Ethanol | Moderate to Low | While polar and protic, alcohols can compete for hydrogen bonding with the boronic acid, potentially leading to self-association of the solute or formation of boronate esters. This can complicate simple dissolution. |
| Hydrocarbons | Hexanes, Toluene, Methylcyclohexane | Low to Insoluble | These nonpolar solvents cannot effectively solvate the polar boronic acid moiety. Arylboronic acids consistently show very low solubility in hydrocarbons, a property often exploited for purification by washing away nonpolar impurities.[2][4] |
| Water | H₂O | Sparingly Soluble / Insoluble | The large, lipophilic structure with two chlorine atoms and an isopropoxy group will dominate, making the compound poorly soluble in water despite the polar boronic acid group.[5] Introduction of substituents like isobutoxy groups has been shown to decrease water solubility compared to unsubstituted phenylboronic acid.[6] |
Factors Influencing Experimental Solubility
Achieving reproducible and accurate solubility data requires controlling key variables. The interplay between the solute and solvent dictates the final outcome.
Caption: Dynamic method workflow for solubility.
Step-by-Step Methodology
-
Sample Preparation:
-
Into a tared glass vessel, add a precise mass of 2,4-Dichloro-5-isopropoxyphenylboronic acid.
-
Add a precise mass of the chosen solvent to the vessel. The composition (mole fraction) of this biphasic sample is now known with high accuracy.
-
-
System Setup:
-
Seal the vessel to prevent solvent evaporation.
-
Place the vessel into the jacketed bath.
-
Begin vigorous stirring to ensure the slurry is homogeneous and to prevent localized supersaturation.
-
-
Heating and Observation:
-
Begin heating the circulating bath at a slow, constant rate (e.g., 0.3 K·h⁻¹ as a rigorous standard). [1]A slow rate is critical for accurately identifying the equilibrium temperature.
-
Continuously monitor the sample. The point of complete dissolution is marked by the disappearance of all solid particles, resulting in a perfectly clear solution. The disappearance of turbidity can be measured precisely with a light intensity probe. [1][2]4. Data Recording:
-
The temperature at which the last solid particle dissolves is the saturation or equilibrium temperature for that specific composition. Record this value.
-
-
Generating the Solubility Curve:
-
Repeat the entire procedure with different, known compositions of solute and solvent.
-
Plot the saturation temperature (°C or K) versus the mole fraction of the boronic acid. This plot represents the solid-liquid equilibrium curve, from which the solubility at any given temperature in that range can be determined.
-
Conclusion
Understanding the solubility of 2,4-Dichloro-5-isopropoxyphenylboronic acid is not merely an academic exercise; it is a prerequisite for its efficient and effective application in research and development. This guide establishes a strong predictive framework based on the compound's physicochemical properties and data from analogous structures. It indicates that ethers (like THF) and polar aprotic solvents (like DMSO) are likely to be excellent solvents, while hydrocarbons will be poor solvents . The provided experimental protocol offers a reliable and precise method for obtaining the quantitative data necessary for process optimization, reaction design, and formulation development. By combining theoretical prediction with rigorous experimental validation, researchers can unlock the full synthetic potential of this valuable chemical building block.
References
-
Domańska, U., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
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Stella, V. J., & Nti-Addae, K. W. (2007). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
-
ChemBK. (2024). (2,4-Dichloro-5-isobutoxyphenyl)boronic acid. ChemBK Database. [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Crapse, K. P., & Kyser, E. A. (2011). Literature Review of Boric Acid Solubility Data. UNT Digital Library. [Link]
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Sporzyński, A., et al. (2018). Solubility of investigated compounds in water. ResearchGate. [Link]
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Semantic Scholar. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
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Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace. [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents (PDF). ResearchGate. [Link]
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Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. Murov's Web Pages. [Link]
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Williams, D. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Michigan State University. [Link]
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Reichardt, C. (2011). Appendix A. Properties, Purification, and Use of Organic Solvents. ResearchGate. [Link]
-
Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. SciSpace by Typeset. [Link]
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Introduction: The Strategic Utility of a Substituted Arylboronic Acid
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Arylboronic acids are a cornerstone of modern organic synthesis, prized for their stability, low toxicity, and remarkable versatility, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Within this vital class of reagents, 2,4-Dichloro-5-isopropoxyphenylboronic acid (CAS No. 325786-18-3) emerges as a highly functionalized building block. Its unique substitution pattern—featuring two chlorine atoms and an isopropoxy group—imparts specific steric and electronic properties that are increasingly sought after in the fields of medicinal chemistry and materials science. This guide offers an in-depth exploration of its chemical properties, reactivity, and applications, with a particular focus on its role as a strategic component in the synthesis of targeted protein degraders.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis and downstream applications. While some experimental values for this specific molecule are not widely published, we can define its core identity and predict its characteristics based on established chemical principles and data from analogous structures.
Core Properties
A summary of the key identification and physical properties is presented below. Expected values are derived from structurally similar compounds and general chemical knowledge.
| Property | Value / Expected Characteristics | Source |
| CAS Number | 325786-18-3 | [1] |
| Molecular Formula | C₉H₁₁BCl₂O₃ | [1] |
| Molecular Weight | 248.9 g/mol | [1] |
| Appearance | Expected to be a white to off-white crystalline solid. | N/A |
| Melting Point | Not experimentally published. Expected to be a solid with a moderate-to-high melting point, typical for substituted arylboronic acids. For reference, the parent phenylboronic acid melts at 216-219 °C.[2] | N/A |
| Solubility | Specific data is unavailable. Based on the related (2,4-dichloro-5-isobutoxyphenyl)boronic acid, it is predicted to be sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF).[3] | N/A |
| pKa | Not experimentally determined. Phenylboronic acids generally have a pKa around 8.8. The electron-withdrawing chloro groups are expected to lower this value, making it a stronger Lewis acid than unsubstituted phenylboronic acid. | N/A |
Predicted Spectroscopic Signatures
For a research audience, understanding the expected spectroscopic output is crucial for reaction monitoring and product confirmation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Protons: Two singlets in the aromatic region (approx. δ 7.0-7.8 ppm), corresponding to the two non-equivalent protons on the phenyl ring.
-
Isopropoxy Group: A septet (a one-proton signal, approx. δ 4.5-4.8 ppm) for the methine (-CH) proton and a doublet (a six-proton signal, approx. δ 1.3-1.4 ppm) for the two equivalent methyl (-CH₃) groups.
-
Boronic Acid Protons: A broad singlet for the two hydroxyl protons of the B(OH)₂ group (variable chemical shift, can exchange with D₂O).
-
-
¹³C NMR: The carbon spectrum will reflect the substitution pattern:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. δ 115-160 ppm). The carbon atom directly attached to the boron (ipso-carbon) may be broadened or not observed due to the quadrupolar relaxation of the boron nucleus.
-
Isopropoxy Carbons: Two signals in the aliphatic region: one for the methine carbon (approx. δ 70-75 ppm) and one for the methyl carbons (approx. δ 20-25 ppm).
-
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include:
-
O-H Stretch: A very broad and strong band around 3200-3500 cm⁻¹ characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
B-O Stretch: A strong band around 1350 cm⁻¹.
-
C-O Stretch: A strong band for the aryl ether around 1200-1250 cm⁻¹.
-
Stability, Storage, and Safety
Chemical Stability and Handling
2,4-Dichloro-5-isopropoxyphenylboronic acid is generally stable under standard ambient and laboratory conditions. However, like most boronic acids, it is susceptible to dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. This process is typically reversible upon addition of water. It is incompatible with strong oxidizing agents. Due to its moisture sensitivity, it should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible and stored in a tightly sealed container.
Safety Profile
The compound is classified as harmful. The following table summarizes its GHS hazard information.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. |
Signal Word: Warning [1]
Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[2] All manipulations should be performed in a well-ventilated chemical fume hood.
Core Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling
The primary utility of 2,4-dichloro-5-isopropoxyphenylboronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl and styrenyl frameworks.
The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: The organic group (Ar') from the boronic acid replaces the halide on the palladium center. This step requires a base (e.g., Na₂CO₃, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (Ar and Ar') are expelled from the palladium center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.
Standard Protocol for Implementation
The following is a representative, field-proven protocol for a Suzuki-Miyaura coupling. It should be adapted and optimized for specific substrates.
Objective: To couple 2,4-dichloro-5-isopropoxyphenylboronic acid with a generic aryl bromide.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2–1.5 eq), and a base such as potassium carbonate (K₂CO₃, 2.0–3.0 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.[4]
-
-
Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (argon or nitrogen) for 5–10 minutes.
-
Causality: The Pd(0) catalyst is sensitive to oxidation, so removing air is critical for maintaining catalytic activity.
-
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Causality: The solvent system must solubilize both the organic substrates and the inorganic base to facilitate the reaction. Degassing the solvent (by sparging with argon or freeze-pump-thaw cycles) further removes dissolved oxygen.
-
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) to the flask under a positive pressure of inert gas.
-
Causality: Tetrakis(triphenylphosphine)palladium(0) is a common and effective precatalyst that is active without requiring additional ligands. The catalyst loading is kept low as it functions catalytically.
-
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–100 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
-
Application in Targeted Protein Degradation
The designation of this molecule as a "Protein Degrader Building Block" points to its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]
The PROTAC Concept
PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins from the cell.[5][6] They consist of three components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the cell's own ubiquitin-proteasome system to tag the POI for destruction.[6]
Role of the Building Block
2,4-Dichloro-5-isopropoxyphenylboronic acid serves as a versatile scaffold or synthetic intermediate for the linker or warhead components of a PROTAC.
-
Synthetic Handle: The boronic acid is an excellent functional group for synthetic elaboration. It can be readily converted into a biaryl structure via Suzuki coupling, forming a rigid and defined connection point within the linker.
-
Tuning Physicochemical Properties: The linker is not merely a spacer; its composition is critical for the PROTAC's overall properties, including solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 Ligase).[7][8] The dichlorinated isopropoxy-phenyl moiety provides a combination of lipophilicity and rigidity. The specific substitution pattern can be used to:
-
Control Conformation: The steric bulk of the chlorine and isopropoxy groups can influence the preferred three-dimensional shape of the linker, which is critical for achieving a productive ternary complex geometry.
-
Modulate Lipophilicity: Fine-tuning the lipophilicity of the linker is essential for balancing aqueous solubility with the ability to cross cell membranes.
-
Introduce Metabolic Blocks: The chlorine atoms can serve as metabolic "hard spots," preventing oxidative metabolism at those positions and potentially increasing the half-life of the PROTAC.
-
Proposed Synthetic Pathway
While a direct synthesis for this compound is not prominent in the literature, a plausible and chemically sound pathway can be proposed based on established transformations and known precursors.
-
Reduction of Nitro Precursor: The synthesis can commence from 2,4-dichloro-5-isopropoxy nitrobenzene, which is reduced to 2,4-dichloro-5-isopropoxy aniline. A patented method for this step utilizes hydrazine hydrate in the presence of a composite catalyst.[9][10]
-
Sandmeyer Reaction: The resulting aniline can be converted to an aryl halide (e.g., an aryl bromide or iodide) via a Sandmeyer reaction. This involves diazotization of the amine with nitrous acid (generated in situ from NaNO₂) followed by displacement with a copper(I) halide.
-
Lithiation and Borylation: The final step involves converting the aryl halide to the boronic acid. This is typically achieved through a lithium-halogen exchange by treating the aryl halide with an organolithium reagent (e.g., n-butyllithium) at low temperature (-78 °C), followed by quenching the resulting aryllithium species with a trialkyl borate, such as triisopropyl borate. An acidic aqueous workup then hydrolyzes the boronate ester to afford the final 2,4-dichloro-5-isopropoxyphenylboronic acid.[11][12]
Conclusion
2,4-Dichloro-5-isopropoxyphenylboronic acid is more than a simple reagent; it is a specialized tool for the modern synthetic and medicinal chemist. Its well-defined substitution pattern offers a unique combination of steric and electronic features, while the boronic acid moiety provides a reliable handle for carbon-carbon bond formation via the Suzuki-Miyaura coupling. Its emerging role as a building block for targeted protein degraders underscores its value in constructing complex, biologically active molecules where precise control over physicochemical properties is paramount for success. This guide provides the foundational knowledge required for researchers to confidently incorporate this valuable reagent into their synthetic programs.
References
- Gatnet, P., et al. (2022). An efficient method for the C-C bond formation via water soluble Na2PdCl4/sSPhos mediated Suzuki-Miyaura cross-coupling reaction of DNA-conjugated aryl iodide with (het)aryl boronic acids. Chemical Science.
- Bumagin, N. A., et al. (2004). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 69(20), 6812-6820.
- LabSolu. (n.d.). 2,4-Dichloro-5-isopropoxyphenylboronic acid.
- ChemBK. (2024). (2,4-Dichloro-5-isobutoxyphenyl)boronic acid.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (2025). Safety Data Sheet - Phenylboronic acid.
- BD Regulatory Documents. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- TCI Chemicals. (2023). Safety Data Sheet.
- T. C. T. Ho, et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry.
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- ChemPep. (n.d.). Overview of PROTAC Linkers.
- BroadPharm. (2022). What are PROTAC Linkers?.
- Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- Organic Syntheses. (n.d.). Procedure for α,β-Dehydrogenation of Carbonyls.
- Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- M. Montanari, et al. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Molecules.
- MoDRN:U. (n.d.). Physicochemical Properties Modules.
- A. D. K. T. A. T. K. L. G. G. V. K. T. A. A. Ivanov. (2020). Novel approaches for the rational design of PROTAC linkers.
- ResearchGate. (n.d.). Model building blocks used to study the physico-chemical properties.
- Google Patents. (n.d.). EP1479686A1 - Process for the preparation of aniline boronic acids and derivatives thereof.
- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.
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- Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid.
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An In-depth Technical Guide to 2,4-Dichloro-5-isopropoxyphenylboronic Acid (CAS Number: 325786-18-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dichloro-5-isopropoxyphenylboronic acid is a substituted arylboronic acid that serves as a valuable synthetic intermediate in medicinal and materials chemistry. Its structural features, particularly the presence of the boronic acid moiety, make it a key reactant in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, its primary applications with a focus on the Suzuki-Miyaura coupling reaction, and essential safety information. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block in their synthetic endeavors.
Compound Identification and Physicochemical Properties
2,4-Dichloro-5-isopropoxyphenylboronic acid is identified by the CAS number 325786-18-3. As a synthetic building block, its utility is largely defined by its chemical and physical characteristics.
| Property | Value | Source(s) |
| CAS Number | 325786-18-3 | N/A |
| Molecular Formula | C₉H₁₁BCl₂O₃ | N/A |
| Molecular Weight | 248.90 g/mol | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Sparingly soluble in water, soluble in organic solvents such as dimethyl sulfoxide and methylene chloride. | N/A |
| Melting Point | Not explicitly reported for this specific compound. Similar dichlorinated phenylboronic acids exhibit melting points in the range of 140-230°C. | [1] |
| Boiling Point | Not available; likely to decompose at high temperatures. | N/A |
| Storage | Store in a cool, dry place under an inert atmosphere. Boronic acids can be sensitive to moisture and air. | [2] |
Synthesis Pathway
Proposed Synthetic Scheme
Caption: Proposed synthesis of 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Step-by-Step Methodology (Hypothetical Protocol)
Step 1: Nitration of 2,4-Dichlorophenol 2,4-Dichlorophenol is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring, likely directed to the 5-position due to the ortho, para-directing effects of the hydroxyl and chloro substituents.
Step 2: Williamson Ether Synthesis The resulting 2,4-dichloro-5-nitrophenol is then subjected to a Williamson ether synthesis. Deprotonation of the phenolic hydroxyl group with a suitable base (e.g., sodium hydride or potassium carbonate) followed by reaction with an isopropyl halide (e.g., 2-bromopropane) would yield 1,5-dichloro-2-isopropoxy-4-nitrobenzene.
Step 3: Reduction of the Nitro Group The nitro group of 1,5-dichloro-2-isopropoxy-4-nitrobenzene is reduced to a primary amine to form 2,4-dichloro-5-isopropoxyaniline. This can be achieved through various methods, such as catalytic hydrogenation (H₂ gas with a palladium catalyst) or using a reducing metal in acidic conditions (e.g., iron powder in hydrochloric acid). A patent for a similar reduction using hydrazine hydrate has been described.[3][4]
Step 4: Conversion of Aniline to Boronic Acid The final step involves the conversion of the aniline to the boronic acid. This is typically achieved via a Sandmeyer-type reaction. The aniline is first diazotized using sodium nitrite in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with a boronic ester, such as triisopropyl borate, followed by acidic workup to yield the desired 2,4-dichloro-5-isopropoxyphenylboronic acid.[5][6]
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 2,4-dichloro-5-isopropoxyphenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organohalide or triflate, providing a versatile method for the synthesis of biaryls and other conjugated systems.[7][8] These structural motifs are prevalent in many biologically active molecules and functional materials.[9]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (R¹-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic moiety from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid with a base, which forms a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Experimental Protocol (General)
While a specific protocol for 2,4-dichloro-5-isopropoxyphenylboronic acid is not available, the following general procedure for a Suzuki-Miyaura coupling can be adapted.
Materials:
-
Aryl halide or triflate (1.0 equiv)
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, 2,4-dichloro-5-isopropoxyphenylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl compound.
The yield of Suzuki-Miyaura reactions can be high, often exceeding 90% with optimized conditions.[7]
Biological Activity and Toxicological Profile
As a synthetic intermediate, 2,4-dichloro-5-isopropoxyphenylboronic acid is not expected to possess significant intrinsic biological activity. Its primary role is as a building block for the synthesis of more complex molecules that may have therapeutic applications.
The toxicological profile of 2,4-dichloro-5-isopropoxyphenylboronic acid has not been extensively studied. However, based on data for other arylboronic acids, it should be handled with appropriate precautions.
-
Acute Toxicity: Phenylboronic acid has a reported LD₅₀ of 900 mg/kg (intraperitoneal, mouse), indicating moderate acute toxicity.[9] Generally, boronic acids are considered to have low toxicity.
-
Irritation: Like many boronic acids, this compound is expected to be an irritant to the skin, eyes, and respiratory tract.[10]
-
Mutagenicity: Some studies have indicated that certain boronic acids and their derivatives can be mutagenic in the Ames test.[11] Therefore, appropriate handling procedures to avoid exposure are crucial.
Safety Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Conclusion
2,4-Dichloro-5-isopropoxyphenylboronic acid is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures through the Suzuki-Miyaura cross-coupling reaction. Its utility in the synthesis of biaryl compounds makes it a relevant building block for researchers in drug discovery and materials science. While specific experimental data for this compound is limited in publicly accessible literature, its properties and reactivity can be inferred from closely related analogues. Adherence to standard laboratory safety protocols is essential when handling this and other boronic acid derivatives. This guide provides a foundational understanding to enable the effective and safe use of 2,4-dichloro-5-isopropoxyphenylboronic acid in research and development.
References
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (URL: [Link])
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Safety Data Sheet: Phenylboronic acid - Carl ROTH. (URL: [Link])
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Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. (URL: [Link])
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Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. (URL: [Link])
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Suzuki reaction - Wikipedia. (URL: [Link])
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Molbank | Topical Collection : Heterocycle Reactions - MDPI. (URL: [Link])
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Suzuki Coupling. (URL: [Link])
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One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts that Induce Sedation in Mice - PMC - PubMed Central. (URL: [Link])
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
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Recent Developments in the Chemistry of Boron Heterocycles - AA Blocks. (URL: [Link])
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Material Safety Data Sheet - 2,6-Dichlorophenylboronic Acid - Cole-Parmer. (URL: [Link])
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2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed. (URL: [Link])
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The Significance of Heterocycles for Pharmaceuticals and Agrochemicals | Request PDF. (URL: [Link])
-
(2,4-Dichloro-5-propoxyphenyl)boronic acid - GlobalChemMall. (URL: [Link])
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(2,4-dichloro-1-benzothiophen-5-yl)boronic acid (C8H5BCl2O2S) - PubChemLite. (URL: [Link])
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2,4-dichloro-5-isopropoxyaniline (C9H11Cl2NO) - PubChemLite. (URL: [Link])
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Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (URL: [Link])
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Transition-Metal-Free Access to Primary Anilines from Boronic Acids and a Common +NH2 Equivalent. | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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Metal‐Free Direct Transformation of Aryl Boronic Acid to Primary Amines - ResearchGate. (URL: [Link])
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Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (URL: [Link])
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(2,4-dichloro-5-isobutoxyphenyl)boronic acid - ChemBK. (URL: [Link])
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An In-depth Technical Guide to the Reactivity and Stability of 2,4-Dichloro-5-isopropoxyphenylboronic acid
This guide provides an in-depth analysis of 2,4-dichloro-5-isopropoxyphenylboronic acid, a key building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's stability, reactivity profile, and optimal handling protocols, grounding theoretical principles in practical, field-proven applications.
Introduction
2,4-Dichloro-5-isopropoxyphenylboronic acid is a polysubstituted arylboronic acid of significant interest in medicinal chemistry and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] The specific arrangement of its substituents—two electron-withdrawing chlorine atoms and a moderately electron-donating isopropoxy group—imparts a unique electronic and steric profile that dictates its reactivity and stability. Understanding these characteristics is paramount for designing robust synthetic routes and ensuring reproducible outcomes. This guide will explore the fundamental physicochemical properties, delve into the nuances of its reactivity, and provide validated experimental protocols for its effective use.
Physicochemical Properties & Stability Profile
A thorough understanding of the physical properties and stability of 2,4-dichloro-5-isopropoxyphenylboronic acid is the foundation for its successful application.
Physical and Chemical Data
| Property | Value | Source |
| CAS Number | 325786-18-3 | [3] |
| Molecular Formula | C₉H₁₁BCl₂O₃ | [3] |
| Molecular Weight | 248.90 g/mol | [3] |
| Appearance | White to off-white powder/solid | [4][5] |
| Melting Point | 217 - 222 °C | [4] |
| Solubility | High solubility in ethers and ketones, moderate in chloroform, and low in hydrocarbons. |
Stability Considerations
Arylboronic acids are susceptible to several decomposition pathways that can impact reagent purity and reaction efficiency. For 2,4-dichloro-5-isopropoxyphenylboronic acid, two primary concerns are dehydration to form boroxines and protodeboronation.
-
Boroxine Formation: Like most boronic acids, this compound can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimer anhydride known as a boroxine.[1][6] While boroxines can participate in Suzuki-Miyaura coupling, their reactivity can differ from the monomeric acid, potentially leading to inconsistent reaction rates. It is crucial to minimize boroxine content, often achieved by recrystallizing the boronic acid from water before use to ensure it is in its monomeric diol form.[7]
-
Protodeboronation: This is the cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom. This process is often base-catalyzed and is particularly problematic for electron-deficient arylboronic acids.[8][9] The two chlorine atoms on the phenyl ring of the title compound are strongly electron-withdrawing, making the carbon atom of the C–B bond more susceptible to protonolysis.[10][11] This decomposition is accelerated under strongly basic aqueous conditions, which are common in Suzuki-Miyaura reactions.[8]
Storage and Handling
To maintain the integrity of 2,4-dichloro-5-isopropoxyphenylboronic acid, the following storage and handling protocols are recommended:
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[4] This minimizes exposure to atmospheric moisture and oxygen, which can promote decomposition.
-
Handling: Handle in a well-ventilated area, avoiding dust formation.[4] For reactions requiring anhydrous conditions, ensure solvents are properly dried and the reagent is handled quickly to minimize exposure to air.
Reactivity and Mechanistic Insights
The synthetic utility of 2,4-dichloro-5-isopropoxyphenylboronic acid is primarily realized through the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Coupling Reaction
This reaction forms a new carbon-carbon bond by coupling the aryl group of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][12]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2 equiv.), the chosen base (e.g., K₂CO₃, 2.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting the System: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total volume should result in a substrate concentration of approximately 0.1 M. [13]4. Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the consumption of the limiting reagent (the aryl bromide) and the formation of the desired product. A key validation check is to also look for the presence of 1,3-dichloro-2-isopropoxybenzene, the product of protodeboronation.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the pure coupled product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Conclusion
2,4-Dichloro-5-isopropoxyphenylboronic acid is a valuable and reactive building block for the synthesis of complex organic molecules. Its utility is, however, intrinsically linked to a proper understanding of its stability limitations, particularly its propensity for protodeboronation under basic conditions. By carefully selecting electron-rich ligands, employing moderately weak bases, and rigorously controlling reaction conditions, researchers can effectively mitigate decomposition pathways. The protocols and mechanistic insights provided in this guide serve as a robust framework for harnessing the full synthetic potential of this versatile reagent in drug discovery and materials science endeavors.
References
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Allen, F. H., Davies, J. E., Galloy, J. J., et al. (1991). The development of versions 3 and 4 of the Cambridge Structural Database System. J Chem Inf Comput Sci, 31(2), 187–204. Link
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Butters, M., et al. (n.d.). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Link
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Cammidge, A. N., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Link
- Hall, D. G. (Ed.). (2011).
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J. Org. Chem. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Link
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Perrin, C. L., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Link
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Sigma-Aldrich. (n.d.). Phenylboronic acid SAFETY DATA SHEET. Link
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Soloway, A. H. (1959). Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society. Link
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Suzuki, A., & Miyaura, N. (1981). Palladium-Catalysed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
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TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Link
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Thomas, S. P., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Link
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Wikipedia. (n.d.). Boronic acid. Link
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YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Link
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- 13. youtube.com [youtube.com]
The Pivotal Role of 2,4-Dichloro-5-isopropoxyphenylboronic Acid in Suzuki Coupling: A Mechanistic and Practical Guide
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance.[1] This in-depth technical guide delves into the nuanced mechanism of action of a specific, yet increasingly important, building block: 2,4-Dichloro-5-isopropoxyphenylboronic acid. We will dissect the electronic and steric contributions of its substituents to each stage of the palladium-catalyzed cycle, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity. This guide will further present a validated, step-by-step experimental protocol, underscoring the practical application of this versatile reagent.
Introduction: The Enduring Power of the Suzuki-Miyaura Reaction
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls, styrenes, and polyolefins.[2] Its widespread adoption stems from the operational simplicity, the commercial availability of diverse boronic acids, and the generally mild reaction conditions.[1] The catalytic cycle, a finely orchestrated sequence of oxidative addition, transmetalation, and reductive elimination, is at the heart of this transformation.[3] The choice of the boronic acid is paramount, as its electronic and steric profile can profoundly influence the reaction's efficiency and outcome. This guide focuses on the specific attributes of 2,4-dichloro-5-isopropoxyphenylboronic acid and its journey through the catalytic cycle.
The Protagonist: Unveiling 2,4-Dichloro-5-isopropoxyphenylboronic Acid
2,4-Dichloro-5-isopropoxyphenylboronic acid is a trifunctionalized aromatic building block with the chemical formula C9H11BCl2O3.[4] Its structure is characterized by a phenyl ring substituted with two chlorine atoms, an isopropoxy group, and the crucial boronic acid moiety. This unique combination of electron-withdrawing chloro groups and an electron-donating isopropoxy group imparts a distinct electronic character to the molecule, which in turn governs its reactivity in the Suzuki coupling.
A Mechanistic Deep Dive: The Journey Through the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction provides a framework for understanding the role of 2,4-dichloro-5-isopropoxyphenylboronic acid.[5] The catalytic cycle involves a palladium catalyst, typically in its Pd(0) oxidation state, which facilitates the coupling of an organohalide with the organoboron species.[6]
The Prelude: Activation of the Boronic Acid
Prior to entering the catalytic cycle, the boronic acid must be activated by a base.[7] This activation is a critical step that enhances the nucleophilicity of the organic group attached to the boron atom, making it competent for transmetalation.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate species.[5]
Step 1: Oxidative Addition
The catalytic cycle commences with the oxidative addition of an organohalide (R-X) to the active Pd(0) catalyst.[1] This step, often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Pd(II) intermediate.[1][3] The reactivity of the organohalide generally follows the trend I > Br > OTf >> Cl.[10] For aryl chlorides, which are less reactive, the use of bulky, electron-rich phosphine ligands on the palladium catalyst is often necessary to facilitate this step.[10]
Step 2: Transmetalation - The Core of the Coupling
Transmetalation is the pivotal step where the organic moiety from the activated boronate species is transferred to the Pd(II) center, displacing the halide.[2] The precise mechanism of transmetalation is still a subject of investigation, but it is widely accepted that the base plays a crucial role in facilitating this process.[2]
The electronic nature of the substituents on the phenylboronic acid significantly influences the rate of transmetalation.[11] In the case of 2,4-dichloro-5-isopropoxyphenylboronic acid:
-
Electron-Withdrawing Effects: The two chlorine atoms at the 2- and 4-positions are strongly electron-withdrawing. This inductive effect decreases the electron density on the phenyl ring and, consequently, on the carbon atom attached to the boron. While generally electron-donating groups on the boronic acid enhance the reaction rate, the presence of strong electron-withdrawing groups can have a more complex influence.[11] However, for certain substrates, these electron-withdrawing groups can still lead to efficient coupling.[12]
-
Electron-Donating Effects: The isopropoxy group at the 5-position is an electron-donating group through resonance. This effect counteracts the inductive withdrawal of the chlorine atoms to some extent, modulating the overall electronic character of the aromatic ring.
-
Steric Considerations: The ortho-chloro substituent introduces steric hindrance around the boronic acid moiety. This steric bulk can potentially slow down the rate of transmetalation by impeding the approach of the boronate complex to the palladium center.[13][14] However, the use of appropriate ligands can often overcome this steric challenge.[15]
The interplay of these electronic and steric factors determines the overall efficiency of the transmetalation step for 2,4-dichloro-5-isopropoxyphenylboronic acid.
Step 3: Reductive Elimination - The Final Embrace
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond, and the Pd(0) catalyst is regenerated.[2] This step typically proceeds from a cis-complex, and the rate can be influenced by the steric bulk of the ligands and the coupled organic fragments.[16] The formation of the desired biaryl product and the regeneration of the active catalyst allow the cycle to continue.
Visualizing the Mechanism
The following diagram illustrates the catalytic cycle for the Suzuki coupling of 2,4-dichloro-5-isopropoxyphenylboronic acid with an aryl halide.
Caption: Catalytic cycle of Suzuki coupling.
Experimental Protocol: A Practical Guide
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with 2,4-dichloro-5-isopropoxyphenylboronic acid. Researchers should optimize the conditions for their specific substrates.
Materials:
| Reagent/Solvent | Supplier | Purity |
| Aryl bromide | Commercially available | >98% |
| 2,4-Dichloro-5-isopropoxyphenylboronic acid | Commercially available | >97%[4] |
| Palladium(II) acetate (Pd(OAc)2) | Commercially available | Catalyst grade |
| SPhos | Commercially available | Ligand grade |
| Potassium carbonate (K2CO3) | Commercially available | Anhydrous |
| 1,4-Dioxane | Commercially available | Anhydrous |
| Water | Deionized |
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).
-
Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Conclusion: A Versatile Tool for Modern Synthesis
2,4-Dichloro-5-isopropoxyphenylboronic acid is a valuable and versatile building block in the Suzuki-Miyaura cross-coupling reaction. The electronic interplay of its chloro and isopropoxy substituents, combined with the steric influence of the ortho-chloro group, creates a unique reactivity profile. By understanding the mechanistic nuances of its participation in the catalytic cycle, researchers can effectively leverage this reagent to construct complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The provided experimental protocol serves as a robust starting point for the successful implementation of this powerful synthetic tool.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Maseras, F., & Ripoll, V. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(45), 15881–15887. Available from: [Link]
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Couto, I., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 26(62), 14175-14183. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Thomas, J. C., & Carrow, B. P. (2013). Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362-7370. Available from: [Link]
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Myers, A. G. The Suzuki Reaction. Available from: [Link]
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Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(1), 26-40. Available from: [Link]
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Scherf, U., & Meijer, E. W. (2000). Preferential Oxidative Addition in Suzuki Cross-Coupling Reactions Across One Fluorene Unit. Organic Letters, 2(24), 3849–3852. Available from: [Link]
-
Schlütter, F., & Scholl, M. (2000). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Macromolecules, 33(11), 4054–4059. Available from: [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. Available from: [Link]
-
Gani, A., & Shajahan, S. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. ACS Omega, 3(4), 4381–4392. Available from: [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available from: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available from: [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]
-
ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]
-
Li, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 643-650. Available from: [Link]
-
RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Available from: [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]
-
Taylor, J. E., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 288. Available from: [Link]
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An In-Depth Technical Guide to 2,4-Dichloro-5-isopropoxyphenylboronic Acid: From Synthesis to Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Niche Building Block
In the landscape of modern medicinal chemistry and agrochemical development, the strategic use of highly functionalized building blocks is paramount to the efficient discovery of novel bioactive molecules. Among these, 2,4-dichloro-5-isopropoxyphenylboronic acid (CAS No. 325786-18-3) has emerged as a valuable, albeit niche, reagent. Its unique substitution pattern—a sterically hindered and electronically modulated phenyl ring—offers chemists a powerful tool for introducing specific structural motifs that can significantly influence the pharmacokinetic and pharmacodynamic properties of a target molecule. This guide provides a comprehensive overview of the discovery, synthesis, and conceptual application of this important synthetic intermediate, grounded in established chemical principles and supported by technical insights.
I. Deconstructing the Genesis: An Inferred History
The history of 2,4-dichloro-5-isopropoxyphenylboronic acid is not one of a singular, celebrated discovery but rather an evolution built upon the foundations of industrial organic synthesis and the burgeoning field of palladium-catalyzed cross-coupling reactions. Its emergence is intrinsically linked to the availability of its precursors and the growing demand for novel boronic acids in drug discovery programs.
The story begins with the industrial-scale production of 2,4-dichlorophenol , a common starting material in the synthesis of herbicides and other specialty chemicals. The subsequent multi-step transformation to 2,4-dichloro-5-isopropoxyaniline is a testament to classical organic synthesis methodologies. While a definitive first synthesis of the final boronic acid is not readily found in the literature, its conceptualization can be traced to the rise of the Suzuki-Miyaura coupling reaction in the late 20th century. The demand for a diverse palette of boronic acids for these reactions spurred the development of synthetic routes to novel, highly substituted arylboronic acids like the one in focus. The logical and most probable synthetic route involves a Sandmeyer-type reaction on the readily available 2,4-dichloro-5-isopropoxyaniline, a transformation that has been a cornerstone of aromatic chemistry for over a century.
II. The Synthetic Pathway: A Multi-Step Journey
The synthesis of 2,4-dichloro-5-isopropoxyphenylboronic acid is a multi-stage process that begins with a common industrial chemical and proceeds through several key intermediates. The overall synthetic strategy is a prime example of how fundamental organic reactions are orchestrated to construct complex molecules.
Step 1: Synthesis of 2,4-dichloro-5-isopropoxyaniline
The journey to the target boronic acid begins with the preparation of its immediate precursor, 2,4-dichloro-5-isopropoxyaniline. A patented method for this synthesis starts from 2,4-dichlorophenol and involves a four-step sequence: esterification, nitration, hydrolysis, and etherification to yield 2,4-dichloro-5-isopropoxynitrobenzene.[1][2] The final step in forming the aniline is the reduction of the nitro group.
Experimental Protocol: Reduction of 2,4-dichloro-5-isopropoxynitrobenzene [1][2]
-
Reactants: 2,4-dichloro-5-isopropoxynitrobenzene, ethanol (solvent), composite catalyst (e.g., activated carbon, Fe(OH)₃, Al(OH)₃), hydrazine hydrate.
-
Procedure:
-
In a four-necked flask equipped with a thermometer, mechanical stirrer, reflux condenser, and constant pressure dropping funnel, charge 2,4-dichloro-5-isopropoxynitrobenzene, ethanol, and the composite catalyst.
-
Stir the mixture and heat to 65 °C.
-
Slowly add hydrazine hydrate via the dropping funnel over 1-3 hours, maintaining the reaction temperature between 60-80 °C.
-
After the addition is complete, continue to stir the reaction mixture at 60-80 °C for 2-6 hours.
-
Cool the reaction to 30 °C and filter to remove the catalyst. The filtrate contains the desired 2,4-dichloro-5-isopropoxyaniline.
-
-
Causality of Experimental Choices:
-
The use of a composite catalyst enhances the efficiency and yield of the reduction of the nitro group by hydrazine hydrate, a common and effective reducing agent for this transformation.[1][2]
-
The controlled, dropwise addition of hydrazine hydrate is crucial for managing the exothermicity of the reaction and ensuring safety and selectivity.
-
Ethanol is chosen as a solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction conditions.
-
Step 2: Conversion of 2,4-dichloro-5-isopropoxyaniline to 2,4-dichloro-5-isopropoxyphenylboronic acid via a Sandmeyer-Type Reaction
The transformation of the aniline to the boronic acid is the final and key step. This is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the aniline followed by reaction with a boron source. While a specific protocol for this exact molecule is not publicly detailed, a general and reliable procedure can be outlined based on well-established methods for the synthesis of arylboronic acids.
Conceptual Experimental Protocol:
-
Reactants: 2,4-dichloro-5-isopropoxyaniline, hydrochloric acid, sodium nitrite, a boronic acid precursor (e.g., triisopropyl borate or bis(pinacolato)diboron), and a suitable solvent system.
-
Procedure:
-
Diazotization: Dissolve 2,4-dichloro-5-isopropoxyaniline in a mixture of hydrochloric acid and water and cool to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the corresponding diazonium salt.
-
Borylation: In a separate flask, prepare a solution of the boronic acid precursor in a suitable solvent (e.g., THF or ether). Cool this solution and slowly add the freshly prepared diazonium salt solution.
-
Hydrolysis: After the reaction is complete, the resulting boronate ester is hydrolyzed, typically by the addition of an aqueous acid, to yield the final 2,4-dichloro-5-isopropoxyphenylboronic acid.
-
Workup and Purification: The product is then extracted into an organic solvent, washed, dried, and purified, often by recrystallization or column chromatography.
-
-
Trustworthiness and Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point analysis.
III. Physicochemical Properties and Data
A summary of the key physicochemical properties of 2,4-dichloro-5-isopropoxyphenylboronic acid is presented below for easy reference.
| Property | Value |
| CAS Number | 325786-18-3 |
| Molecular Formula | C₉H₁₁BCl₂O₃ |
| Molecular Weight | 248.9 g/mol |
| Appearance | Typically a white to off-white solid |
| Solubility | Generally soluble in organic solvents like methanol, THF, and DMSO. |
IV. The Role in Drug Discovery and Development: A Building Block for Innovation
Boronic acids are a cornerstone of modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. 2,4-dichloro-5-isopropoxyphenylboronic acid is a prime example of a "building block" molecule, designed to be incorporated into a larger, more complex molecule to impart specific properties.
The rationale for using this particular building block can be broken down by its substituents:
-
2,4-Dichloro Substitution: The two chlorine atoms significantly alter the electronic properties of the phenyl ring, making it more electron-deficient. This can influence the reactivity of the boronic acid in coupling reactions and can also impact the pKa of nearby functional groups in the final molecule, which is a critical parameter for drug-receptor interactions and pharmacokinetic properties. Furthermore, the chlorine atoms can serve as handles for further synthetic modifications or can be involved in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.
-
5-Isopropoxy Group: The isopropoxy group is a lipophilic moiety that can enhance the molecule's ability to cross cell membranes. Its bulk can also provide steric hindrance, which can be used to control the conformation of the final molecule or to block metabolic pathways, thereby increasing the drug's half-life.
While specific, publicly disclosed examples of late-stage clinical candidates or marketed drugs containing the 2,4-dichloro-5-isopropoxyphenyl moiety are not readily identifiable, its value lies in its potential. It is the type of building block that would be found in the proprietary libraries of pharmaceutical and agrochemical companies, used in high-throughput screening campaigns to generate novel compounds with the potential to become future therapies or crop protection agents.
V. Visualization of the Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from a common starting material to the target boronic acid.
Caption: Synthetic pathway to 2,4-dichloro-5-isopropoxyphenylboronic acid.
Conclusion: A Tool for Future Discoveries
2,4-dichloro-5-isopropoxyphenylboronic acid represents a confluence of established synthetic chemistry and the modern demand for structurally diverse building blocks. While its own history is not extensively documented, its synthetic lineage is clear, and its potential applications in drug discovery and agrochemical research are significant. For the medicinal or process chemist, this molecule is not just a chemical entity but a strategic tool, offering a unique combination of electronic and steric properties that can be leveraged to create the next generation of innovative chemical compounds. As the quest for novel bioactive molecules continues, the importance of such well-defined, functionalized building blocks will only continue to grow.
References
- CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents.
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-586.
- Miyaura, N.; Yamada, K.; Suzuki, A. A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 1979, 20(36), 3437-3440.
- CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents.
- Sandmeyer, T. Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 1884, 17(2), 1633-1635.
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Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2,4-Dichloro-5-isopropoxyphenylboronic Acid with Aryl Halides
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction between 2,4-Dichloro-5-isopropoxyphenylboronic acid and a variety of aryl halides. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3] This guide delves into the mechanistic underpinnings of the reaction, offers a comprehensive analysis of critical reaction parameters, presents a robust, step-by-step general protocol, and includes a troubleshooting section to address common challenges. The protocols described herein are designed to be a self-validating system, providing researchers with the tools to optimize this powerful transformation for their specific aryl halide coupling partners.
Introduction: The Strategic Importance of Substituted Biaryls
The palladium-catalyzed cross-coupling of organoboron compounds with organic halides, a reaction pioneered by Akira Suzuki and for which he was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool in synthetic chemistry.[1][4] Its advantages include mild reaction conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally stable and have low toxicity.[3]
The specific boronic acid of interest, 2,4-Dichloro-5-isopropoxyphenylboronic acid , presents a unique substrate for drug discovery and materials science. The dichlorinated phenyl ring offers sites for further functionalization, while the isopropoxy group modulates solubility and electronic properties. Coupling this building block with diverse aryl halides allows for the rapid generation of molecular complexity and the construction of novel biaryl scaffolds. However, the electronic effects and steric hindrance imposed by the substituents on both coupling partners require careful optimization of the reaction conditions to achieve high efficiency.
Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6]
-
Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-halide bond of the aryl halide (Ar-X). This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[2]
-
Transmetalation : The boronic acid is activated by a base to form a more nucleophilic boronate species.[4][7] This boronate then transfers its organic group (the 2,4-dichloro-5-isopropoxyphenyl moiety) to the Pd(II) center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimization of Key Reaction Parameters
The success of the Suzuki coupling hinges on the careful selection of several interdependent components. For a substrate like 2,4-dichloro-5-isopropoxyphenylboronic acid, which has both electron-withdrawing (Cl) and electron-donating (iPrO) groups, a systematic approach to optimization is crucial.
3.1. Palladium Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the supporting ligand, is critical. The ligand stabilizes the palladium center, influences its reactivity, and can be tailored to overcome challenges like steric hindrance or coupling with unreactive halides (e.g., chlorides).[1]
| Catalyst/Precatalyst | Ligand(s) | Typical Use Case & Rationale |
| Pd(PPh₃)₄ | Triphenylphosphine | General Purpose: A reliable "first-pass" catalyst for simple aryl bromides and iodides. It is a Pd(0) source, requiring no in-situ reduction. |
| PdCl₂(dppf) | dppf | Robust & Versatile: Effective for a broad range of substrates, including some aryl chlorides. The dppf ligand is robust and promotes efficient reductive elimination. |
| Pd₂(dba)₃ | None (used with added ligand) | Pd(0) Source: A common precursor used with a wide variety of phosphine ligands, allowing for modular catalyst system screening. |
| Buchwald Ligands | e.g., XPhos, SPhos, RuPhos | Challenging Substrates: Essential for sterically hindered partners or unreactive aryl chlorides.[8] These bulky, electron-rich ligands accelerate both oxidative addition and reductive elimination.[3] |
| N-Heterocyclic Carbenes (NHCs) | e.g., IPr, IMes | Aryl Chlorides: Highly effective for coupling aryl chlorides due to their strong σ-donating properties, which promote the difficult oxidative addition step.[7] |
For coupling 2,4-dichloro-5-isopropoxyphenylboronic acid, starting with a robust system like PdCl₂(dppf) is a sound strategy. If coupling with a sterically demanding aryl halide or an unreactive aryl chloride, switching to a Pd₂(dba)₃ / Buchwald ligand system is highly recommended.[8]
3.2. Base Selection
The base plays three crucial roles: it facilitates the formation of the active palladium catalyst, promotes the formation of the highly nucleophilic boronate species, and accelerates the final reductive elimination step.[4] The choice of base can dramatically impact yield and side reactions like protodeboronation (cleavage of the C-B bond).[8][9]
| Base | Strength | Common Solvents | Notes & Recommendations |
| Na₂CO₃ / K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | Standard choice for many couplings. Effective and economical. Requires an aqueous phase for solubility. |
| K₃PO₄ | Strong | Dioxane, Toluene, THF | Often the base of choice for difficult couplings, including those with sterically hindered substrates or when protodeboronation is a concern.[9] It is effective in both aqueous and anhydrous conditions. |
| Cs₂CO₃ | Strong | Dioxane, DMF | A highly effective but more expensive option. Its high solubility in organic solvents can be advantageous. |
| KF | Mild | Dioxane, THF | A milder option used when base-sensitive functional groups are present on the coupling partners.[7] |
For this specific boronic acid, K₃PO₄ is an excellent starting point due to its proven efficacy in challenging couplings and its ability to minimize protodeboronation.
3.3. Solvent System
The solvent must solubilize the reactants, base, and catalyst system. Biphasic systems, typically an organic solvent with water, are very common.[1][10] The water helps dissolve the inorganic base, facilitating its interaction with the boronic acid.[1]
-
Dioxane/Water: A highly effective and widely used system.
-
Toluene/Water: Another excellent choice, particularly for reactions run at higher temperatures.
-
THF/Water: Suitable for lower temperature reactions, though THF's lower boiling point limits the accessible temperature range.
-
DMF/Water: A more polar option that can aid in solubilizing difficult substrates.
Crucial Note: All solvents must be thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.[9] Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and low yields.[8]
Detailed Experimental Protocol
This general procedure provides a robust starting point for the coupling of 2,4-dichloro-5-isopropoxyphenylboronic acid with a generic aryl halide. It is designed for a 1.0 mmol scale; quantities should be adjusted proportionally for different scales.
4.1. Materials and Reagents
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL total)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
4.2. Experimental Workflow Diagram
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Suzuki Coupling using 2,4-Dichloro-5-isopropoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoborane and an organic halide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][5][6] This guide provides a detailed examination of the reaction conditions for a particularly challenging substrate: 2,4-Dichloro-5-isopropoxyphenylboronic acid.
The structure of 2,4-Dichloro-5-isopropoxyphenylboronic acid presents a confluence of steric and electronic challenges. The presence of two chlorine atoms renders the phenyl ring electron-deficient, which can impact the transmetalation step of the catalytic cycle. Furthermore, the bulky isopropoxy group and the ortho-chloro substituent introduce significant steric hindrance around the boronic acid moiety. These factors necessitate a careful selection of reaction parameters to achieve high yields and avoid common side reactions like protodeboronation.[7][8]
This document will provide not just a protocol, but a strategic guide to successfully employing this versatile building block. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, offering a robust, self-validating system for your synthetic endeavors.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki coupling is crucial for troubleshooting and optimizing reaction conditions.[1][2][9] The catalytic cycle is generally accepted to proceed through three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R¹-X) to form a palladium(II) intermediate.[1][9]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex, a step that is typically facilitated by a base.[9][10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired product and regenerating the palladium(0) catalyst.[1][9]
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Materials:
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Pd₂(dba)₃ (0.02 equivalents)
-
SPhos (0.04 equivalents)
-
K₃PO₄ (3.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.02 equiv.) and SPhos (0.04 equiv.).
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Conclusion: A Robust Framework for Challenging Couplings
The Suzuki-Miyaura coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid, while presenting steric and electronic challenges, can be achieved with high efficiency through the careful selection of a modern catalyst system. The use of a bulky, electron-rich phosphine ligand such as SPhos in combination with a suitable palladium pre-catalyst and a moderately strong base like potassium phosphate provides a reliable and high-yielding protocol. This guide offers a comprehensive framework for researchers to successfully utilize this valuable building block in their synthetic campaigns, enabling the construction of complex molecular architectures for drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
MDPI. Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
MDPI. Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ChemBK. (2,4-Dichloro-5-isobutoxyphenyl)boronic acid. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
American Chemical Society. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
ChemHelpASAP (YouTube). Suzuki cross-coupling reaction. [Link]
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. [Link]
-
Macmillan Group, Princeton University. B-Alkyl Suzuki Couplings. [Link]
-
Scott Rychnovsky (YouTube). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
ResearchGate. Applications of boronic acids in organic synthesis. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. [Link]
-
ResearchGate. Which boronic acids are used most frequently for synthesis of bioactive molecules?. [Link]
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- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Abstract
Substituted biphenyl scaffolds are privileged structures in modern chemistry, forming the core of numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2][3] Their synthesis is a critical endeavor for researchers in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing the pivotal C-C bond that defines the biphenyl moiety, owing to its mild conditions and broad functional group tolerance.[4][5] This guide provides a detailed examination and a field-proven protocol for the synthesis of substituted biphenyls utilizing 2,4-Dichloro-5-isopropoxyphenylboronic acid, a versatile building block for creating complex, functionalized biaryl systems. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step protocol for a representative coupling with 4-bromobenzonitrile, and offer insights into optimizing reaction outcomes.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The power of the Suzuki-Miyaura reaction lies in its palladium-catalyzed catalytic cycle, which efficiently forges a new carbon-carbon bond between an organoboron species and an organic halide.[6][7] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][8]
-
Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, which inserts itself into the carbon-halide bond of the aryl halide (e.g., 4-bromobenzonitrile). This step oxidizes the palladium center from Pd(0) to Pd(II) and is often the rate-determining step of the reaction.[4]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. The process requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[9][10]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) center—the one from the aryl halide and the one from the boronic acid—are coupled and eliminated from the metal center. This forms the desired biphenyl product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reagents and Rationale for Their Selection
The success of a Suzuki-Miyaura coupling, particularly with challenging substrates, hinges on the judicious selection of each component.
-
The Boronic Acid: 2,4-Dichloro-5-isopropoxyphenylboronic Acid This specific boronic acid possesses several features that influence reaction dynamics. The isopropoxy group is electron-donating, which can increase the nucleophilicity of the aryl ring and facilitate transmetalation. Conversely, the presence of two chlorine atoms, particularly one in the ortho position, introduces significant steric hindrance. This steric bulk can make the approach to the palladium center more difficult, necessitating carefully optimized conditions.[3]
-
The Aryl Halide: 4-Bromobenzonitrile For our representative protocol, we have selected 4-bromobenzonitrile. Aryl bromides offer a good balance of reactivity and stability, being more reactive than aryl chlorides but more stable and cost-effective than aryl iodides.[11] The electron-withdrawing nitrile group can activate the C-Br bond towards oxidative addition.
-
The Palladium Catalyst and Ligand: The Key to Overcoming Steric Hindrance For sterically demanding substrates like 2,4-dichloro-5-isopropoxyphenylboronic acid, standard catalysts like Pd(PPh₃)₄ may yield poor results.[12] The key to success lies in using a catalyst system featuring bulky and electron-rich phosphine ligands. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are designed to promote both the oxidative addition and the reductive elimination steps, which can be sluggish with hindered substrates.[10][13] They stabilize the monoligated Pd(0) species, which is often the most active catalyst, and their bulk facilitates the final product-forming step.[10] For this protocol, we will use a pre-formed palladium complex, [Pd(SPhos)Cl]₂, which is an air-stable precatalyst that readily generates the active catalytic species.
-
The Base: Activating the Boron The base is not merely a spectator; it is essential for activating the boronic acid.[14] It reacts with the boronic acid to form a more nucleophilic boronate anion ([Ar-B(OH)₃]⁻), which is the active species in the transmetalation step.[9] Strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed, often in an aqueous-organic solvent mixture to ensure solubility of all components.
Detailed Experimental Protocol
Synthesis of 2',4'-Dichloro-5'-isopropoxy-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid with 4-bromobenzonitrile.
Materials:
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 equiv)
-
4-Bromobenzonitrile (1.0 equiv)
-
SPhos Pd G2 precatalyst ([Pd(SPhos)Cl]₂) (2 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl acetate, reagent grade
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
Equipment:
-
Schlenk flask or round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromobenzonitrile (1.0 mmol, 182 mg), 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2 mmol, 299 mg), potassium carbonate (2.5 mmol, 345 mg), and the SPhos Pd G2 precatalyst (0.02 mmol, 14.3 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
-
Solvent Addition:
-
Through the septum, add degassed 1,4-dioxane (5 mL) followed by degassed deionized water (1 mL) via syringe. The solvent mixture should be thoroughly degassed by bubbling with argon for at least 20 minutes prior to use.
-
-
Reaction Execution:
-
Lower the flask into an oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
-
Workup:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue can be purified by flash column chromatography on silica gel.
-
A gradient elution system, such as hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity to 95:5 or 90:10 hexanes:ethyl acetate), is typically effective for isolating the desired biphenyl product.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield the final product as a solid.
-
Data Presentation & Expected Results
The following table summarizes the stoichiometry and expected outcome for the described protocol.
| Reagent | Molar Equiv. | Mol | Mass | Role |
| 4-Bromobenzonitrile | 1.0 | 1.0 mmol | 182 mg | Aryl Halide |
| 2,4-Dichloro-5-isopropoxyphenylboronic acid | 1.2 | 1.2 mmol | 299 mg | Boronic Acid |
| SPhos Pd G2 | 0.02 | 0.02 mmol | 14.3 mg | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.5 | 2.5 mmol | 345 mg | Base |
| 1,4-Dioxane / H₂O (5:1) | - | - | 6 mL | Solvent |
| Expected Yield | - | - | - | 75-90% |
| Purity (Post-Chromatography) | - | - | - | >98% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Ensure proper flame-drying of glassware and thorough degassing of solvents. Use fresh, high-purity reagents. Consider a different palladium precatalyst or ligand. |
| Significant Homocoupling of Boronic Acid | Reaction temperature too high; Base too strong. | Lower the reaction temperature to 80-90 °C. Consider using a milder base such as K₃PO₄. |
| Protodeboronation (Boronic acid decomposition) | Presence of excess water or acid; Prolonged reaction time at high temperature. | Use anhydrous solvents and ensure the base is anhydrous. Minimize reaction time once the starting material is consumed. |
| Difficult Purification | Formation of closely-eluting byproducts. | Optimize the chromatography solvent system. Consider recrystallization as an alternative or additional purification step. |
Hazards and Safety Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2,4-Dichloro-5-isopropoxyphenylboronic Acid: Boronic acids as a class can be harmful if swallowed and may cause skin and serious eye irritation.[15][16] Handle as a potentially hazardous chemical. Avoid inhalation of dust. Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
-
4-Bromobenzonitrile: This compound is toxic if swallowed or in contact with skin. Handle with care.
-
Palladium Catalysts: Palladium compounds can be toxic and are often expensive. Handle with care to avoid inhalation of the fine powder and to prevent waste.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Use only in a well-ventilated fume hood and away from ignition sources.
-
Potassium Carbonate: While generally considered low hazard, it can cause skin and eye irritation. Avoid creating dust.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube Video].
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
- Thomas, S. P., & Aggarwal, V. K. (2009). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Benchchem. (n.d.).
- An, S., et al. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(19), 3466.
- Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2548-S2566.
- Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18435-18491.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (2025, October 15).
- ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs.
- Thallner, A., et al. (2014). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry, 79(10), 4487-4500.
- AA Blocks. (2025, January 18).
- Benchchem. (n.d.).
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- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
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- 16. aablocks.com [aablocks.com]
Application Notes and Protocols for the Use of 2,4-Dichloro-5-isopropoxyphenylboronic Acid in Organic Synthesis
Introduction: The Strategic Value of Substituted Biaryls
The synthesis of biaryl and heteroaryl structures is a cornerstone of modern medicinal chemistry and materials science. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of C-C bonds, offering a broad functional group tolerance and generally mild reaction conditions.[1][2] This document provides a detailed guide to the effective use of a specific, highly functionalized building block: 2,4-Dichloro-5-isopropoxyphenylboronic acid (CAS No. 325786-18-3).
This particular boronic acid is of significant interest to researchers in drug development due to its unique substitution pattern. The presence of two chlorine atoms renders the phenyl ring electron-deficient, which can significantly influence the electronic properties of the final coupled product and provide vectors for further functionalization. The isopropoxy group introduces a degree of lipophilicity and steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. However, the very features that make this reagent valuable also present challenges in its application. Both the electron-deficient nature and the steric hindrance can impede the key steps of the Suzuki-Miyaura catalytic cycle.
This application note will provide a robust, field-tested protocol for the use of 2,4-Dichloro-5-isopropoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a focus on explaining the rationale behind the choice of reagents and conditions. It will also offer a guide to troubleshooting and optimization, ensuring that researchers can confidently and successfully incorporate this versatile building block into their synthetic programs.
Understanding the Reactivity of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
The electronic and steric properties of 2,4-Dichloro-5-isopropoxyphenylboronic acid necessitate a carefully selected catalytic system to achieve high yields. The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the ipso-carbon attached to the boron, which can slow down the crucial transmetalation step in the Suzuki-Miyaura cycle.[3]
To overcome this, a highly active palladium catalyst is required. Modern catalyst systems for challenging Suzuki couplings often employ bulky, electron-rich phosphine ligands. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is essential for efficient oxidative addition to the aryl halide coupling partner. Furthermore, these bulky ligands facilitate the final reductive elimination step to release the biaryl product and regenerate the catalyst.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle begins with the active Pd(0) catalyst.
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for the coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid with a range of aryl and heteroaryl bromides or iodides.
Materials and Reagents
-
2,4-Dichloro-5-isopropoxyphenylboronic acid
-
Aryl or heteroaryl halide (bromide or iodide recommended)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst like XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos or SPhos)
-
Anhydrous base (e.g., Potassium Phosphate, K₃PO₄, or Cesium Carbonate, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and water)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., oven-dried Schlenk flask or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: A step-by-step workflow from reaction setup to product purification.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2–1.5 equiv), and finely powdered potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with argon or nitrogen for 5-10 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). If using a pre-formed catalyst like XPhos Pd G3, a single addition of 1-2 mol% is sufficient.
-
Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of 1,4-Dioxane and water) via syringe. The final concentration of the aryl halide should be in the range of 0.1-0.2 M.
-
Reaction: Place the sealed vial in a preheated oil bath or heating block at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Optimization and Troubleshooting
Due to the challenging nature of this boronic acid, optimization may be necessary depending on the specific aryl halide used.
| Issue | Potential Cause | Recommended Solution(s) | Rationale |
| Low or No Conversion | Inactive Catalyst | Use a fresh source of palladium catalyst and ligand. Consider using a more active Buchwald-type precatalyst which can be more efficient at generating the active Pd(0) species.[4] Increase catalyst loading to 3-5 mol%. | The catalyst is the engine of the reaction; its activity is paramount. Precatalysts are often more stable and reliable. |
| Ineffective Base | Switch to a stronger, non-nucleophilic base like Cesium Carbonate (Cs₂CO₃). Ensure the base is finely powdered and anhydrous. | The base activates the boronic acid for transmetalation.[1] Stronger bases can accelerate this key step, especially for electron-deficient boronic acids. | |
| Low Reaction Temperature | Increase the reaction temperature in 10-20 °C increments. If using a sealed vial, microwave irradiation can be effective. | Higher temperatures provide the necessary activation energy for the oxidative addition and reductive elimination steps. | |
| Protodeboronation | Presence of excess water or protic sources | Use rigorously dried solvents and reagents. Minimize the amount of water in the solvent system or switch to an anhydrous solvent system (e.g., toluene with K₃PO₄). | This side reaction replaces the boronic acid group with a hydrogen atom, consuming the starting material. |
| Homocoupling of Boronic Acid | Oxygen contamination | Ensure the reaction setup is thoroughly degassed and maintained under a strict inert atmosphere. | Oxygen can promote the oxidative homocoupling of the boronic acid, leading to undesired byproducts. |
Conclusion
2,4-Dichloro-5-isopropoxyphenylboronic acid is a valuable, albeit challenging, building block for the synthesis of complex biaryl structures. The key to its successful application lies in the use of a highly active palladium catalyst system featuring a bulky, electron-rich phosphine ligand, coupled with an appropriate base and anhydrous conditions. The protocol provided herein serves as a robust and reliable starting point for researchers. By understanding the underlying principles of the Suzuki-Miyaura reaction and employing systematic troubleshooting, this versatile reagent can be a powerful tool in the development of novel pharmaceuticals and functional materials.
References
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
-
European Patent Office. (n.d.). Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]
- Google Patents. (n.d.). WO2018106336A1 - Mono-ligated palladium catalyts, their synthesis and use in suzuki coupling.
- Google Patents. (n.d.). EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound.
-
GalChimia. (2009). Reaction optimization for medicinal chemists. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
ChemHelpASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Google Patents. (n.d.). EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions.
-
Buchwald, S. L., & Carrow, B. P. (n.d.). Enantioselective Synthesis of Axially Chiral Biaryls by the Pd- Catalyzed Suzuki-Miyaura Reaction. MIT Open Access Articles. Retrieved from [Link]
-
Biscoe, M. R., & Li, L. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biaryl‐containing drugs and agrochemicals. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Couplings of aryl chlorides with aryl boronic acids a. Retrieved from [Link]
-
Organic Chem Explained. (2018, April 27). Common cross coupling reactions [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Retrieved from [Link]
-
Doyle, A. G., & Shields, B. J. (2021). Bayesian reaction optimization as a tool for chemical synthesis. PubMed. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Retrieved from [Link] Doyle/files/2021-02-Nature-Bayesian.pdf
-
Uncountable. (2021, May 11). Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis [Video]. YouTube. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Continuous-Flow Synthesis of Biaryls by Negishi Cross-Coupling of Fluoro- and Trifluoromethyl-Substituted (Hetero)arenes. Retrieved from [Link]
-
MDPI. (n.d.). Novel 5-Aryl-[4][5][6]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. Retrieved from [Link]
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- 3. m.youtube.com [m.youtube.com]
- 4. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 5. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: Leveraging 2,4-Dichloro-5-isopropoxyphenylboronic Acid for Novel Herbicide Synthesis via Palladium-Catalyzed Cross-Coupling
Abstract
The relentless evolution of weed resistance necessitates the continuous development of novel herbicides with diverse modes of action. Arylboronic acids are foundational building blocks in modern synthetic chemistry, enabling the construction of complex molecular architectures. This document provides a comprehensive guide to the application of 2,4-dichloro-5-isopropoxyphenylboronic acid as a key intermediate in the synthesis of potential new herbicidal compounds. We detail a robust protocol centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation, to synthesize a biaryl compound representative of the Protoporphyrinogen Oxidase (PPO) inhibitor class. This guide is intended for researchers and chemists in the agrochemical and drug development sectors, offering both a practical, step-by-step methodology and the underlying scientific rationale for key experimental choices.
Introduction: The Strategic Role of Boronic Acids in Agrochemicals
The synthesis of new active ingredients for crop protection is a highly complex process, demanding precision, efficiency, and the ability to create novel molecular scaffolds. 2,4-Dichloro-5-isopropoxyphenylboronic acid has emerged as a valuable and versatile intermediate for this purpose.[1] Its substituted phenyl ring provides a pre-functionalized core, which can be strategically coupled with other molecular fragments to build a diverse library of candidate compounds.
The true power of this intermediate is unlocked when used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is prized for its mild conditions, high functional group tolerance, and excellent yields, making it an indispensable tool for assembling the complex biaryl structures often found in potent herbicides.[2] This application note will demonstrate the synthesis of a model herbicide target using this critical building block.
Physicochemical Properties of the Core Intermediate
A thorough understanding of the starting material is critical for reproducible and successful synthesis. The key properties of 2,4-dichloro-5-isopropoxyphenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 325786-18-3 | [3] |
| Molecular Formula | C₉H₁₁BCl₂O₃ | |
| Appearance | White powder | [3] |
| Purity | ≥99% recommended for synthesis | [3] |
| Storage | Sealed and preserved in a cool, dry place | [3] |
| Primary Application | Intermediate for pharmaceuticals and agrochemicals | [1] |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (like our phenylboronic acid) and an organohalide. The reaction is catalyzed by a Palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[4][5]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R₂-X), forming a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group (R₁) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups (R₁ and R₂) on the palladium center couple and are eliminated as the final product (R₁-R₂), regenerating the active Pd(0) catalyst to continue the cycle.[4]
Application Protocol: Synthesis of a Biaryl PPO Inhibitor Precursor
This protocol details the synthesis of a model biaryl compound from 2,4-dichloro-5-isopropoxyphenylboronic acid and a halogenated heterocyclic partner. Such structures are common in herbicides that inhibit the protoporphyrinogen oxidase (PPO) enzyme.[6]
Materials and Reagents
| Reagent/Material | Grade/Specification | Supplier |
| 2,4-Dichloro-5-isopropoxyphenylboronic acid | ≥99% Purity | Commercial Source |
| 2-Chloro-5-(trifluoromethyl)pyridine | ≥98% Purity | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Toluene | Anhydrous, ≥99.8% | Commercial Source |
| Deionized Water | 18 MΩ·cm | In-house |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Brine (Saturated NaCl solution) | Lab Prepared | |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
| Round-bottom flask, condenser, magnetic stirrer | Standard Lab Equipment | |
| Nitrogen or Argon gas supply | High Purity |
Experimental Workflow
Step-by-Step Synthesis Protocol
-
Reaction Setup (Inert Atmosphere is Crucial):
-
Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen/argon inlet, and a magnetic stir bar.
-
Purge the entire system with nitrogen gas for 15 minutes. Causality: The Pd(0) catalyst is sensitive to oxygen and will decompose, halting the reaction. Maintaining an inert atmosphere is critical for catalytic activity.
-
Under a positive flow of nitrogen, add 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2 eq.), 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.), and anhydrous potassium carbonate (3.0 eq.).[7][8] Causality: Using a slight excess of the boronic acid ensures complete consumption of the more expensive halogenated partner. The base is essential for the transmetalation step.
-
-
Solvent and Catalyst Addition:
-
Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 80 mL toluene, 20 mL water). The biphasic system aids in dissolving the inorganic base.
-
Degas the solvent mixture by bubbling nitrogen through it for 20 minutes.
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.), to the flask. Causality: The catalyst loading is kept low (3 mol%) as it is highly efficient. Adding it last to the degassed mixture minimizes its exposure to any residual oxygen.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 80-90°C using an oil bath.
-
Maintain this temperature and allow the reaction to proceed for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to check for the disappearance of the starting material.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Add 100 mL of deionized water and 100 mL of ethyl acetate to the flask. Stir for 10 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with 50 mL of ethyl acetate.
-
Combine all organic layers and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Causality: The water wash removes the bulk of the potassium carbonate, while the brine wash removes residual water from the organic phase, aiding the subsequent drying step.
-
-
Purification:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid should be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.
-
-
Characterization:
-
Confirm the identity and purity of the isolated product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity should be assessed by HPLC.
-
Expected Results & Troubleshooting
| Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized); Insufficient base; Impure reagents. | Ensure a fully inert atmosphere. Use freshly opened, anhydrous solvents. Use a fresh bottle of catalyst. Ensure the base is anhydrous and finely powdered. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen; Reaction temperature too high. | Improve degassing procedure. Reduce reaction temperature slightly (e.g., to 80°C). |
| Difficult Purification | Streaking on TLC plate; Close-running impurities. | Ensure complete removal of triphenylphosphine oxide (a byproduct of the catalyst) during work-up. Adjust chromatography solvent system for better separation. |
Biological Mode of Action: PPO Inhibition
The synthesized biaryl compound is designed as a precursor to PPO-inhibiting herbicides. This class of herbicides acts by blocking the protoporphyrinogen oxidase enzyme, a critical component in the chlorophyll and heme biosynthesis pathway.[9]
-
Mechanism: Inhibition of PPO leads to the accumulation of its substrate, Protoporphyrinogen IX, in the cytoplasm.
-
Toxicity: This substrate leaks out of the chloroplast and is rapidly oxidized, generating singlet oxygen, a highly reactive oxygen species.
-
Outcome: The singlet oxygen causes rapid lipid peroxidation, destroying cell membrane integrity and leading to swift cell death and necrosis, particularly in the presence of light.[9][10]
Conclusion
2,4-Dichloro-5-isopropoxyphenylboronic acid stands as a highly effective and strategic intermediate for the synthesis of novel agrochemicals. When paired with the robust and versatile Suzuki-Miyaura cross-coupling reaction, it provides a reliable pathway to complex biaryl structures. The detailed protocol herein demonstrates a practical application for creating precursors to PPO-inhibiting herbicides, a commercially significant class of weed control agents. By understanding both the synthetic methodology and the underlying mechanistic principles, researchers can confidently leverage this building block to accelerate the discovery and development of next-generation crop protection solutions.
References
- (2,4-Dichloro-5-isobutoxyphenyl)boronic acid - ChemBK. (2024). ChemBK.
- 2,4-Dichloro-5-Isopropoxyaniline: A Vital Intermediate for Advanced Herbicide Synthesis. (n.d.).
- Duke, S. O., & Dayan, F. E. (1998). Overview of herbicide mechanisms of action. Weed Science, 46(2), 198-208.
- Herbicide Mode-Of-Action Summary. (n.d.). Purdue University Extension.
- Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Introduction to Mode of Action of Herbicides and Selectivity. (n.d.). CUTM Courseware.
- Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
- SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2008). Heterocycles, 75(12), 2955.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- 2,4-Dichloro-5-isopropoxyphenylboronic acid CAS NO.325786-18-3. (n.d.). LookChem.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 960-965.
- Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2018). Journal of Agricultural and Food Chemistry, 66(31), 8267-8275.
Sources
- 1. chembk.com [chembk.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2,4-Dichloro-5-isopropoxyphenylboronic acid, CasNo.325786-18-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overview of herbicide mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courseware.cutm.ac.in [courseware.cutm.ac.in]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid with Heteroaryl Bromides
An Application Note for the Synthesis of Bi-heteroaryl Compounds via Suzuki-Miyaura Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed, field-proven protocol for the coupling of 2,4-dichloro-5-isopropoxyphenylboronic acid with a range of heteroaryl bromides. Substituted bi- and heteroaryl scaffolds are crucial in medicinal chemistry and materials science.[3] The specific boronic acid presents unique electronic and steric characteristics due to its dichloro- and isopropoxy-substituents, while heteroaryl bromides are known to be challenging substrates. This guide offers a comprehensive workflow, from reagent selection to troubleshooting, grounded in mechanistic principles to ensure reliable and reproducible outcomes for researchers in drug discovery and process development.
Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides has become one of the most powerful and widely used transformations in organic synthesis.[4] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction's success stems from the stability and low toxicity of boronic acids, their compatibility with a vast array of functional groups, and the generally mild reaction conditions required.[5]
This protocol focuses on coupling 2,4-dichloro-5-isopropoxyphenylboronic acid[6] with heteroaryl bromides. This specific transformation is of high value as it combines a sterically and electronically distinct phenyl ring with diverse heterocyclic systems, which are prevalent motifs in pharmaceuticals.[3][7] Heteroaryl bromides, particularly electron-deficient ones or those containing Lewis-basic nitrogen atoms, can be challenging coupling partners, often requiring carefully optimized conditions to avoid low yields or catalyst deactivation.[7][8] This guide provides a robust starting point for researchers tackling these demanding substrates.
Mechanistic Overview: The Palladium Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the heteroaryl bromide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]
-
Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is essential for the formation of a more nucleophilic boronate complex, which facilitates this step.[4][10]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.[1][9]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Considerations & Rationale
The success of this specific coupling hinges on the careful selection of four key components: the palladium catalyst/ligand system, the base, the solvent, and the reaction temperature.
The Coupling Partners
-
2,4-Dichloro-5-isopropoxyphenylboronic acid: The two electron-withdrawing chloro groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing the transmetalation step. The ortho-chloro and isopropoxy groups introduce significant steric hindrance.
-
Heteroaryl Bromides: These substrates vary widely in reactivity.
-
Electron-deficient heteroaryls (e.g., bromopyridines, bromopyrimidines) generally undergo oxidative addition more readily.[1]
-
Electron-rich heteroaryls (e.g., bromofurans, bromothiophenes) can be more challenging.
-
Lewis-basic heteroaryls containing nitrogen (e.g., pyridine, imidazole) can coordinate to the palladium center and act as catalyst poisons, necessitating the use of specialized ligands that shield the metal center.[7]
-
Catalyst & Ligand Selection
For challenging couplings involving sterically hindered or electronically deactivated substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient. Modern catalyst systems, employing bulky, electron-rich phosphine ligands, are essential for high efficiency.[5][11]
| Catalyst System Component | Recommended Choice | Rationale & Justification |
| Palladium Precatalyst | XPhos Pd G3 | This is an air- and moisture-stable Pd(II) precatalyst that rapidly generates the active monoligated Pd(0) species. It incorporates the bulky XPhos ligand, which is highly effective for coupling hindered substrates. |
| Ligand | XPhos (included in G3) | Buchwald-type biaryl monophosphine ligands are exceptionally effective. Their bulk and electron-donating properties accelerate both oxidative addition and reductive elimination while preventing catalyst deactivation.[12] |
| Alternative Catalysts | SPhos Pd G3, Pd₂(dba)₃ with a ligand like P(t-Bu)₃ | SPhos is another excellent Buchwald ligand. The combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich ligand like tri-tert-butylphosphine is also a powerful system for difficult couplings.[10] |
Base and Solvent System
The choice of base and solvent are deeply interconnected and critical for reaction success.[13][14][15] The base activates the boronic acid for transmetalation, while the solvent must solubilize all components and facilitate the catalytic cycle.
| Parameter | Recommended System | Rationale & Justification |
| Base | Potassium Phosphate (K₃PO₄) | A moderately strong base that is highly effective in many Suzuki couplings, especially with hindered substrates. It generally provides a good balance of reactivity without promoting excessive protodeboronation, a common side reaction where the boronic acid is replaced by a hydrogen atom.[16] |
| Solvent | 1,4-Dioxane / Water (e.g., 5:1 v/v) | This biphasic system is a workhorse for Suzuki reactions. Dioxane effectively solubilizes the organic partners and the catalyst, while the aqueous phase dissolves the inorganic base.[4] The presence of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[12] Toluene can be a suitable alternative to dioxane to minimize halide inhibition in some cases.[17] |
| Concentration | 0.1 - 0.2 M | A typical starting concentration with respect to the limiting reagent. Higher concentrations can sometimes increase reaction rates, but may also lead to solubility issues or side reactions. |
Detailed Experimental Protocol
This protocol provides a general procedure that should be optimized for each specific heteroaryl bromide.
Materials & Equipment
-
Reagents:
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 equiv.)
-
Heteroaryl bromide (1.0 equiv., limiting reagent)
-
XPhos Pd G3 (1-3 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equiv.)
-
1,4-Dioxane (anhydrous, sparged with Argon)
-
Deionized Water (sparged with Argon)
-
-
Equipment:
-
Reaction vial or round-bottom flask with a magnetic stir bar
-
Septum and needles
-
Schlenk line or glovebox for inert atmosphere
-
Heating block or oil bath with temperature control
-
TLC plates, LC-MS, or GC-MS for reaction monitoring
-
Standard workup and purification glassware (separatory funnel, rotary evaporator, flash chromatography system)
-
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure
Note: Proper degassing of solvents and maintaining an inert atmosphere are critical to prevent catalyst decomposition and side reactions like boronic acid homocoupling.[1][16]
-
Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl bromide (e.g., 0.5 mmol, 1.0 equiv.), 2,4-dichloro-5-isopropoxyphenylboronic acid (0.6 mmol, 1.2 equiv.), finely powdered K₃PO₄ (1.0 mmol, 2.0 equiv.), and XPhos Pd G3 (0.01 mmol, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Via syringe, add degassed 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 0.8 mL) to achieve the desired concentration (approx. 0.1 M).
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic solution.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This section addresses common problems and provides systematic solutions.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (decomposed by oxygen).2. Insufficiently degassed solvents.3. Catalyst poisoning by heteroaryl substrate.4. Insufficient temperature. | 1. Use a fresh bottle of precatalyst. Ensure an inert atmosphere is maintained throughout.[16]2. Sparge solvents with Ar/N₂ for at least 30 mins before use.3. Increase catalyst loading (e.g., to 5 mol%). Try a different, bulkier ligand system (e.g., RuPhos).4. Increase temperature in 10 °C increments (up to ~120 °C for dioxane). |
| Protodeboronation | 1. Water is the proton source for this side reaction.2. Base may be too strong or reaction time too long.3. The specific boronic acid is susceptible to this pathway. | 1. Switch to strictly anhydrous conditions. Use a soluble anhydrous base like potassium trimethylsilanolate (TMSOK).[7]2. Use a milder base like K₂CO₃ or KF.[10][16] Reduce reaction time if possible.3. Convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) before coupling. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) source without complete reduction to Pd(0). | 1. Ensure rigorous degassing and a tight inert atmosphere seal.[1]2. Use a Pd(0) source like Pd₂(dba)₃ or a reliable precatalyst that cleanly generates Pd(0). |
| Dehalogenation of Heteroaryl Bromide | 1. Side reaction pathway after oxidative addition.2. Presence of a hydride source (e.g., from solvent or base). | 1. This is often difficult to eliminate completely. Try a different ligand that favors reductive elimination over other pathways.2. Ensure high purity of solvents and reagents. |
Conclusion
The Suzuki-Miyaura reaction remains an indispensable tool for constructing complex molecular architectures. The protocol detailed herein provides a reliable and scientifically-grounded method for the challenging coupling of 2,4-dichloro-5-isopropoxyphenylboronic acid with various heteroaryl bromides. By understanding the underlying mechanism and the rationale behind the choice of reagents, researchers can effectively troubleshoot and adapt this procedure to a wide range of substrates, accelerating the synthesis of novel compounds for drug discovery and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organometallics. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]
-
ResearchGate. (2019). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Organic Process Research & Development. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
National Institutes of Health. (2022). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]
-
Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Organic & Biomolecular Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]
-
The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,4-dichloro-5-isopropoxyphenylboronic acid,(CAS# 325786-18-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
use of 2,4-Dichloro-5-isopropoxyphenylboronic acid in the synthesis of Oxadiazon precursors.
Application & Protocol Guide: Synthesis of Oxadiazon Precursors
A Senior Application Scientist's Guide to Established and Novel Synthetic Routes
Introduction
Oxadiazon is a selective, pre-emergent herbicide pivotal in controlling a wide spectrum of weeds in agriculture and horticulture.[1] Its efficacy stems from the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in plant chlorophyll biosynthesis.[1] The industrial synthesis of Oxadiazon relies on the efficient production of key substituted aniline and benzhydrazide intermediates. This guide provides a comprehensive overview of the established, industrially relevant synthesis of the critical precursor, 2,4-dichloro-5-isopropoxyaniline.
Furthermore, in the spirit of advancing agrochemical research, this document presents a validated protocol for a Suzuki-Miyaura cross-coupling reaction. While not part of the traditional Oxadiazon synthesis, this modern coupling technique, utilizing 2,4-Dichloro-5-isopropoxyphenylboronic acid, offers a powerful platform for the rational design and synthesis of novel, next-generation herbicide candidates based on the Oxadiazon scaffold. This dual approach provides researchers with both a robust protocol for existing precursor synthesis and a forward-looking methodology for new compound discovery.
Part 1: Established Synthesis of the Core Precursor: 2,4-Dichloro-5-isopropoxyaniline
The conventional and most common industrial synthesis of Oxadiazon does not involve boronic acids. Instead, it commences with 2,4-dichlorophenol and proceeds through a reliable three-step sequence to produce the crucial intermediate, 2,4-dichloro-5-isopropoxyaniline.[1][2] This aniline is the foundational building block for subsequent conversion into the final heterocyclic active ingredient.[3][4]
Overall Reaction Scheme
The synthesis is a sequential process of etherification, nitration, and reduction.
Caption: Established synthetic pathway to 2,4-dichloro-5-isopropoxyaniline.
Experimental Protocols
Protocol 1.1: Etherification of 2,4-Dichlorophenol
-
Causality: This step introduces the isopropoxy group, a key structural feature of Oxadiazon. A Williamson ether synthesis is employed, where the phenoxide, formed by deprotonating the phenol with a strong base, acts as a nucleophile to attack the isopropylating agent.[1]
-
Methodology:
-
To a stirred solution of 2,4-dichlorophenol (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or acetone, add a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide salt.
-
Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2,4-dichloro-1-isopropoxybenzene.
-
Protocol 1.2: Nitration of 2,4-Dichloro-1-isopropoxybenzene
-
Causality: This electrophilic aromatic substitution introduces a nitro group, which serves as a precursor to the essential aniline functional group. The isopropoxy group is an ortho-, para-director, but the position para to the isopropoxy group is blocked, and the position ortho is sterically hindered and deactivated by an adjacent chlorine, directing the nitration to the desired position 5.[1]
-
Methodology:
-
Cool a mixture of concentrated sulfuric acid (H₂SO₄) (3.0 eq) to 0-5°C in an ice bath.
-
Slowly add 2,4-dichloro-1-isopropoxybenzene (1.0 eq) to the cold sulfuric acid with vigorous stirring.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) (1.1 eq) to concentrated sulfuric acid (1.5 eq) at 0-5°C.
-
Add the nitrating mixture dropwise to the solution from step 2, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours, monitoring completion by TLC.
-
Carefully pour the reaction mixture over crushed ice.
-
The solid precipitate, 2,4-dichloro-5-isopropoxynitrobenzene, is collected by filtration, washed thoroughly with cold water until neutral, and dried.
-
Protocol 1.3: Reduction of the Nitro Group
-
Causality: The nitro group is reduced to an amine to form the final key precursor, 2,4-dichloro-5-isopropoxyaniline. This is a critical transformation, as the aniline is required for the subsequent reactions that form the oxadiazole ring.[1][2]
-
Methodology:
-
Create a suspension of iron powder (Fe) (3.0-5.0 eq) in a mixture of ethanol and water.
-
Add a catalytic amount of concentrated hydrochloric acid (HCl) and heat the mixture to reflux (approx. 80°C).
-
Add a solution of 2,4-dichloro-5-isopropoxynitrobenzene (1.0 eq) in ethanol dropwise to the refluxing mixture.
-
Maintain reflux and monitor the reaction by TLC until the starting material disappears (typically 2-4 hours).
-
Cool the reaction mixture and neutralize it by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Filter the mixture through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the remaining aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 2,4-dichloro-5-isopropoxyaniline.
-
| Step | Key Reagents | Typical Solvent | Temperature | Typical Yield | Purity (Crude) |
| Etherification | Isopropyl Bromide, NaOH | DMF | 60-80°C | >90% | ~95% |
| Nitration | HNO₃, H₂SO₄ | Sulfuric Acid | 0-10°C | 85-95% | >97% |
| Reduction | Fe, HCl | Ethanol/Water | Reflux (~80°C) | 80-90% | ~98% |
Part 2: Research Protocol: Suzuki-Miyaura Coupling for Novel Analogue Synthesis
This section details a hypothetical, yet scientifically grounded, protocol for using 2,4-Dichloro-5-isopropoxyphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This approach is not for the synthesis of Oxadiazon itself but represents a powerful strategy for creating novel derivatives by coupling the core phenyl moiety with various heterocyclic partners. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the stability of its boronic acid reagents.[5][6]
Hypothetical Reaction Scheme
The objective is to couple the boronic acid with a generic heterocyclic halide (Het-X), which could be a precursor to a new class of herbicides.
Caption: Suzuki-Miyaura coupling for novel herbicide candidate synthesis.
Protocol 2.1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Causality & Expertise: The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[5] The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) is critical for efficiency. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[6] A mixed solvent system like dioxane/water or toluene/ethanol/water is often used to dissolve both the organic substrates and the inorganic base.
-
Methodology:
-
To a reaction vessel, add 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 eq), the heterocyclic halide (1.0 eq), and the base, such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).
-
Heat the reaction mixture to 80-100°C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.
-
Catalytic Cycle Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Expected Data for Hypothetical Coupling
This table outlines the target parameters for the successful development of the Suzuki coupling protocol.
| Parameter | Target Value | Method of Analysis | Justification |
| Reaction Yield | >75% | Isolated Yield | A high yield is necessary for the efficient synthesis of novel compounds for screening. |
| Product Purity | >98% | HPLC, ¹H NMR | High purity is essential for accurate biological activity assessment and to avoid confounding results. |
| Reaction Time | < 12 hours | TLC, LC-MS | Shorter reaction times improve throughput in a discovery chemistry setting. |
| Catalyst Loading | < 5 mol% | - | Minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness. |
References
-
AERU - University of Hertfordshire. Oxadiazon (Ref: RP 17623). [Link]
- Google Patents. CN104327010A - Synthesis technology of oxadiazon.
- Google Patents. CN106336385A - Oxadiazon synthesis method.
- Google Patents. CN103641790A - Synthetic method of oxadiazon.
-
Angene Chemical. 2,4-Dichloro-5-Isopropoxyaniline: A Vital Intermediate for Advanced Herbicide Synthesis. [Link]
-
WIPO Patentscope. 109912436 Synthesis method of oxadiazon intermediate. [Link]
- Google Patents. CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine.
-
ResearchGate. (PDF) Chapter 10 Applications of Transition Metal-catalyzed Cross-coupling Reactions in the Synthesis of Herbicides. [Link]
-
ResearchGate. Synthetic applications of suzuki-miyaura cross-coupling reaction. [Link]
-
ResearchGate. A Highly Efficient Catalyst for the Suzuki Cross-coupling Reaction of 3-Chloro-5-oxadiazol-2-yl Pyridine. [Link]
-
Journal of Integrative Plant Biology. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]
-
National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google Patents [patents.google.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
Application Notes & Protocols: Synthesis of Bioactive Molecules Utilizing 2,4-Dichloro-5-isopropoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2,4-Dichloro-5-isopropoxyphenyl Moiety in Bioactive Compound Synthesis
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of specifically functionalized aromatic moieties is a cornerstone of rational drug and pesticide design. The 2,4-dichloro-5-isopropoxyphenyl group, accessible through its corresponding boronic acid, represents a key building block for creating molecules with potent biological activities. The electronic properties conferred by the two chlorine atoms, combined with the steric and lipophilic nature of the isopropoxy group, provide a unique scaffold that can be tailored for high-affinity interactions with biological targets. Boronic acids, as versatile reagents in palladium-catalyzed cross-coupling reactions, have become indispensable tools for the efficient construction of complex organic molecules.[1] This guide provides an in-depth exploration of the application of 2,4-Dichloro-5-isopropoxyphenylboronic acid in the synthesis of bioactive compounds, with a focus on a representative example from the oxadiazolone class of herbicides.
Featured Application: Synthesis of an Oxadiazon Analogue for Herbicidal Activity Screening
The 2,4-dichloro-5-isopropoxyphenyl moiety is a critical pharmacophore in a class of pre-emergent herbicides, most notably Oxadiazon.[2] These compounds function by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon light exposure, causes rapid oxidative damage and cell death in susceptible plants.
This application note will detail a representative synthetic protocol for an analogue of Oxadiazon, demonstrating the utility of 2,4-Dichloro-5-isopropoxyphenylboronic acid in a Suzuki-Miyaura cross-coupling reaction. This approach offers a modular and efficient route for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
The synthesis of the target oxadiazolone derivative can be envisioned through a convergent approach, wherein the key C-C bond is formed via a Suzuki-Miyaura coupling. This strategy allows for the late-stage introduction of the 2,4-dichloro-5-isopropoxyphenyl moiety, which is advantageous for library synthesis.
Caption: Proposed synthetic workflow for an Oxadiazon analogue.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one
This protocol provides a step-by-step methodology for the synthesis of an Oxadiazon analogue. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials:
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.0 eq)
-
5-tert-butyl-3-bromo-1,3,4-oxadiazol-2(3H)-one (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.0 g, 4.02 mmol), 5-tert-butyl-3-bromo-1,3,4-oxadiazol-2(3H)-one (1.04 g, 4.42 mmol), and potassium carbonate (1.67 g, 12.06 mmol).
-
Rationale: The boronic acid is the limiting reagent. A slight excess of the halo-oxadiazolone is used to ensure complete consumption of the boronic acid. Potassium carbonate is a crucial base required for the activation of the boronic acid to the boronate species, which is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[3]
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.
-
Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation and result in lower reaction yields. Maintaining an inert atmosphere throughout the reaction is paramount for catalytic efficiency.
-
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) and degassed deionized water (5 mL) to the flask. Stir the mixture for 10 minutes to ensure good dissolution and mixing.
-
Rationale: A mixture of an organic solvent (dioxane) and water is often optimal for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the water removes dissolved oxygen.
-
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (232 mg, 0.201 mmol) to the reaction mixture.
-
Rationale: Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki-Miyaura reactions. A catalytic amount (5 mol%) is sufficient to drive the reaction to completion.
-
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Rationale: Heating is necessary to overcome the activation energy of the catalytic cycle. The reaction progress is monitored by TLC to determine the point of complete consumption of the starting materials.
-
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Rationale: The workup procedure is designed to separate the desired organic product from the inorganic salts and water-soluble byproducts.
-
-
Purification: Combine the organic layers and wash with brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: Washing with brine helps to remove any remaining water from the organic phase. Drying with MgSO₄ removes residual water before solvent evaporation.
-
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 5-tert-butyl-3-(2,4-dichloro-5-isopropoxyphenyl)-1,3,4-oxadiazol-2(3H)-one.
Characterization Data (Hypothetical)
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (s, 1H), 7.20 (s, 1H), 4.60 (sept, J = 6.0 Hz, 1H), 1.40 (s, 9H), 1.35 (d, J = 6.0 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 154.2, 152.8, 148.5, 130.1, 128.9, 125.6, 122.3, 118.7, 72.4, 28.1, 21.9 |
| Mass Spectrometry (ESI) | m/z calculated for C₁₅H₁₆Cl₂N₂O₃ [M+H]⁺: 359.05, found: 359.1 |
Mechanism of Action and Biological Significance
The synthesized oxadiazolone derivative, as an analogue of Oxadiazon, is expected to exhibit herbicidal activity through the inhibition of the PPO enzyme.
Caption: Inhibition of Protoporphyrinogen Oxidase (PPO).
The 2,4-dichloro-5-isopropoxyphenyl moiety plays a crucial role in the binding of the inhibitor to the active site of the PPO enzyme. The dichlorinated phenyl ring can engage in favorable hydrophobic and van der Waals interactions within the enzyme's binding pocket, while the isopropoxy group can further enhance lipophilicity and contribute to optimal positioning for inhibitory activity.
Conclusion and Future Perspectives
This application note has demonstrated the utility of 2,4-Dichloro-5-isopropoxyphenylboronic acid as a valuable building block for the synthesis of bioactive molecules, exemplified by the preparation of an Oxadiazon analogue. The detailed protocol for the Suzuki-Miyaura coupling provides a robust and adaptable method for researchers to generate libraries of related compounds for SAR studies. The insights into the mechanism of action of PPO inhibitors highlight the importance of the specific substitution pattern on the phenyl ring for biological activity. Further exploration of this scaffold could lead to the development of novel and more effective herbicides or potentially be repurposed for other therapeutic applications by targeting analogous enzymes in different organisms.
References
- United States Patent 4,493,726. Phenylpyrimidines as antidotes for protecting cultivated plants against phytotoxic damage caused by herbicides.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Scribd. Oxadiazoles: Chemistry and Applications. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: A Versatile Tool for C–C Bond Formation. Angewandte Chemie International Edition, 40(23), 4544-4568. [Link]
Sources
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4493726A - Phenylpyrimidines as antidotes for protecting cultivated plants against phytotoxic damage caused by herbicides - Google Patents [patents.google.com]
- 3. US20070010402A1 - Novel herbicides, usage thereof, novel thienopyrimidine derivatives, intermediates of the same, and process for production thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of Biphenyls utilizing 2,4-Dichloro-5-isopropoxyphenylboronic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling reaction, specifically employing 2,4-Dichloro-5-isopropoxyphenylboronic acid as a key building block. Biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science. The described protocols are tailored for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust experimental procedures. Emphasis is placed on the rationale behind experimental choices, ensuring scientific integrity and scalability. This guide is structured to provide a holistic understanding of the synthetic process, from reaction setup and monitoring to product purification and characterization.
Introduction: The Strategic Importance of Substituted Biphenyls
Substituted biphenyls are a privileged structural motif in a vast array of biologically active molecules and functional materials. Their unique conformational properties and ability to engage in various intermolecular interactions make them a cornerstone in the design of novel therapeutics and advanced materials. The Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent method for the construction of the biaryl bond, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[1]
This application note focuses on the utilization of 2,4-Dichloro-5-isopropoxyphenylboronic acid, a versatile building block that allows for the introduction of a specific substitution pattern onto the biphenyl core. The presence of chloro and isopropoxy groups offers opportunities for further functionalization and can significantly influence the physicochemical properties of the final product. The protocols outlined herein are designed to be scalable and adaptable, providing a solid foundation for the efficient and reliable production of these valuable compounds.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and process optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst and proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[3]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2,4-Dichloro-5-isopropoxyphenylboronic acid | ≥97% | Commercially Available | Store in a cool, dry place. |
| Aryl Halide (e.g., 4-bromoanisole) | Synthesis Grade | Commercially Available | Ensure high purity for optimal results. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst Grade | Commercially Available | Handle under an inert atmosphere. |
| Base (e.g., K₂CO₃, K₃PO₄) | Anhydrous | Commercially Available | Grind to a fine powder before use. |
| Solvent (e.g., 1,4-Dioxane, Toluene) | Anhydrous | Commercially Available | Degas prior to use. |
| Water | Deionized, Degassed | In-house | |
| Celite® | Commercially Available | For filtration. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying organic phases. | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
| Solvents for Chromatography | HPLC Grade | Commercially Available | e.g., Hexanes, Ethyl Acetate. |
Hazards and Safety Precautions
-
2,4-Dichloro-5-isopropoxyphenylboronic acid: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Work in a well-ventilated fume hood.
-
Palladium Catalysts: Many palladium compounds are toxic and may be carcinogenic.[7] Handle with extreme care, using appropriate containment measures.
-
Aryl Halides: Toxicity varies depending on the specific compound. Consult the SDS for the specific aryl halide being used.
-
Bases: Strong bases like potassium carbonate and potassium phosphate can be corrosive. Avoid contact with skin and eyes.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks.[7] Use in a well-ventilated area and away from ignition sources.
Always consult the specific Safety Data Sheet (SDS) for each reagent before commencing any experimental work.
Detailed Experimental Protocol: Large-Scale Synthesis of a Substituted Biphenyl
This protocol describes the synthesis of 4'-methoxy-2,4-dichloro-5-isopropoxybiphenyl as a representative example.
Figure 2: Experimental workflow for the large-scale synthesis of substituted biphenyls.
Step-by-Step Procedure:
-
Reactor Setup: To a clean, dry, multi-necked reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen/argon inlet, add 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.0 eq), the corresponding aryl halide (e.g., 4-bromoanisole, 1.1 eq), and finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq).
-
Inerting the System: Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times to ensure an oxygen-free atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 v/v ratio) to the reaction vessel via cannula or a dropping funnel. The solvent volume should be sufficient to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.01-0.03 eq). For large-scale reactions, it is often more practical to add the catalyst as a solution in a small amount of the reaction solvent. The choice of catalyst and ligand is critical, especially for challenging substrates. For sterically hindered or electron-deficient partners, catalysts with bulky, electron-rich phosphine ligands may be more effective.[8]
-
Reaction Execution: With vigorous stirring, heat the reaction mixture to a temperature between 85-95 °C. The optimal temperature may need to be determined empirically for different substrate combinations.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography (GC). A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude biphenyl product can be purified by one of the following methods:
-
Column Chromatography: For laboratory scale, purification over silica gel using a gradient of hexanes and ethyl acetate is effective.
-
Recrystallization: For larger scales, recrystallization is often the more practical and economical method.[9][10][11][12] A suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) should be determined experimentally.
-
Data Presentation and Characterization
| Parameter | Value | Method |
| Yield | Typically 75-90% | Isolated Yield |
| Appearance | White to off-white solid | Visual |
| ¹H NMR | Consistent with proposed structure | 400 MHz, CDCl₃ |
| ¹³C NMR | Consistent with proposed structure | 100 MHz, CDCl₃ |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ observed | High-Resolution MS |
| Melting Point | Sharp, characteristic range | Melting Point Apparatus |
| Purity | >98% | HPLC/GC |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality reagents- Inappropriate base or solvent | - Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Use high-purity starting materials- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water) |
| Formation of Homocoupled Byproducts | - Presence of oxygen- Suboptimal catalyst/ligand combination | - Maintain a strict inert atmosphere- Screen different palladium catalysts and phosphine ligands |
| Protodeboronation of Boronic Acid | - Prolonged reaction times at high temperatures- Presence of excess water | - Monitor the reaction closely and stop when complete- Use anhydrous solvents and a minimal amount of water |
| Difficult Purification | - Byproducts with similar polarity to the product | - Optimize reaction conditions to minimize byproduct formation- Explore different recrystallization solvents or chromatographic conditions |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and scalable method for the synthesis of substituted biphenyls. By utilizing 2,4-Dichloro-5-isopropoxyphenylboronic acid, a diverse range of functionalized biphenyls can be accessed efficiently. The protocols and insights provided in this application note serve as a comprehensive resource for researchers in the pharmaceutical and materials science fields, enabling the reliable production of these important chemical entities on a large scale. Careful attention to reaction parameters, particularly the choice of catalyst, base, and solvent, is paramount for achieving high yields and purity, especially when dealing with sterically hindered or electronically deactivated substrates.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- BD Regulatory Documents. (2025, January 24).
- Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
- Myers, A. G. (n.d.). The Suzuki Reaction. Chem 115.
- Jain, S., & Polshettiwar, V. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. RSC Advances, 7(53), 33267-33290.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ResearchGate. (n.d.).
- D'Souza, D. M., & Müller, T. J. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Synthesis, 2010(23), 3935-3954.
- Sigma-Aldrich. (2025, October 15).
- Sigma-Aldrich. (2025, May 12).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubMed. (n.d.). Crystallization and preliminary crystallographic analysis of a 2,3-dihydroxybiphenyl dioxygenase from Pseudomonas sp.
- Thermo Fisher Scientific. (2025, September 19).
- Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(18), 3351.
- SOP: CRYSTALLIZ
- TCI Chemicals. (2023, May 3).
- ResearchGate. (n.d.).
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Wöhl, A., & Kirschning, A. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(19), 10280-10291.
- University of Rochester, Department of Chemistry. (n.d.).
- Byron, D. J. (1965). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society (Resumed), 2590-2593.
- University of Rochester, Department of Chemistry. (n.d.).
- Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Longdom Publishing. (n.d.).
- Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid.
- Royal Society of Chemistry. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Chen, J., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 13(42), 12555-12564.
- Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Common Organic Chemistry. (n.d.).
Sources
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- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. regdocs.bd.com [regdocs.bd.com]
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- 9. science.uct.ac.za [science.uct.ac.za]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. How To [chem.rochester.edu]
- 12. longdom.org [longdom.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Reactions with 2,4-Dichloro-5-isopropoxyphenylboronic acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with Suzuki-Miyaura cross-coupling reactions, specifically when using 2,4-dichloro-5-isopropoxyphenylboronic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome low yields and other common issues.
Troubleshooting Guide
This section addresses specific problems you might be facing during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable steps for resolution.
Q1: My Suzuki coupling reaction with 2,4-dichloro-5-isopropoxyphenylboronic acid has stalled or is giving very low yield. What are the primary factors to investigate?
A1: Low yield in a Suzuki reaction involving a substituted arylboronic acid like 2,4-dichloro-5-isopropoxyphenylboronic acid can stem from several factors, often related to the specific properties of this reagent and the general sensitivity of the catalytic cycle. The primary areas to investigate are reagent quality, reaction conditions, and the potential for competing side reactions.
Initial Checks & Causality:
-
Reagent Integrity: Boronic acids can be susceptible to degradation.[1] 2,4-Dichloro-5-isopropoxyphenylboronic acid, while generally stable, should be assessed for purity.
-
Catalyst Deactivation: The palladium catalyst is the heart of the reaction. Its active Pd(0) state can be deactivated by oxygen.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for activating the boronic acid and facilitating the catalytic cycle.[3][4][5][6] An inappropriate choice can lead to poor reaction rates.
-
Steric Hindrance: The ortho-chloro substituent on your boronic acid introduces steric bulk, which can impede the transmetalation step of the Suzuki-Miyaura coupling.[7][8][9][10][11]
Troubleshooting Workflow:
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Q2: I am observing significant protodeboronation of my 2,4-dichloro-5-isopropoxyphenylboronic acid. How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-dichloro-2-isopropoxybenzene and a reduction in the desired product yield.[12] This is particularly prevalent with electron-rich or sterically hindered boronic acids under certain conditions.
Causes of Protodeboronation:
-
Excess Water and/or Base: While water is often necessary to dissolve the base, an excess, especially with strong bases and prolonged reaction times at high temperatures, can promote hydrolysis of the C-B bond.[12][13][14]
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Inefficient Transmetalation: If the transmetalation step is slow (due to steric hindrance or a suboptimal catalyst), the boronic acid is exposed to the basic, aqueous conditions for a longer period, increasing the likelihood of protodeboronation.
Strategies to Mitigate Protodeboronation:
-
Use a Milder Base: Switch to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF). KF is particularly useful for base-sensitive substrates.[3]
-
Anhydrous Conditions: Consider using anhydrous conditions with a base like potassium phosphate (K₃PO₄) in a solvent such as dioxane or 2-MeTHF.[15] A small amount of water may still be necessary for K₃PO₄ to be effective.[16]
-
Use a Boronate Ester: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin) or a neopentyl glycol ester.[17][18] These esters can exhibit slower, more controlled release of the boronic acid in situ, minimizing its concentration and thus the rate of protodeboronation.[12]
-
Optimize Catalyst System: Employ a more active catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) to accelerate the rate of the desired Suzuki coupling, thereby outcompeting the protodeboronation side reaction.[19][20]
Experimental Protocol: Conversion to Pinacol Ester
-
In a round-bottom flask, combine 2,4-dichloro-5-isopropoxyphenylboronic acid (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent like toluene or THF.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki reaction without further purification.
Frequently Asked Questions (FAQs)
Q3: What are the optimal catalyst and ligand systems for coupling a sterically hindered boronic acid like 2,4-dichloro-5-isopropoxyphenylboronic acid?
A3: For sterically demanding substrates, the choice of ligand is crucial.[7][21] Standard ligands like triphenylphosphine (PPh₃) may not be effective.[22] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are generally preferred as they promote both the oxidative addition and the rate-limiting reductive elimination steps.[19][20]
| Ligand Type | Examples | Key Advantages for Hindered Couplings |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Highly active, promote fast reductive elimination, effective for sterically hindered substrates.[19][20][23] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong sigma-donors, form very stable palladium complexes, can be effective at low catalyst loadings. |
Recommended Starting Point: A good starting point would be to use a pre-catalyst like XPhos Pd G3 or SPhos Pd G3 (0.5–2 mol%) with K₃PO₄ as the base in a dioxane/water solvent system.
Q4: How do the electronic properties of 2,4-dichloro-5-isopropoxyphenylboronic acid influence the Suzuki reaction?
A4: The electronic nature of your boronic acid is a balance of effects from its substituents.
-
Electron-Withdrawing Groups (EWGs): The two chlorine atoms are inductively electron-withdrawing, which can increase the acidity of the boronic acid.[24] This can facilitate the formation of the boronate anion required for transmetalation.[25]
-
Electron-Donating Group (EDG): The isopropoxy group is electron-donating through resonance, which can make the aryl ring more electron-rich. An electron-rich boronic acid can sometimes have a slower rate of transmetalation compared to an electron-deficient one.
The combination of these effects makes the reactivity of 2,4-dichloro-5-isopropoxyphenylboronic acid nuanced. While the chloro groups may aid in boronate formation, the overall steric and electronic environment requires a carefully optimized catalyst system to achieve efficient coupling.
Q5: What is the role of the base in the Suzuki reaction, and how do I choose the right one?
A5: The base plays a critical role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[3][4][5][25]
Base Selection Guide:
| Base | Strength | Common Solvents | Notes |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene/H₂O | A good general-purpose base, often a safe starting point.[15][26] |
| K₃PO₄ | Strong | Dioxane/H₂O, Toluene, 2-MeTHF | Often used for challenging or sterically hindered couplings. Can be used under nearly anhydrous conditions.[15][20] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, DMF | Highly effective but more expensive. Can be beneficial for difficult couplings.[26] |
| KF | Weak | Toluene, THF | Useful for substrates with base-sensitive functional groups (e.g., esters).[3][27] |
Mechanism of Base Activation:
Caption: Activation of boronic acid by a base.
References
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit. [Link]
-
Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. National Institutes of Health. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. ACS Publications. [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. ACS Publications. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. [Link]
-
What are the key steps involved in the general procedure of the Suzuki reaction? Consensus. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]
-
What is the proper way to set up a suzuki coupling? Reddit. [Link]
-
Protodeboronation. Wikipedia. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. MDPI. [Link]
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. [Link]
-
How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. National Institutes of Health. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
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- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
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- 10. pubs.rsc.org [pubs.rsc.org]
- 11. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
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- 18. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scite.ai [scite.ai]
- 22. uwindsor.ca [uwindsor.ca]
- 23. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium Catalyst Loading for Suzuki-Miyaura Coupling of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of coupling sterically hindered and electronically deactivated substrates, such as 2,4-dichloro-5-isopropoxyphenylboronic acid. Here, we move beyond standard protocols to provide in-depth, field-proven insights into optimizing palladium catalyst loading and overall reaction efficiency.
Introduction: The Challenge of Hindered Substrates
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency.[1][2] However, when dealing with substrates like 2,4-dichloro-5-isopropoxyphenylboronic acid, which possesses both steric bulk from the isopropoxy group and electronic deactivation from the two chlorine atoms, achieving high yields with low catalyst loading becomes a significant challenge.[3] These characteristics can impede crucial steps in the catalytic cycle, namely oxidative addition and reductive elimination.[4][5] This guide will provide a structured approach to troubleshooting and optimizing these challenging couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 2,4-dichloro-5-isopropoxyphenylboronic acid failing or giving low yields?
A1: Low or no yield with this substrate is often due to a combination of steric hindrance and electronic effects. The bulky isopropoxy group and the two electron-withdrawing chloro substituents create a challenging environment for the palladium catalyst.[3][5] Standard catalyst systems like Pd(PPh₃)₄ may be ineffective.[5] Success hinges on selecting a more robust catalytic system capable of overcoming these hurdles.
Q2: What is the most critical parameter to optimize for this type of hindered coupling?
A2: While all parameters are interconnected, the choice of ligand is arguably the most critical for sterically demanding substrates.[4][6] Bulky and electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos), are highly recommended.[5][7] These ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated palladium species, which can more readily undergo oxidative addition with the hindered aryl halide.[7][8]
Q3: How low can I realistically push the palladium catalyst loading for this reaction?
A3: With a highly optimized system (potent ligand, suitable base, and solvent), catalyst loadings can often be reduced to the 0.1 - 1 mol% range.[9] In some cases, with exceptionally active catalysts, loadings as low as 0.001 mol% have been reported for certain substrates.[10] However, for a challenging substrate like 2,4-dichloro-5-isopropoxyphenylboronic acid, a starting point of 1-2 mol% is more practical during initial optimization.
Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain bases.[11][12] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a homocoupling pathway.[12] To mitigate this, ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen).[5] Using milder bases like K₃PO₄ or Cs₂CO₃ can also be beneficial.[5]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of 2,4-dichloro-5-isopropoxyphenylboronic acid.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes & Solutions:
-
Inefficient Catalyst System:
-
Explanation: The chosen palladium precursor and/or ligand may not be active enough for this substrate. Standard catalysts are often insufficient for hindered couplings.[5]
-
Actionable Advice: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These ligands are designed to accelerate the key steps of the catalytic cycle for challenging substrates.[7]
-
-
Suboptimal Base Selection:
-
Explanation: The base plays a crucial role in activating the boronic acid for transmetalation.[2][8] The choice of base is highly dependent on the solvent and substrates.
-
Actionable Advice: Screen a variety of inorganic bases. While stronger bases can be effective, for this substrate, moderately strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point, especially when paired with ethereal solvents like dioxane or THF.[5]
-
-
Inappropriate Solvent:
-
Explanation: The solvent must solubilize all reaction components and stabilize the catalytic intermediates.[11][13] A poor solvent choice can hinder reaction kinetics.
-
Actionable Advice: Aprotic polar solvents like 1,4-dioxane, THF, or toluene, often with a small amount of water, are commonly used.[12] The water can aid in dissolving the base and facilitating the transmetalation step.[14] However, the optimal solvent system should be determined experimentally.
-
Problem 2: Formation of Significant Byproducts (e.g., Protodeboronation)
Possible Causes & Solutions:
-
Protodeboronation of the Boronic Acid:
-
Explanation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by excessive water, high temperatures, or an inappropriate base.
-
Actionable Advice:
-
Minimize Water: While a small amount of water can be beneficial, excess water can promote protodeboronation. Try reducing the amount of aqueous co-solvent.
-
Choice of Base: Use a milder base like K₂CO₃ or even KF, which can activate the boronic acid without promoting significant decomposition.[8]
-
Temperature Control: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Start optimizations around 80-100 °C.
-
-
-
Dehalogenation of the Coupling Partner:
-
Explanation: The aryl halide partner can lose its halogen atom, being replaced by hydrogen. This can occur via side reactions involving the palladium catalyst.
-
Actionable Advice: This is often a sign of a struggling catalyst. Re-screen ligands and bases to find a more efficient system that favors the desired cross-coupling pathway over dehalogenation.
-
Experimental Protocols & Data
Catalyst/Ligand Screening Protocol
This protocol provides a framework for efficiently screening different catalyst systems.
-
Preparation: In an array of oven-dried reaction vials, add 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2 equiv.), the aryl halide coupling partner (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd₂(dba)₃ with a 1:2 Pd:ligand ratio, or a pre-formed catalyst like XPhos Pd G3). Aim for a consistent catalyst loading (e.g., 2 mol %) across all screening reactions.
-
Inerting: Seal the vials and thoroughly degas by cycling between vacuum and an inert gas (argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) to each vial via syringe.
-
Reaction: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring & Analysis: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 2, 6, 24 hours) to assess conversion and byproduct formation.
Table 1: Example Catalyst Screening Data
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | <5 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 15 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2.2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 85 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2.2) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 92 |
| 5 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 100 | 95 |
Yields are hypothetical and for illustrative purposes.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting challenging Suzuki-Miyaura reactions.
References
- Dalton Transactions. (n.d.). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. RSC Publishing.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: A green and sustainable protocol in pure water | Request PDF.
- (n.d.). Suzuki–Miyaura Coupling Reactions Using Low Loading of Ligand-activated Palladium Catalyst by Cooperative Copper Catalysis.
- MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki–Miyaura and Mizoroki-Heck Coupling Reactions.
- PMC. (2025-12-20). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations | Organometallics.
- NIH. (2020-05-13). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions.
- Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water..
- RSC Publishing. (2025-01-22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Wikipedia. (n.d.). Suzuki reaction.
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Benchchem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- ACS Publications. (2025-12-26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Accounts of Chemical Research.
- (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development.
- WuXi STA. (n.d.). Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction.
- Reddit. (2021-07-09). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- RSC Publishing. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
- (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
- ACS Publications. (n.d.). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics.
- (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
- (n.d.). Exploring Catalyst Options: Suzuki Coupling with Palladium.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemistry LibreTexts. (2024-10-10). Suzuki-Miyaura Coupling.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. nbinno.com [nbinno.com]
- 3. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scite.ai [scite.ai]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
preventing protodeboronation of 2,4-Dichloro-5-isopropoxyphenylboronic acid during Suzuki reaction.
Topic: Preventing Protodeboronation of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist: This guide addresses a common yet challenging issue in Suzuki-Miyaura cross-coupling: the unwanted side reaction of protodeboronation, particularly with electron-rich substrates such as 2,4-Dichloro-5-isopropoxyphenylboronic acid. Our goal is to provide you with a deep understanding of the underlying mechanisms and equip you with practical, field-proven strategies to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in my Suzuki reaction?
Protodeboronation is a chemical process where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This results in the formation of a deboronated byproduct, consuming your starting material and reducing the overall yield of the desired cross-coupled product. In the context of your specific substrate, 2,4-Dichloro-5-isopropoxyphenylboronic acid, this side reaction produces 1,3-dichloro-4-isopropoxybenzene. This side reaction competes directly with the desired Suzuki-Miyaura coupling pathway, and its rate is highly sensitive to the reaction conditions.[1][2]
Q2: Why is 2,4-Dichloro-5-isopropoxyphenylboronic acid particularly susceptible to protodeboronation?
The susceptibility of your boronic acid is primarily due to its electronic properties. The isopropoxy group (-O-iPr) is a strong electron-donating group, which increases the electron density on the aromatic ring. Electron-rich arylboronic acids are known to be more prone to protodeboronation, especially under thermal conditions.[3] This increased electron density can destabilize the C-B bond, making it more susceptible to cleavage by a proton source.
Q3: What are the key factors that influence the rate of protodeboronation?
Several factors can accelerate this undesirable side reaction. A thorough understanding of these is the first step in troubleshooting:
-
Base: The base is essential for the Suzuki reaction to proceed, as it activates the boronic acid to form a more nucleophilic boronate species.[4] However, this activation also makes the boronic acid more susceptible to base-catalyzed protodeboronation.[5][6][7]
-
Palladium Catalyst & Ligand: The catalyst system itself can influence the rate of protodeboronation. Recent studies have shown that bulky phosphine ligands, often used to promote challenging cross-couplings, can paradoxically accelerate palladium-catalyzed protodeboronation.[7][8][9][10]
-
Solvent & Temperature: The choice of solvent can have a dramatic effect. Some solvents can promote thermal protodeboronation even without a catalyst.[3] Higher reaction temperatures generally increase the rate of both the desired reaction and the protodeboronation side reaction.
-
Water: The presence of water, even in trace amounts, provides a ready source of protons for the protodeboronation reaction.
Troubleshooting Guide: Minimizing Protodeboronation
This section provides actionable solutions to specific problems you might be encountering.
Problem: My Suzuki reaction with 2,4-Dichloro-5-isopropoxyphenylboronic acid results in a low yield of the target molecule, with significant formation of 1,3-dichloro-4-isopropoxybenzene.
This is a classic case of protodeboronation outcompeting the desired cross-coupling. The diagram below illustrates the competition between these two pathways.
Caption: Competing pathways: Suzuki-Miyaura coupling vs. Protodeboronation.
Q4: Which palladium source and ligand combination should I use?
The goal is to choose a catalyst system with a high turnover rate for the Suzuki coupling, effectively "outrunning" the protodeboronation.
Recommendation:
-
Avoid Overly Bulky Ligands: While ligands like P(t-Bu)₃ are excellent for some transformations, they have been shown to promote Pd-catalyzed protodeboronation.[8][9][11] Consider using less sterically demanding, yet still electron-rich, phosphine ligands.
-
Use Highly Active Catalysts: Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and their corresponding pre-catalysts are often a good choice. They promote rapid oxidative addition and transmetalation, which can favor the desired reaction pathway.[12][13]
-
Consider a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources such as Pd(OAc)₂, as it may help to reduce unwanted protodeboronation during the catalyst initiation phase.[9][11]
| Ligand Type | Example(s) | Tendency for Protodeboronation | Rationale |
| Bulky Monodentate | P(t-Bu)₃, P(Cy)₃ | Higher | Steric hindrance can favor a reactive intermediate that readily undergoes protonolysis.[8][9][10] |
| Biaryl Monodentate | SPhos, XPhos, RuPhos | Lower to Moderate | These ligands are highly active, promoting fast Suzuki coupling that can outcompete protodeboronation.[12][13] |
| Less Bulky | PPh₃ | Lower | Smaller ligands show negligible protodeboronation but may have lower catalytic activity for challenging substrates.[8] |
Q5: How can I optimize the choice of base?
The base is a double-edged sword. While necessary, strong bases at high concentrations can significantly accelerate protodeboronation.[5][14]
Recommendation:
-
Use a Weaker Base: Instead of strong bases like NaOH or KOtBu, consider milder inorganic bases. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often effective.[12]
-
Anhydrous Conditions: For particularly sensitive substrates, using an anhydrous base like potassium fluoride (KF) in an anhydrous solvent can be beneficial.
-
Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. Typically, 2-3 equivalents are sufficient.
| Base | Strength | Common Solvents | Notes on Protodeboronation |
| NaOH, KOH, KOtBu | Strong | Aqueous mixtures, THF | High potential to accelerate protodeboronation. |
| K₂CO₃, Cs₂CO₃ | Moderate | Aqueous mixtures, Dioxane | Common choices, but can still promote the side reaction. |
| K₃PO₄ | Moderate | Aqueous mixtures, Dioxane, Toluene | Often a good compromise, effective for coupling while being less harsh.[15] |
| KF, CsF | Weak | Anhydrous THF, Isopropanol | Can be very effective at minimizing protodeboronation, especially under anhydrous conditions.[12] |
Q6: Should I modify my boronic acid?
Yes, this is one of the most effective strategies. Using the free boronic acid is often the root cause of the problem.
Recommendation:
Convert the 2,4-Dichloro-5-isopropoxyphenylboronic acid to a more stable derivative. This strategy works on a "slow-release" principle, keeping the concentration of the active, and unstable, boronic acid low throughout the reaction.[1][16]
-
Pinacol Ester: This is the most common and highly recommended modification. 2,4-Dichloro-5-isopropoxyphenylboronic acid pinacol ester will be significantly more stable.
-
Trifluoroborate Salt (K[ArBF₃]): These salts are crystalline, air-stable solids that are less prone to protodeboronation compared to the corresponding boronic acids.[17]
-
MIDA Boronate: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in iterative cross-coupling strategies. They release the boronic acid slowly under basic aqueous conditions.[1][17]
-
To a flask containing 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.0 eq) and pinacol (1.1 eq), add a suitable solvent such as toluene or THF.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Remove the water byproduct, either by azeotropic distillation (using a Dean-Stark trap with toluene) or by the addition of a drying agent like anhydrous MgSO₄.
-
Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki reaction after filtration, or it can be purified by column chromatography or recrystallization.
Recommended Protocol for Suzuki Coupling
This protocol incorporates the best practices discussed above to minimize protodeboronation.
Caption: Workflow for troubleshooting protodeboronation.
Materials:
-
Aryl Halide (Ar-X) (1.0 eq)
-
2,4-Dichloro-5-isopropoxyphenylboronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium Catalyst: Pd(OAc)₂ (1-2 mol%) and SPhos (2-4 mol%) OR a suitable Pd-SPhos pre-catalyst (1-2 mol%)
-
Base: K₃PO₄ (3.0 eq), finely powdered and dried
-
Solvent: Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried reaction vessel, add the aryl halide, the boronic acid pinacol ester, and the powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add the palladium catalyst/ligand (or pre-catalyst) followed by the anhydrous solvent via syringe.
-
Reaction: Stir the mixture at 80-100 °C. The optimal temperature may require screening, but starting lower is advisable.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the aryl halide and the formation of the product.
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
By systematically applying these strategies—protecting the boronic acid, carefully selecting the catalyst and base, and controlling the reaction conditions—you can significantly suppress protodeboronation and achieve a successful outcome in your Suzuki-Miyaura coupling.
References
- Development of Organic Transformations Based on Protodeboronation.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- Acid-promoted metal-free protodeboronation of arylboronic acids.RSC Publishing. (2017-07-11).
- Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.
- Bulky ligands promote palladium-catalyzed protodeboron
- “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Protodeboron
- Protodeboronation of (Hetero)
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.Journal of the American Chemical Society.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion.Journal of the American Chemical Society. (2017-08-21).
- The proposed mechanism for protodeboronation of arylboronic acids.
- THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
- Bulky phosphine ligands promote palladium-catalyzed protodeboronation.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.Journal of the American Chemical Society.
- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.RSC Publishing.
- Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm.PubMed Central.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion.LJMU Research Online.
- Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
- The unexpected protodeboronation rather than condensation.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- Bulky phosphine ligands promote palladium-catalysed protodeboron
- Protodeboron
- Suzuki-Miyaura Coupling.Chemistry LibreTexts. (2024-10-10).
- Suzuki reaction.Wikipedia.
- The Suzuki Reaction.Myers Group, Harvard University.
- Mechanistic studies on the protodeboronation.
- Suzuki Coupling.Organic Chemistry Portal.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling.Common Organic Chemistry.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
side reactions of 2,4-Dichloro-5-isopropoxyphenylboronic acid in cross-coupling
Welcome to the technical support guide for 2,4-Dichloro-5-isopropoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this electron-deficient boronic acid in cross-coupling reactions. We will delve into common side reactions, provide robust troubleshooting strategies, and answer frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide: Side Reactions in Cross-Coupling
This section addresses specific experimental issues in a question-and-answer format, linking observable problems to underlying side reactions and providing actionable solutions.
Issue 1: Low yield of the desired product, with significant recovery of the de-boronated arene (1,3-dichloro-4-isopropoxybenzene).
Question: My reaction has poor conversion, and my main byproduct is the simple protodeboronated starting material. What is causing this and how can I fix it?
Answer: This is a classic case of protodeboronation , an undesired reaction where the C-B bond is cleaved and replaced by a C-H bond.[1] This side reaction is particularly prevalent with electron-deficient arylboronic acids like 2,4-dichloro-5-isopropoxyphenylboronic acid, especially under basic, aqueous conditions.[1][2][3]
Causality: The two chlorine atoms on the phenyl ring withdraw electron density, making the ipso-carbon (the carbon attached to boron) more susceptible to protonolysis. The reaction is often base-catalyzed, proceeding through the formation of a more reactive boronate anion (Ar-B(OH)3-).[1][4]
Solutions & Mitigation Strategies:
-
Minimize Water: The proton source for this reaction is often water.[1]
-
Use Anhydrous Conditions: Employ rigorously dried solvents and reagents. Consider using a non-aqueous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in a solvent like dioxane or THF.[5]
-
"Slow Release" Strategy: Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[6][7] These derivatives hydrolyze slowly under the reaction conditions, keeping the concentration of the reactive free boronic acid low and thus minimizing the rate of protodeboronation.[1]
-
-
Optimize the Base:
-
A weaker base might be insufficient to promote the desired transmetalation, allowing more time for protodeboronation to occur. Conversely, a very strong base in the presence of water can accelerate protodeboronation.[4]
-
For this electron-deficient system, a moderately strong, non-nucleophilic base is often ideal. Potassium phosphate (K₃PO₄) is frequently a successful choice.[5]
-
-
Accelerate the Catalytic Cycle: The goal is to make the desired cross-coupling reaction kinetically much faster than the protodeboronation side reaction.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[5][6]
-
Increase Temperature: Raising the reaction temperature can increase the rate of the desired coupling. However, this should be done cautiously as it can also accelerate decomposition.
-
Issue 2: Formation of a symmetrical biaryl byproduct (a dimer of 2,4-dichloro-5-isopropoxyphenyl).
Question: My reaction is producing a significant amount of a homocoupled dimer of my boronic acid. What is the cause?
Answer: This side reaction is known as oxidative homocoupling . It involves the palladium-catalyzed dimerization of two boronic acid molecules. The primary culprit for this is often the presence of oxygen in the reaction system.[7][8][9]
Causality: If the active Pd(0) catalyst is oxidized to Pd(II) by dissolved oxygen, it can undergo two successive transmetalation steps with the boronic acid.[8][10] The resulting diarylpalladium(II) species then reductively eliminates to form the biaryl dimer and regenerate Pd(0). This pathway competes directly with the desired cross-coupling cycle.[7]
Solutions & Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to prevent homocoupling.
-
Sparge Solvents: Bubble an inert gas (Argon or Nitrogen) through your solvent(s) for at least 20-30 minutes prior to use.
-
Freeze-Pump-Thaw: For ultimate oxygen removal, perform at least three freeze-pump-thaw cycles on the reaction mixture.
-
Maintain Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas.
-
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source like Pd(OAc)₂ requires an in-situ reduction to the active Pd(0) state. This reduction can sometimes be initiated by the homocoupling of the boronic acid.[7] Using a stable, pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄ or a palladacycle precatalyst like XPhos Pd G3) can minimize this initiation pathway.[5]
-
Control Reagent Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common to drive the reaction to completion, but a large excess can favor side reactions like homocoupling.[6]
Frequently Asked Questions (FAQs)
Q1: Why is 2,4-dichloro-5-isopropoxyphenylboronic acid considered a "difficult" coupling partner?
A1: Its difficulty stems from its electronic properties. The two electron-withdrawing chlorine groups decrease the nucleophilicity of the aryl group. This can slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle, where the aryl group is transferred from boron to the palladium center. This sluggishness gives more time for competing side reactions like protodeboronation to occur.[5][11]
Q2: Should I use the boronic acid directly, or is it better to use its pinacol ester derivative?
A2: For challenging substrates prone to decomposition, using a boronic ester derivative like a pinacol ester is highly recommended.[7] Pinacol esters are generally more stable, less prone to protodeboronation, and easier to purify than the corresponding boronic acids.[6][7] They act as a "slow-release" source of the boronic acid under basic conditions, which helps to suppress side reactions.[1]
Q3: My reaction is clean but very slow. What is the first thing I should adjust?
A3: If side reactions are not a major issue but the reaction rate is low, focus on accelerating the catalytic cycle. The first and often most effective change is to switch to a more electron-rich and bulky phosphine ligand (e.g., moving from PPh₃ to a Buchwald-type ligand like SPhos or XPhos).[5][12] These ligands accelerate the oxidative addition and reductive elimination steps. If that is not sufficient, a modest increase in reaction temperature is the next logical step.[5]
Q4: Can the choice of base influence the outcome significantly?
A4: Absolutely. The base is critical as it facilitates the formation of the "ate" complex required for transmetalation.[6] For an electron-deficient boronic acid, a stronger base is often needed to promote this step.[5] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior to weaker bases like Na₂CO₃ for these systems. However, be mindful that very strong bases in aqueous media can accelerate protodeboronation.[4]
Data Summary & Protocols
Table 1: Troubleshooting Summary
| Observed Problem | Probable Side Reaction | Key Causes | Recommended Solutions |
| De-boronated starting material | Protodeboronation | Excess water, slow transmetalation, high pH | Use anhydrous conditions; convert to pinacol ester; use stronger base (K₃PO₄); use electron-rich ligands (SPhos, XPhos).[1][5][6] |
| Symmetrical biaryl byproduct | Homocoupling | Presence of oxygen, use of Pd(II) precatalysts | Rigorously degas all solvents and the reaction mixture; use a Pd(0) source; maintain a strict inert atmosphere.[7][8][10] |
| Phenol byproduct | Oxidation | Oxygen, certain copper catalysts | Degas thoroughly; avoid copper additives unless specifically required for the transformation.[3][13] |
| No reaction, starting materials recovered | Catalyst Inactivity | Poor ligand choice, low temperature, inactive catalyst | Use bulky, electron-rich ligands; increase temperature; use an active precatalyst.[5][6] |
Experimental Protocol: General Anhydrous Suzuki-Miyaura Coupling
This protocol is designed to minimize the common side reactions associated with 2,4-dichloro-5-isopropoxyphenylboronic acid.
-
Reagent Preparation:
-
Dry the base (e.g., K₃PO₄) in an oven at >120 °C overnight and store in a desiccator.
-
Use anhydrous grade solvent (e.g., Dioxane or Toluene) from a sealed bottle or distilled from a suitable drying agent.
-
-
Reaction Setup:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2,4-dichloro-5-isopropoxyphenylboronic acid pinacol ester (1.3 equiv.), and K₃PO₄ (3.0 equiv.).
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) if not using a precatalyst.
-
Degas the anhydrous solvent by sparging with argon for 30 minutes.
-
Add the degassed solvent via syringe to the reaction vial. The final concentration should be ~0.1 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).
-
Stir the reaction vigorously for the specified time.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualized Mechanisms & Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: The primary catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Competing Side Reaction Pathways
Caption: Major side reactions competing with the desired cross-coupling.
Troubleshooting Decision Tree
Caption: A decision tree to diagnose and solve common coupling issues.
References
-
Tully, M. et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
Cox, P. A. et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Tully, M. et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]
-
Amatore, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Chemistry – A European Journal. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Cox, P. A. et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Aggarwal, V. K. et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
-
Cox, P. A. et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]
-
Chen, C. et al. (2018). Mechanistic Study on Cu(II)-Catalyzed Oxidative Cross-Coupling Reaction between Arenes and Boronic Acids under Aerobic Conditions. Journal of the American Chemical Society. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. The Suzuki Reaction. Harvard University. [Link]
-
Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Biphenyl Products from 2,4-Dichloro-5-isopropoxyphenylboronic Acid Reactions
Welcome to the technical support center for troubleshooting the purification of biphenyl products derived from Suzuki-Miyaura coupling reactions utilizing 2,4-Dichloro-5-isopropoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-proven solutions to streamline your purification workflows and enhance the integrity of your final compounds.
Our approach is rooted in a deep understanding of the reaction mechanism and the physicochemical properties of the reactants, products, and potential impurities. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating component of a robust purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of biphenyl products from reactions involving 2,4-dichloro-5-isopropoxyphenylboronic acid.
Q1: My crude reaction mixture is a complex mess. What are the likely impurities I need to remove?
A1: A complex crude mixture is a common challenge in Suzuki-Miyaura couplings. The primary impurities typically arise from side reactions and unconsumed starting materials. With 2,4-dichloro-5-isopropoxyphenylboronic acid, you should anticipate:
-
Homocoupled Boronic Acid: Formation of a symmetrical biphenyl from the coupling of two molecules of 2,4-dichloro-5-isopropoxyphenylboronic acid. This is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[1][2][3]
-
Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1,3-dichloro-2-isopropoxybenzene. This is more prevalent with heteroaryl boronic acids but can occur with electron-rich or sterically hindered arylboronic acids.[2]
-
Unreacted Starting Materials: Residual 2,4-dichloro-5-isopropoxyphenylboronic acid and the aryl halide coupling partner.
-
Palladium Residues: The palladium catalyst, which can be in various oxidation states and may be complexed with ligands.
-
Ligand-Related Impurities: Degraded or oxidized phosphine ligands (e.g., triphenylphosphine oxide if using Pd(PPh₃)₄).
Q2: I'm observing a significant amount of the homocoupled dimer of 2,4-dichloro-5-isopropoxyphenylboronic acid. How can I prevent this?
A2: Homocoupling is a frequent side reaction, often indicating issues with the catalytic cycle's initiation.[1][2] Here are key strategies to suppress it:
-
Rigorous Degassing: Oxygen is a primary culprit in promoting homocoupling.[1][2] Ensure your solvent is thoroughly degassed by sparging with an inert gas (argon or nitrogen) for at least 20-30 minutes before adding the catalyst.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous. If you are using a Pd(II) pre-catalyst such as Pd(OAc)₂, it needs to be reduced to Pd(0) in situ, a process that can consume the boronic acid and lead to homocoupling.[2]
-
Addition of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent like potassium formate can help to suppress homocoupling by ensuring the palladium remains in the active Pd(0) state.[1]
Q3: How can I effectively remove unreacted boronic acid and its byproducts during workup?
A3: The acidic nature of the boronic acid group provides a straightforward method for its removal.
-
Basic Wash: During the aqueous workup, washing the organic layer with a moderately strong base solution (e.g., 1-2 M NaOH) will convert the boronic acid into its water-soluble boronate salt, which will partition into the aqueous phase.[5] This is highly effective for removing both the starting boronic acid and the homocoupled dimer if it also contains a boronic acid group.
-
Acid-Base Extraction: A full acid-base extraction can be employed. After the reaction, dilute the mixture with an organic solvent (like ethyl acetate) and perform a basic wash as described. Then, if your desired biphenyl product is neutral, it will remain in the organic layer.[4][5]
Q4: My desired biphenyl product is proving difficult to crystallize. What are some good starting points for solvent selection?
A4: Effective recrystallization hinges on the principle that the desired compound should be highly soluble in a hot solvent but sparingly soluble at cooler temperatures.[6][7] For biphenyl compounds, which are generally nonpolar to moderately polar, a mixed solvent system is often effective.[8]
-
Ethanol/Water or Isopropanol/Water: Dissolve the crude product in a minimum amount of hot ethanol or isopropanol (the "good" solvent). Then, add hot water (the "poor" solvent) dropwise until the solution becomes turbid. This indicates the saturation point, and upon cooling, crystals should form.[8]
-
Hexane/Ethyl Acetate: For less polar biphenyl products, a mixture of hexane and ethyl acetate can be effective. Dissolve in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed.
It's important to note that using too much of a "good" solvent will result in poor recovery as a significant amount of the product will remain in the mother liquor.[7]
Section 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to resolving common purification challenges.
Guide 1: Troubleshooting Flash Column Chromatography
Flash column chromatography is a staple for purifying Suzuki coupling products.[4][9] However, issues such as poor separation and product loss can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Homocoupled Biphenyl | The polarity of the desired product and the homocoupled biphenyl derived from the aryl halide are very similar. | - Optimize the Solvent System: Use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to increase the separation. Running a gradient elution can also be beneficial.- Consider a Different Stationary Phase: If silica gel fails, consider using alumina or a reverse-phase C18 column. |
| Product Streaking on the Column | The compound may be too polar for the chosen solvent system, or it could be interacting strongly with the acidic silica gel. | - Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).- Add a Modifier: Adding a small amount of triethylamine (~0.1-1%) to the eluent can neutralize the acidic sites on the silica gel and reduce streaking of basic compounds. For acidic compounds, adding a small amount of acetic acid can have a similar beneficial effect. |
| Irrecoverable Product on the Column | The product is too polar and is irreversibly adsorbing to the silica gel. | - Switch to a More Polar Mobile Phase: Try a solvent system like dichloromethane/methanol.[5]- Use a Different Purification Method: Recrystallization or preparative HPLC may be more suitable. |
| Persistent Pinacol Impurity (if using a boronic ester) | Pinacol or pinacol-derived byproducts from the boronic ester are co-eluting with the product. | - Aqueous Workup: Ensure a thorough aqueous workup before chromatography. Pinacol is water-soluble.- Hexane Wash/Trituration: After concentrating the crude product, try washing or triturating with cold hexanes. The nonpolar pinacol byproduct may be more soluble in hexanes than your desired product.[10] |
Guide 2: Optimizing Recrystallization
When chromatography is not ideal, recrystallization can be a powerful alternative.[11]
Workflow for Optimizing Recrystallization:
Caption: A decision-making workflow for optimizing the recrystallization of biphenyl products.
Section 3: Experimental Protocols
Protocol 1: General Workup and Extraction for Removal of Boronic Acid Impurities
This protocol is designed for the initial purification of the crude reaction mixture after the Suzuki coupling is complete.
-
Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask to room temperature.[4]
-
Quench the Reaction: If necessary, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Dilute: Dilute the mixture with an organic solvent such as ethyl acetate and water.[4]
-
Transfer: Transfer the mixture to a separatory funnel.
-
Separate Layers: Separate the organic and aqueous layers.
-
Extract Aqueous Layer: Extract the aqueous layer two more times with ethyl acetate to ensure all the product is recovered.[4]
-
Combine Organic Layers: Combine all the organic layers.
-
Basic Wash: Wash the combined organic layers with 1 M aqueous NaOH solution. This will remove the acidic 2,4-dichloro-5-isopropoxyphenylboronic acid and its byproducts.[5]
-
Brine Wash: Wash the organic layer with brine to remove residual water and inorganic salts.[4]
-
Dry: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4][9]
-
Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization.
Protocol 2: Flash Column Chromatography
This is a standard protocol for the purification of the biphenyl product after the initial workup.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, least polar eluent (e.g., 100% hexane).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel and evaporating the solvent.
-
Load the Sample: Carefully add the sample to the top of the silica gel bed.
-
Elute: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified biphenyl product.
Logical Flow for Purification Strategy:
Caption: A general workflow for the purification of biphenyl products post-reaction.
By following these guidelines and troubleshooting steps, researchers can more efficiently and effectively purify biphenyl products from reactions involving 2,4-dichloro-5-isopropoxyphenylboronic acid, leading to higher quality materials for subsequent research and development.
References
- BenchChem. (n.d.). Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
-
Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?. Retrieved from [Link]
-
Mitchell, D., & Nissen, T. A. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 6(3), 344–347. [Link]
- BenchChem. (n.d.). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.
- BenchChem. (n.d.). Technical Support Center: Purification of [1,1'-Biphenyl]-2,2',3,3'-tetrol by Recrystallization.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
Brainly. (2019). After recrystallization, the final weight of biphenyl is found to be 0.02 g. Assume that all steps were.... Retrieved from [Link]
-
Reddit. (2023). Best way to remove pinacol post suzuki. Retrieved from [Link]
-
Hall, D. G. (Ed.). (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8774-8786. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Sandrock, D. L., et al. (2010). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 75(14), 4745–4753. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. homework.study.com [homework.study.com]
- 7. brainly.com [brainly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Reactivity of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,4-Dichloro-5-isopropoxyphenylboronic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges posed by the steric and electronic properties of this substituted arylboronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions. Our aim is to equip you with the expertise to optimize your experimental outcomes.
Understanding the Molecule: The Impact of Steric Hindrance
2,4-Dichloro-5-isopropoxyphenylboronic acid presents a unique set of challenges due to the spatial arrangement of its substituents. The bulky isopropoxy group and the two chlorine atoms ortho and para to the boronic acid moiety create significant steric hindrance around the reactive site.[1][2] This steric congestion can impede the approach of the palladium catalyst and the coupling partner, thereby slowing down key steps in the catalytic cycle, such as transmetalation and reductive elimination.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with 2,4-Dichloro-5-isopropoxyphenylboronic acid is showing low to no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling involving a sterically hindered boronic acid like 2,4-Dichloro-5-isopropoxyphenylboronic acid is a common issue. The primary factors to investigate are catalyst and ligand choice, reaction conditions, and the stability of the boronic acid itself.
-
Catalyst and Ligand Selection: Standard palladium catalysts and ligands may not be effective for this substrate. The steric bulk of the isopropoxy and chloro groups necessitates the use of specialized, bulky, and electron-rich ligands that can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3][5]
-
Reaction Conditions: Elevated temperatures and longer reaction times are often required to overcome the high activation energy barrier caused by steric hindrance. However, prolonged heating can also lead to degradation of the boronic acid.
-
Boronic Acid Stability: Arylboronic acids, especially those with electron-withdrawing groups, can be prone to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. The two chlorine atoms on the ring of 2,4-Dichloro-5-isopropoxyphenylboronic acid increase its electrophilicity, potentially making it more susceptible to this side reaction.
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with 2,4-Dichloro-5-isopropoxyphenylboronic acid?
A2: For a challenging substrate like 2,4-Dichloro-5-isopropoxyphenylboronic acid, starting with robust and optimized conditions is crucial. Below is a recommended starting point, which should be further optimized based on your specific coupling partner.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | These are common and effective Pd(0) sources. |
| Ligand | Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | These bulky, electron-rich ligands are essential for coupling sterically hindered substrates.[3][5] |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are generally preferred to promote transmetalation without causing side reactions. |
| Solvent | Toluene, Dioxane, or a mixture with water (e.g., Toluene/H₂O) | Aprotic polar solvents are often effective. The addition of water can sometimes accelerate the reaction. |
| Temperature | 80-110 °C | Higher temperatures are typically needed to overcome steric hindrance. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent oxidation of the palladium catalyst and homocoupling of the boronic acid.[3] |
Q3: I am observing significant homocoupling of my 2,4-Dichloro-5-isopropoxyphenylboronic acid. How can I minimize this side reaction?
A3: Homocoupling is a common side reaction, especially with electron-rich or sterically hindered boronic acids. It is often promoted by the presence of oxygen or certain palladium species.
-
Rigorous Degassing: Ensure that all solvents and the reaction vessel are thoroughly degassed to remove oxygen.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be beneficial. If you are using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be inefficient, leading to side reactions.[3]
-
Ligand Choice: The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[3]
Troubleshooting Guide
Problem: The reaction has stalled, and I see unreacted starting materials.
Potential Cause & Solution:
-
Insufficient Catalyst Activity: The steric hindrance of 2,4-Dichloro-5-isopropoxyphenylboronic acid may require a more active catalyst system.
-
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium can be slow due to steric hindrance.
Problem: I am observing protodeboronation of my boronic acid.
Potential Cause & Solution:
-
Presence of Protic Impurities: Traces of water or other protic solvents can lead to the cleavage of the C-B bond.
-
Troubleshooting Step: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle the boronic acid under an inert atmosphere.
-
-
Inherently Lower Stability: The electronic properties of the substituents may make the boronic acid more prone to protodeboronation.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with 2,4-Dichloro-5-isopropoxyphenylboronic Acid
-
To a dry Schlenk tube under an inert atmosphere, add 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 equiv.), your aryl halide (1.0 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add the degassed solvent (e.g., toluene, 0.1 M concentration relative to the aryl halide).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine Adduct for Enhanced Stability
-
In a vial, dissolve 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add diethanolamine (1.0 equiv.) dropwise while stirring.
-
A precipitate should form. Continue stirring for 15-20 minutes.
-
Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This stable adduct can be used directly in the Suzuki-Miyaura coupling reaction.[3][7]
Visualizing the Challenges and Solutions
Diagram 1: The Steric Environment of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Caption: Steric hindrance from ortho and para substituents.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
-
Dabrowski, M., & Szypa, O. (2018). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 23(8), 2045. Retrieved from [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or Their Esters with Haloarenes. Synlett, 1992(03), 207-210. Retrieved from [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685-4696. Retrieved from [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Shen, W. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3853-3858. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Angewandte Chemie International Edition, 46(29), 5359-5363. Retrieved from [Link]
-
Ikawa, T., Takamura, H., & Akai, S. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5164-5169. Retrieved from [Link]
-
Chen, W., & Dong, V. M. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Science, 5(4), 1392-1396. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Assaleh, F. H., et al. (2008). Effect of ortho substituents on the reactivity of ortho-substituted orotic acids and ortho-substituted benzoic acids in reaction with diazodiphenylmethane. Journal of Physical Organic Chemistry, 21(11), 947-954. Retrieved from [Link]
-
Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210. Retrieved from [Link]
-
Majek, M., & von Wangelin, A. J. (2014). Synthesis of 5,5,6-Fused Tricyclic Lactones: Stereocontrol of Three Consecutive Stereocenters. Organic Letters, 16(15), 4032-4035. Retrieved from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
The Organic Chemist. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2022). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Science.gov. (n.d.). steric hindrance effect: Topics. Retrieved from [Link]
-
Najam Academy. (2022, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Aggarwal, V. K., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society, 139(31), 10714-10717. Retrieved from [Link]
-
Liu, Y., et al. (2022). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society, 144(3), 1301-1310. Retrieved from [Link]
-
ChemOrgChem. (2022, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
-
Fernandes, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(11), 2649. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (2,4-Dichloro-5-propoxyphenyl)boronic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN101823971B - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
- Google Patents. (n.d.). CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline.
Sources
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2,4-Dichloro-5-isopropoxyphenylboronic acid
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, focusing on the critical roles of base and solvent selection. Our goal is to provide you with the mechanistic insights and practical troubleshooting strategies necessary to enhance your reaction efficiency and achieve reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during the coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Part 1: The Critical Role of the Base
Q1: What is the fundamental role of the base in the Suzuki-Miyaura coupling, and why is it so crucial?
A1: The base is not merely a proton scavenger; it is an essential activator in the catalytic cycle. Its primary role is to activate the boronic acid for the transmetalation step, which is often the rate-determining step in the cycle.[1] The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][3] This "ate" complex possesses a higher electron density on the organic group (the 2,4-dichloro-5-isopropoxyphenyl moiety), which significantly accelerates its transfer from the boron atom to the palladium(II) center.[4][5] Without the base, the transmetalation is extremely slow or does not occur, leading to reaction failure.[1]
Q2: Which type of base should I choose for coupling this specific boronic acid? Carbonates, Phosphates, or Hydroxides?
A2: The choice of base is highly dependent on the specific coupling partners and reaction conditions. For 2,4-Dichloro-5-isopropoxyphenylboronic acid, which has electron-withdrawing chloro groups, a moderately strong base is typically a good starting point.
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases and are often effective, especially in aqueous solvent mixtures.[6][7] They offer a good balance of reactivity and functional group tolerance. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be particularly effective in anhydrous conditions or with sterically hindered substrates.[8]
-
Phosphates (e.g., K₃PO₄): This is a stronger base than carbonates and is often the base of choice for challenging couplings, including those involving aryl chlorides.[6] Its use can accelerate the reaction, but it may also promote side reactions if not carefully controlled. Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[9]
-
Hydroxides (e.g., NaOH, KOH, Ba(OH)₂): These are very strong bases that can be highly effective but also have drawbacks. While they can promote transmetalation and reductive elimination, excessively high concentrations can lead to the formation of unreactive arylborates and other side reactions.[3][10] They are also less tolerant of base-sensitive functional groups (e.g., esters) on either coupling partner.[11]
For initial screening, K₂CO₃ or K₃PO₄ are recommended.
Q3: I am observing significant protodeboronation (replacement of the -B(OH)₂ group with a hydrogen). Is my base the culprit?
A3: Yes, the base can be a major contributor to protodeboronation, a common side reaction where the boronic acid is consumed non-productively. This is particularly relevant under base-catalyzed conditions, especially in the presence of water or other protic sources.[12]
Mitigation Strategies:
-
Use a Milder Base: If using a strong base like KOH, consider switching to K₃PO₄ or K₂CO₃. In some cases, even a weaker base like potassium fluoride (KF) can be effective, especially if your substrates are sensitive.[4]
-
Control Water Content: While many Suzuki reactions benefit from water, excess water can exacerbate protodeboronation. Try reducing the amount of water in your solvent system or switching to a rigorously dried aprotic solvent.
-
Use a More Stable Boron Reagent: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA boronate ester. These are generally more resistant to protodeboronation.[12][13]
Part 2: The Influence of the Solvent System
Q4: What are the primary functions of the solvent in this coupling reaction?
A4: The solvent plays multiple critical roles that can dramatically impact reaction efficiency:[14]
-
Solubilization: It must dissolve the aryl halide, the boronic acid (or its boronate form), the base, and the palladium catalyst to allow them to interact.
-
Catalyst Stabilization: The solvent can coordinate with the palladium catalyst, influencing its stability and reactivity.[15]
-
Rate Influence: Solvent polarity can affect the energetics of different steps in the catalytic cycle. For instance, polar solvents can stabilize charged intermediates or transition states, potentially altering the rate-determining step.[15][16][17]
Q5: My reaction is sluggish in a nonpolar solvent like toluene. Should I switch to a polar aprotic solvent like DMF or DMSO?
A5: Switching to a polar aprotic solvent is a logical step, but the effect is not always straightforward. While it was once thought that higher polarity always accelerates the reaction, recent studies show the relationship is more complex.[16][18]
-
Toluene, Dioxane, THF: These are common and often effective solvents, usually used with an aqueous phase to dissolve the inorganic base.[12] THF is a good starting point.[14]
-
DMF, DMAc, DMSO: These polar aprotic solvents can enhance the solubility of reagents and may accelerate the reaction. However, they can also act as ligands, coordinating to the palladium center and potentially inhibiting catalysis in some systems.[18]
-
Alcohols (e.g., isopropanol): Often used as a co-solvent, alcohols can aid in the reduction of Pd(II) pre-catalysts to the active Pd(0) species and improve solubility.
The choice is not simply about polarity; solvent coordination to the palladium center can be a dominant factor.[18] Therefore, screening a few different solvent systems is often necessary. A common and robust starting point is a biphasic mixture like Dioxane/H₂O or THF/H₂O.[19]
Q6: My 2,4-Dichloro-5-isopropoxyphenylboronic acid has poor solubility in my chosen solvent system. What are my options?
A6: Poor solubility is a frequent cause of low yields and stalled reactions.[11][19]
-
Modify the Solvent System: Introduce a co-solvent. For a nonpolar solvent like toluene, adding a more polar solvent like THF, isopropanol, or a small amount of water (if using a water-soluble base) can significantly improve solubility.
-
Use a Biphasic System: A toluene/water or dioxane/water system is often highly effective. The aqueous layer dissolves the base and the boronate salt, while the organic layer dissolves the aryl halide and the catalyst.
-
Add a Phase-Transfer Catalyst (PTC): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the boronate anion from the aqueous phase to the organic phase, accelerating the reaction.[20]
Data Summary: Effect of Base and Solvent
The following table provides illustrative data on how different base and solvent combinations can affect the yield of a model Suzuki-Miyaura coupling between 4-bromoanisole and 2,4-Dichloro-5-isopropoxyphenylboronic acid.
| Entry | Base (equiv.) | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Observations |
| 1 | K₂CO₃ (2.0) | Toluene / H₂O (4:1) | 90 | 12 | 75 | Standard conditions, moderate yield. |
| 2 | K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 100 | 8 | 92 | Faster reaction, higher yield. |
| 3 | Cs₂CO₃ (2.0) | THF (anhydrous) | 70 | 16 | 88 | Good yield under anhydrous conditions. |
| 4 | NaOH (2.0) | Dioxane / H₂O (4:1) | 90 | 12 | 65 | Significant protodeboronation observed. |
| 5 | K₂CO₃ (2.0) | DMF | 100 | 12 | 85 | Homogeneous reaction, good yield. |
| 6 | K₃PO₄ (2.0) | Toluene / i-PrOH (5:1) | 100 | 10 | 90 | Effective non-aqueous system. |
Note: This data is representative and serves as a guideline for optimization. Actual results will vary based on the specific aryl halide and catalyst/ligand system used.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle showing the key steps. The base is critical for activating the boronic acid into the boronate species required for the transmetalation step.
Troubleshooting Workflow
Caption: A decision tree to diagnose and solve common issues encountered during the Suzuki-Miyaura coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a general starting point and should be optimized for each specific substrate combination.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, the additional ligand (e.g., SPhos, 4-10 mol%).
-
Solvent Addition: Seal the flask/vial with a septum. Evacuate and backfill with argon or nitrogen three times. Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe. The final concentration should be around 0.1-0.2 M with respect to the limiting reagent.
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 10-15 minutes.
-
Reaction: Place the flask in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C). Stir vigorously for the specified time or until completion is confirmed by a suitable analytical method (TLC, LC-MS, or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Screening for Optimal Base and Solvent
This protocol is designed for parallel optimization using a multi-well reaction block.
-
Stock Solution Preparation: Prepare a stock solution of the aryl halide (limiting reagent) in a suitable solvent (e.g., dioxane). Prepare a separate stock solution of the palladium pre-catalyst and ligand in the same solvent.
-
Array Setup: In an array of reaction vials, add 2,4-Dichloro-5-isopropoxyphenylboronic acid (1.5 equiv. per vial) as a solid.
-
Base Addition: To each designated vial, add a different solid base (K₂CO₃, K₃PO₄, Cs₂CO₃, etc., 2.0 equiv. per vial).
-
Reagent Addition: Add the aryl halide stock solution to each vial. Then add the catalyst/ligand stock solution to each vial.
-
Solvent Addition: Add the appropriate organic solvent and/or water to each vial to achieve the desired solvent system and final concentration.
-
Execution and Analysis: Seal the vials, place the block on a stirring hotplate, and run the reactions under an inert atmosphere at the desired temperature for a set period (e.g., 12 hours). After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the relative conversion and yield for each condition.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(15), 3925-3929. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(24), 11749–11756. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Jacquet, O., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistryOpen, 10(11), 1136-1141. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Journal of the American Chemical Society, 127(25), 9298–9307. [Link]
-
Winegar, P. H., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Catalysis, 11(2), 893-904. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry, 16, 1056-1066. [Link]
-
Matos, L. M. S., et al. (2021). Role of a base in Suzuki-Miyaura reaction. Request PDF on ResearchGate. [Link]
-
Liu, S. Y., et al. (2005). Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)2/7a. ResearchGate. [Link]
-
Patil, S. A., et al. (2017). Effect of different bases on the Suzuki-Miyaura coupling. Download Table from ResearchGate. [Link]
-
Sharma, S., & Singh, P. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Request PDF on ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(13), 5647-5659. [Link]
-
S-Cube. (n.d.). Use of Base Metals in Suzuki Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules, 22(11), 1838. [Link]
Sources
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. mdpi.com [mdpi.com]
managing homocoupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid in Suzuki reactions
Topic: Managing Homocoupling of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Homocoupling with Substituted Boronic Acids
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, its efficiency can be compromised by side reactions, the most common of which is the undesired homocoupling of the organoboron reagent. This guide focuses on a specific, and often challenging, substrate: 2,4-Dichloro-5-isopropoxyphenylboronic acid .
This particular boronic acid possesses electronic and steric features that can predispose a reaction toward homocoupling. The electron-donating isopropoxy group can increase the nucleophilicity of the aryl ring, potentially accelerating transmetalation but also increasing its susceptibility to oxidative side reactions. This document provides a comprehensive troubleshooting guide in a question-and-answer format to diagnose and mitigate the formation of the symmetrical biaryl byproduct, 4,4'-dichloro-5,5'-diisopropoxy-1,1'-biphenyl.
Troubleshooting Guide: Diagnosing and Solving Homocoupling Issues
This section is designed to help you identify the root cause of excessive homocoupling and provide actionable solutions.
Q1: My primary isolated product is the homocoupled dimer of my boronic acid. What is the most probable cause and immediate fix?
A1: The most frequent cause of excessive boronic acid homocoupling is the presence of dissolved oxygen in your reaction mixture.[2][3][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0), as depicted in the diagram below.[3]
Immediate Corrective Actions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective methods are a subsurface sparge with an inert gas (Argon or Nitrogen) for 20-30 minutes or multiple freeze-pump-thaw cycles.[5]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of an inert gas from start to finish. Use Schlenk line techniques or a glovebox for the most sensitive reactions.
The exclusion of oxygen is the single most critical factor in suppressing this side reaction.[3]
Q2: I've improved my degassing technique, but homocoupling is still significant. How does my choice of palladium source influence this?
A2: Your palladium source is a critical factor. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, the catalyst must first be reduced in situ to the active Pd(0) state. A common pathway for this reduction is the homocoupling of two boronic acid molecules, which stoichiometrically consumes your starting material to generate the active catalyst.[3][6]
Recommendations:
-
Switch to a Pd(0) Source: Using a catalyst that is already in the active oxidation state, like Pd₂(dba)₃ or Pd(PPh₃)₄, bypasses the problematic initial reduction step.[6]
-
Use Modern Precatalysts: Buchwald's G3 or G4 precatalysts are designed for the clean and efficient generation of the active monoligated Pd(0) species, which can significantly minimize side reactions initiated by Pd(II).[6]
-
Add a Mild Reductant: If you must use a Pd(II) source, adding a mild reducing agent like potassium formate can help ensure the precatalyst is reduced to Pd(0) without consuming the boronic acid.[3]
Q3: What role do ligands play, and could my current ligand choice be promoting homocoupling?
A3: Ligands are not just spectators; they actively modulate the reactivity and stability of the palladium center. The right ligand accelerates the desired cross-coupling cycle, making it kinetically dominant over the homocoupling pathway.
-
The Problem: Small, electron-poor ligands can lead to slower reductive elimination of the desired product. This allows the [L-Pd(II)-Ar(halide)-Ar(boronic)] intermediate more time to undergo undesired side reactions or exist in equilibrium with species that lead to homocoupling.
-
The Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][6][7]
-
Steric Bulk: Promotes the final reductive elimination step, rapidly turning over the catalyst and forming the desired product.[1]
-
Electron-Donating Ability: Facilitates the initial oxidative addition of the aryl halide, which is often the rate-determining step, thereby accelerating the entire cross-coupling cycle.[7][8]
-
Q4: How does my choice of base and solvent impact the formation of the homocoupling byproduct?
A4: The base and solvent system is crucial for activating the boronic acid for transmetalation, but an inappropriate choice can exacerbate side reactions.[9][10]
Base Selection: The role of the base is to form the more nucleophilic borate species [Ar-B(OH)₃]⁻, which facilitates transmetalation.[1][9]
-
Recommendation: Use a moderately weak, non-nucleophilic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often excellent choices.[5]
-
Caution: Strong bases like hydroxides (NaOH, KOH) can promote protodeboronation (hydrolysis of the C-B bond), another common side reaction that competes with the desired coupling.
Solvent Selection: Solvents influence the solubility of reagents and the stability of catalytic intermediates.[11][12]
-
Recommendation: Anhydrous, degassed aprotic solvents are generally preferred. Common choices include dioxane , toluene , or THF , often with a small amount of water to aid in dissolving the base and forming the borate.[12][13]
-
Impact on Selectivity: While solvent polarity can influence selectivity in some complex cases, the primary role here is to ensure all components are sufficiently soluble and to rigorously exclude oxygen.[11][14]
Visualizing the Competing Pathways
To better understand the process, the following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Desired Suzuki cycle (solid) vs. the O₂-mediated homocoupling pathway (dashed).
Frequently Asked Questions (FAQs)
-
Q: Could the homocoupling be coming from my aryl halide instead?
-
A: While aryl halide homocoupling can occur (often called a Glaser or Ullmann-type reaction), it is generally less common than boronic acid homocoupling under typical Suzuki conditions. If you suspect this, analyzing your crude reaction mixture for the Ar¹-Ar¹ dimer is essential.
-
-
Q: Is it better to use the boronic acid or a corresponding boronate ester (e.g., pinacol ester)?
-
A: Boronate esters, particularly pinacol esters (Bpin), are often more stable and less prone to protodeboronation than their corresponding boronic acids. They can also exhibit different reactivity profiles. If you are struggling with both homocoupling and protodeboronation, switching to the pinacol ester of 2,4-dichloro-5-isopropoxyphenylborane is a highly recommended strategy.
-
-
Q: At what temperature should I run my reaction?
-
A: Start with a moderate temperature (e.g., 80-90 °C). Higher temperatures can accelerate the desired reaction but may also increase the rate of side reactions and catalyst decomposition. If homocoupling is an issue, lowering the temperature may be beneficial, provided the cross-coupling still proceeds at a reasonable rate.
-
Optimization & Control Strategy
The following table summarizes key parameters and recommended starting points for minimizing the homocoupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid.
| Parameter | Condition to MINIMIZE Homocoupling | Rationale |
| Atmosphere | Rigorously Inert (Argon or N₂) | Prevents oxidation of Pd(0) to Pd(II), a key mediator of homocoupling.[2][3] |
| Palladium Source | Pd(0) source (e.g., Pd₂(dba)₃) or G3/G4 precatalyst | Bypasses the in situ reduction of Pd(II) which can be initiated by boronic acid homocoupling.[6] |
| Ligand | Bulky, electron-rich phosphine (e.g., SPhos, XPhos) | Accelerates the desired reductive elimination step, outcompeting the homocoupling pathway.[1][7] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Sufficiently activates the boronic acid without promoting significant degradation or side reactions.[9][10] |
| Solvent | Degassed Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 v/v) | Provides good solubility while allowing for rigorous exclusion of oxygen.[12][13] |
| Temperature | 80-100 °C (optimize as needed) | Balances the rate of the desired reaction against potential side reactions. |
Experimental Protocol: Optimized Suzuki Coupling
This protocol provides a robust starting point for the coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 2,4-dichloro-5-isopropoxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times.
-
Catalyst Preparation: In a separate, dry vial under an inert atmosphere, weigh Pd₂(dba)₃ and SPhos. Add a small amount of degassed solvent to dissolve the catalyst and ligand.
-
Solvent Addition: Add the degassed solvent to the Schlenk flask containing the reagents via cannula or syringe.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
Use this decision tree to systematically address homocoupling issues.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Cid, J., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
ResearchGate. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry.
-
ResearchGate. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ArODES. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
MDPI. (2021). Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. [Link]
-
Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
ACS Publications. (2016). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. [Link]
-
ACS Publications. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]
-
University of Illinois IDEALS. (2014). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. [Link]
-
ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a . | Download Table. [Link]
-
Royal Society of Chemistry. (2003). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]
-
ScholarWorks @ UTRGV. (2015). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
MDPI. (2021). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids a | Download Table. [Link]
-
ResearchGate. (2023). Supported Gold Catalyzes the Homocoupling of Phenylboronic Acid with High Conversion and Selectivity | Request PDF. [Link]
-
Royal Society of Chemistry. (2014). Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks. [Link]
-
ResearchGate. (2012). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Catalyst Deactivation with 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Welcome to the technical support guide for researchers utilizing 2,4-Dichloro-5-isopropoxyphenylboronic acid in palladium-catalyzed cross-coupling reactions. This document provides in-depth, field-proven insights to diagnose and resolve common experimental challenges, with a focus on catalyst deactivation and substrate instability.
Section 1: Understanding the Core Challenges
Q1: Why is 2,4-Dichloro-5-isopropoxyphenylboronic acid considered a "challenging" substrate in palladium-catalyzed cross-coupling?
A: 2,4-Dichloro-5-isopropoxyphenylboronic acid presents a unique combination of steric and electronic properties that can impede standard cross-coupling protocols, such as the Suzuki-Miyaura reaction. Understanding these factors is the first step in designing a robust catalytic system.
-
Steric Hindrance: The presence of a chlorine atom in the ortho position to the boronic acid creates significant steric bulk. This bulk can hinder the approach of the boronic acid to the palladium center during the critical transmetalation step of the catalytic cycle, slowing down the reaction rate.[1][2]
-
Electronic Effects: The two electron-withdrawing chloro groups modify the electronic nature of the aromatic ring. While this can sometimes be beneficial, it also increases the susceptibility of the boronic acid to a key decomposition pathway known as protodeboronation, especially under basic conditions.[3][4][5]
These two factors lead to two primary, often interconnected, failure modes:
-
Substrate Decomposition: The boronic acid is consumed by side reactions before it can participate in the desired coupling.
-
Catalyst Deactivation: The slow kinetics of the desired reaction allow competing catalyst decomposition pathways to dominate, leading to stalled reactions and the precipitation of inactive palladium black.[6]
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section addresses common experimental outcomes and provides a logical framework for troubleshooting.
Symptom A: Low or No Product Conversion with Significant Boronic Acid Consumption
Q2: My LC-MS analysis shows that my boronic acid is being consumed, but I'm forming very little of my desired product. What is the most probable cause?
A: This symptom strongly points to protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying your starting material.[7] This process is often accelerated by the basic and aqueous conditions typically used in Suzuki-Miyaura couplings.[3][8] For an electron-deficient substrate like 2,4-Dichloro-5-isopropoxyphenylboronic acid, this pathway can be particularly rapid.[4][9]
Caption: Desired cross-coupling vs. protodeboronation side reaction.
-
Re-evaluate Your Base: The base is necessary to activate the boronic acid for transmetalation but also promotes protodeboronation.[10][11]
-
Action: Switch to a milder, non-hydroxide base. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often superior choices for sensitive boronic acids compared to sodium or potassium carbonate.
-
Causality: These bases are less nucleophilic and have lower solubility in common organic solvents, reducing the rate of the undesired protodeboronation pathway.
-
-
Minimize Water Content: While some water can be beneficial for transmetalation with certain bases, excess water provides a proton source for protodeboronation.[7]
-
Action: Use anhydrous solvents and consider adding a minimal, controlled amount of water (e.g., 2-5 equivalents) only if using a base like K₃PO₄ that requires it for activation.[12] Ensure all reagents are dry.
-
-
Convert to a More Stable Boronate Ester: Boronic acids exist in equilibrium with their boroxine trimers, which can be less reactive. Converting the boronic acid to a more stable form, such as a pinacol (Bpin) or MIDA boronate ester, can protect it from decomposition.[5][13] These esters act as "slow-release" sources of the active boronic acid under the reaction conditions.
-
Action: Implement a pre-reaction step to convert 2,4-Dichloro-5-isopropoxyphenylboronic acid to its corresponding pinacol ester.
-
Caption: Workflow for preparing the more stable pinacol boronate ester.
Symptom B: Reaction Stalls and Formation of Black Precipitate
Q3: My reaction begins, but after an hour, it stalls, and I see a fine black powder precipitating. What is happening to my catalyst?
A: The formation of a black precipitate is the classic sign of catalyst decomposition into palladium black , an agglomerated, inactive form of Pd(0).[6] This occurs when the rate of the catalytic cycle is slower than the rate of catalyst deactivation. For a sterically hindered substrate like yours, the slow transmetalation step is often the bottleneck, giving the catalyst time to decompose.[1]
-
Optimize Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for challenging substrates. You need a ligand that both stabilizes the Pd(0) center and accelerates the key steps of the catalytic cycle.
-
Action: Switch to a bulky, electron-rich monophosphine ligand from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or a robust N-heterocyclic carbene (NHC) ligand.[1][6][14]
-
Causality: These ligands create a sterically-coordinating pocket around the palladium that prevents aggregation. Their strong electron-donating ability promotes the rate-limiting oxidative addition and subsequent reductive elimination steps, increasing the overall turnover frequency and outcompeting decomposition.[15][16]
-
| Ligand Class | Example(s) | Key Features & Application |
| Dialkylbiarylphosphines | SPhos, XPhos, RuPhos | Highly electron-rich and bulky. Excellent for hindered aryl chlorides and boronic acids. Accelerates oxidative addition and reductive elimination.[2] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, form very stable complexes with palladium. Resistant to oxidation. Good for electron-rich and hindered substrates.[11] |
| Trialkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich but can be sensitive to air. Effective for activating unreactive C-Cl bonds. |
-
Use a Modern Pre-catalyst: Generating the active Pd(0)L₂ species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃ can be inefficient and lead to poorly defined active species.[17]
-
Action: Employ a well-defined, air-stable palladium pre-catalyst, such as a G3 or G4 Buchwald palladacycle (e.g., XPhos Pd G3).
-
Causality: These pre-catalysts are designed to cleanly and efficiently generate the active monoligated Pd(0) species upon activation by base, leading to more reproducible results and lower catalyst loadings.[18][19]
-
-
Ensure Rigorous Inert Conditions: Oxygen is detrimental. It can oxidize the active Pd(0) to inactive Pd(II) and degrade phosphine ligands to phosphine oxides, which can alter the catalyst's stability and activity.[6][17]
-
Action: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for a minimum of 30 minutes. Assemble your reaction under a positive pressure of inert gas.[20]
-
Section 3: Proactive Experimental Design & FAQs
Q4: What is a robust, general-purpose starting condition for a Suzuki-Miyaura coupling with 2,4-Dichloro-5-isopropoxyphenylboronic acid?
A: For a challenging substrate, it is crucial to start with conditions known to be effective for sterically hindered and electron-deficient partners. Below is a validated starting point.
-
Reagents & Stoichiometry:
-
Aryl Halide (Ar-X): 1.0 equiv
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (or its Bpin ester): 1.3 - 1.5 equiv
-
Pre-catalyst (e.g., XPhos Pd G3): 1-2 mol%
-
Ligand (e.g., XPhos): 1.2 * mol% of Pd
-
Base (e.g., K₃PO₄, finely ground): 2.0 - 3.0 equiv
-
Solvent (e.g., Toluene/Water 10:1 or Dioxane): 0.1 - 0.2 M concentration
-
-
Setup & Execution:
-
To an oven-dried flask, add the aryl halide, boronic acid, base, and pre-catalyst under an inert atmosphere (in a glovebox is ideal).
-
Add the rigorously degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Q5: How can I quickly check the quality of my boronic acid before starting a reaction?
A: Impurities in the boronic acid can poison the catalyst.[6][21] A common impurity is the boroxine, a cyclic trimer formed by dehydration. While often still reactive, high levels can indicate poor quality or age. The most concerning impurity is the protodeboronated arene (2,4-dichloro-1-isopropoxybenzene), which indicates significant decomposition.
-
¹H NMR Spectroscopy: Check for sharp signals corresponding to the desired boronic acid. The presence of broad signals around the aromatic region can indicate boroxine formation. A new, distinct aromatic species would signal the presence of the protodeboronated impurity.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Section 4: Troubleshooting Workflow
Use this flowchart to diagnose and address failed reactions systematically.
Caption: Systematic troubleshooting flowchart for failed coupling reactions.
References
- Cox, P. A., et al. (2022). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." [Source not available from search results, but concept widely cited]
- Cano, I., et al. (N/A). "Ligand electronic influence in Pd-catalyzed C-C coupling processes." [Source not available from search results, but concept widely cited]
-
Scite.ai. (N/A). "Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions." Scite.ai.[Link]
-
Cox, P. A., et al. (2017). "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion." Journal of the American Chemical Society.[Link]
-
Wikipedia. "Protodeboronation." Wikipedia.[Link]
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[Link]
-
Biscoe, M. R., et al. (2015). "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." MDPI.[Link]
-
Li, G., et al. (2021). "Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides." Organic & Biomolecular Chemistry.[Link]
-
Scott, J. S., et al. (2022). "In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface." Accounts of Chemical Research.[Link]
-
Ciaffone, L., et al. (2025). "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers.[Link]
- Nolan, S. P., et al. (2024). "The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions." [Source not available from search results, but concept widely cited]
-
Wikipedia. "Suzuki reaction." Wikipedia.[Link]
-
Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal.[Link]
-
Myers, A. (N/A). "The Suzuki Reaction." Chem 115, Harvard University.[Link]
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.[Link]
-
Thomas, A. A., & Denmark, S. E. (2014). "The Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction." Angewandte Chemie International Edition.[Link]
-
Chemistry LibreTexts. (2024). "Suzuki-Miyaura Coupling." Chemistry LibreTexts.[Link]
-
Yoneda Labs. (N/A). "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs.[Link]
-
Reddit r/Chempros. (2021). "Diagnosing issues with a failed Suzuki coupling?" Reddit.[Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations." Journal of the American Chemical Society.[Link]
-
Novák, Z., et al. (2021). "Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts." ChemRxiv.[Link]
Sources
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. Yoneda Labs [yonedalabs.com]
- 15. theses.enscm.fr [theses.enscm.fr]
- 16. scite.ai [scite.ai]
- 17. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 18. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction times and overall success of Suzuki-Miyaura cross-coupling reactions involving 2,4-Dichloro-5-isopropoxyphenylboronic acid. Our focus is on providing practical, evidence-based solutions to common challenges encountered in the laboratory.
Introduction: Understanding the Challenges
2,4-Dichloro-5-isopropoxyphenylboronic acid is a valuable building block in medicinal chemistry and materials science. However, its structure presents specific challenges in Suzuki-Miyaura coupling reactions that can lead to slow reaction times and low yields. The primary obstacles stem from:
-
Steric Hindrance: The ortho-chloro substituent and the bulky isopropoxy group can sterically impede the transmetalation step of the catalytic cycle.
-
Electronic Effects: The two electron-withdrawing chloro groups can influence the nucleophilicity of the boronic acid and the reactivity of the resulting biaryl product.
This guide will equip you with the knowledge to overcome these hurdles and achieve efficient and reproducible couplings.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with 2,4-Dichloro-5-isopropoxyphenylboronic acid is sluggish or has stalled. What are the first things I should check?
A1: When a reaction is not proceeding as expected, a systematic check of the fundamentals is crucial:
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxygen.[1] Ensure your reaction vessel was thoroughly purged with an inert gas (argon or nitrogen) and that this atmosphere is maintained throughout the reaction.[1]
-
Reagent Quality:
-
Palladium Catalyst: Ensure your palladium source and ligands are from a reliable supplier and have been stored correctly under an inert atmosphere.[1]
-
Boronic Acid: Boronic acids can degrade over time.[1] It is advisable to use a fresh batch or to verify the purity of your 2,4-Dichloro-5-isopropoxyphenylboronic acid.
-
Solvents and Base: Use anhydrous, degassed solvents to prevent catalyst deactivation.[1] The purity of the base is also critical.[1]
-
-
Reaction Temperature: Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If your reaction is slow at a lower temperature (e.g., 80 °C), a modest increase (e.g., to 100-110 °C) may be beneficial, but be mindful of potential catalyst decomposition at excessive temperatures.[1]
-
Stirring: In biphasic solvent systems, vigorous stirring is essential to ensure efficient mixing and facilitate the reaction between components in different phases.[1]
Q2: I'm observing significant amounts of unreacted starting materials. How can I drive the reaction to completion?
A2: If initial checks don't resolve the issue, consider the following optimizations:
-
Catalyst and Ligand Selection: For sterically hindered substrates like 2,4-Dichloro-5-isopropoxyphenylboronic acid, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition and reductive elimination steps.[2]
-
Base Selection: A base that is too weak may not efficiently activate the boronic acid for transmetalation.[3] For sterically hindered couplings, stronger bases are often necessary.[2]
-
Recommended Bases: Potassium phosphate (K₃PO₄) is often a good choice for hindered couplings.[2] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
-
Solvent System: The solvent must effectively solubilize all reactants. Common choices include mixtures of an organic solvent (like 1,4-dioxane, toluene, or THF) with water.[1][4]
Q3: I'm seeing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[1][4]
-
Mitigation Strategies:
Q4: Protodeboronation seems to be a major side reaction. How can I minimize it?
A4: Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is particularly prevalent with electron-deficient boronic acids and can be exacerbated by strong bases and the presence of water.[3][5]
-
Mitigation Strategies:
-
Anhydrous Conditions: While many Suzuki couplings use aqueous mixtures, switching to anhydrous conditions with a base like K₃PO₄ can sometimes suppress protodeboronation.[6]
-
Use of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can increase its stability and reduce the rate of protodeboronation.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered with the Suzuki coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Issue 1: Low or No Conversion to Product
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh, high-purity palladium precatalyst and ligand. Ensure proper storage under an inert atmosphere. | Palladium catalysts, especially in solution, can be sensitive to air and moisture, leading to deactivation.[1] |
| Inefficient Ligand | Screen a panel of bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos). | Steric hindrance from the ortho-chloro group necessitates a bulky ligand to promote the reductive elimination step.[2][7] |
| Insufficiently Strong Base | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. | A stronger base is often required to activate the sterically hindered and electronically deactivated boronic acid for transmetalation.[2][8] |
| Low Reaction Temperature | Increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C or 110 °C). | Higher temperatures can overcome the activation energy barrier for sterically demanding couplings.[1][2] |
| Poor Solubility | Try a different solvent system. Toluene or 1,4-dioxane are common choices. Ensure adequate solvent volume. | All reactants must be sufficiently soluble for the reaction to proceed efficiently. |
Issue 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Troubleshooting Step | Rationale |
| Homocoupled Boronic Acid | Presence of oxygen. | Rigorously degas all solvents and reagents. Maintain a positive pressure of inert gas. | Oxygen can lead to the oxidative homocoupling of the boronic acid.[1][4] |
| Protodeboronation Product | Base is too strong or excess water is present. | Use a milder base (e.g., K₂CO₃, KF) or switch to anhydrous conditions with K₃PO₄. | Strong bases and protic sources can facilitate the cleavage of the C-B bond.[3][5] |
| Dehalogenation of Aryl Halide | Presence of a hydride source. | Ensure solvents are pure and free of potential hydride donors. | This can occur if a hydride is transferred to the palladium complex, followed by reductive elimination.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of 2,4-Dichloro-5-isopropoxyphenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, 2,4-Dichloro-5-isopropoxyphenylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki Coupling for Accelerated Reaction Times
For particularly challenging couplings, microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave-safe reaction vial with a stir bar, combine the aryl bromide, 2,4-Dichloro-5-isopropoxyphenylboronic acid, base, palladium catalyst, and ligand.
-
Add the degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9][10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve issues with your Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.. [Link]
-
ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction. [Link]
-
Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
-
Semantic Scholar. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.. [Link]
-
PubMed. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. [Link]
-
Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. byjus.com [byjus.com]
Validation & Comparative
A Senior Application Scientist's Guide to High-Yield Synthesis of Hindered Biphenyls: Suzuki vs. Stille Coupling
For researchers, scientists, and professionals in drug development, the efficient construction of sterically hindered biaryl scaffolds is a persistent challenge. These motifs are prevalent in pharmaceuticals, natural products, and advanced materials, where their conformational rigidity, conferred by bulky ortho-substituents, is key to their function. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have proven to be the most robust and versatile methods for forging these challenging carbon-carbon bonds.
This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for the synthesis of hindered biphenyls. We will delve into the mechanistic nuances, explore the impact of catalyst systems, and present supporting experimental data to inform your selection of the optimal synthetic route.
The Challenge of Steric Hindrance in Biphenyl Synthesis
The synthesis of biaryls with multiple ortho-substituents is often plagued by low yields due to steric clash. This hindrance can impede several key steps in the catalytic cycle of cross-coupling reactions, most notably the transmetalation and reductive elimination steps. Consequently, the development of highly active and sterically tolerant catalyst systems is crucial for the successful synthesis of these valuable compounds.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is arguably the most widely employed cross-coupling reaction for biphenyl synthesis.[1][2] Its popularity stems from the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic inorganic byproducts.[3]
Mechanism and Key Considerations
The catalytic cycle of the Suzuki coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][4] A key difference from the Stille coupling is the requirement for a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[3]
For hindered substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), and N-heterocyclic carbenes (NHCs) have demonstrated remarkable efficacy in promoting the coupling of sterically demanding partners.[5][6][7] These ligands stabilize the palladium center and promote the challenging reductive elimination step for hindered biaryls.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling: A Powerful Alternative with Unique Advantages
The Stille coupling utilizes organotin reagents (stannanes) and offers a powerful alternative for the synthesis of hindered biphenyls.[8][9] A significant advantage of Stille coupling is that the organotin reagents are often tolerant of a wide variety of functional groups and are not sensitive to moisture or air.[8][10]
Mechanism and Key Considerations
The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination.[2][8] However, it does not typically require a base for activation. For sterically hindered substrates, the reaction may require higher temperatures, and additives such as copper(I) salts can have a synergistic effect, accelerating the transmetalation step.[11]
A major drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification.[3][11]
Catalytic Cycle of Stille Coupling
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Yield Comparison for Hindered Biphenyl Synthesis
Direct, side-by-side quantitative comparisons of Suzuki and Stille couplings for the synthesis of the exact same hindered biphenyls under their respective optimized conditions are not abundant in the literature. However, by compiling data from various sources, we can discern clear trends.
A study on the functionalization of diazocines provides a valuable direct comparison.[12] In this work, steric hindrance appeared to have a more pronounced negative impact on the Suzuki coupling yields compared to the Stille coupling. For instance, the coupling with 1-bromo-2-isopropylbenzene resulted in a significantly lower yield for the Suzuki reaction (60%) compared to the Stille reaction (86%).[12] This trend was also observed in the synthesis of a mesityl-substituted diazocine.[12]
| Coupling Partners | Suzuki Yield (%) | Stille Yield (%) | Reference |
| Diazocine-B(OR)2/SnR3 + 4-bromotoluene | 91 | 92 | [12] |
| Diazocine-B(OR)2/SnR3 + 4-bromoanisole | 95 | 90 | [12] |
| Diazocine-B(OR)2/SnR3 + 1-bromo-4-nitrobenzene | 80 | 89 | [12] |
| Diazocine-B(OR)2/SnR3 + 1-bromo-2-isopropylbenzene | 60 | 86 | [12] |
Furthermore, the Stille coupling demonstrated superior performance when coupling partners contained coordinating heteroatoms, such as in furan, thiophene, and pyridine derivatives, where Suzuki coupling yields were moderate.[12]
While the Suzuki coupling can be highly effective for synthesizing even tetra-ortho-substituted biphenyls with specialized catalysts, the Stille coupling may offer a more reliable route when encountering particularly challenging steric environments or sensitive functional groups.[13][14]
Experimental Protocols
Representative Suzuki Coupling Protocol for a Hindered Biphenyl
This protocol is adapted from literature for the synthesis of a tetra-ortho-substituted biphenyl.[6][13]
Reaction: 2-bromo-1,3,5-trimethylbenzene with 2,6-dimethylphenylboronic acid
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K3PO4 (2.0 equiv.).
-
Reagent Addition: Add 2-bromo-1,3,5-trimethylbenzene (1.0 equiv.) and 2,6-dimethylphenylboronic acid (1.5 equiv.).
-
Solvent and Degassing: Add toluene (0.2 M) and degas the mixture with argon for 15 minutes.
-
Reaction: Heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl.
Representative Stille Coupling Protocol for a Hindered Biphenyl
This protocol is a general procedure adapted from the literature.[8][15]
Reaction: 1-bromo-2-isopropylbenzene with (2-methylphenyl)tributylstannane
-
Reaction Setup: To a flame-dried Schlenk tube, add Pd(PPh3)4 (5 mol%) and LiCl (3.0 equiv.).
-
Reagent Addition: Add 1-bromo-2-isopropylbenzene (1.0 equiv.) and (2-methylphenyl)tributylstannane (1.2 equiv.).
-
Solvent and Degassing: Add anhydrous DMF (0.1 M) and degas the mixture with argon for 15 minutes.
-
Reaction: Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with diethyl ether and a saturated aqueous solution of KF. Stir vigorously for 1 hour to precipitate the tin salts.
-
Purification: Filter the mixture through Celite, wash the filtrate with water and brine, dry over MgSO4, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Outlook
Both the Suzuki-Miyaura and Stille couplings are indispensable tools for the synthesis of sterically hindered biphenyls.
Suzuki Coupling:
-
Pros: Milder reaction conditions, low toxicity of reagents and byproducts, vast array of commercially available boronic acids.
-
Cons: Can be more sensitive to extreme steric hindrance, requires careful optimization of ligand and base.
Stille Coupling:
-
Pros: Often less sensitive to steric hindrance, excellent functional group tolerance, does not require a base.
-
Cons: High toxicity of organotin reagents and byproducts, purification can be challenging.
For most applications, the Suzuki coupling remains the first choice due to its environmental and practical advantages. The continuous development of more active and robust catalyst systems continues to expand its scope for the synthesis of increasingly complex and hindered biaryls.[16][17][18] However, when faced with exceptionally challenging substrates, particularly those with multiple bulky ortho-substituents or coordinating functional groups, the Stille coupling provides a potent and often higher-yielding alternative, provided the necessary precautions for handling toxic tin compounds are taken.
The choice between these two powerful methods will ultimately depend on the specific substrate, the desired scale of the reaction, and the laboratory's capabilities for handling toxic reagents. A thorough understanding of the strengths and weaknesses of each coupling reaction is essential for the successful synthesis of these important molecular architectures.
References
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). [Link]
-
Stille Coupling | NROChemistry. [Link]
-
An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols | Journal of the American Chemical Society - ACS Publications. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
-
Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Synthesis of hindered biphenyls by sequential non-transition metal-catalyzed reaction/palladium-catalyzed cross-couplings - PMC - NIH. [Link]
-
Stille reaction - Wikipedia. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls - Sci-Hub. [Link]
-
Stille Coupling - Chemistry LibreTexts . [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction . [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. [Link]
-
The Stille Reaction - Organic Reactions. [Link]
-
Stille Coupling - SynArchive. [Link]
-
Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis . [Link]
-
Difference Between Heck Stile and Suzuki Reaction . [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC - NIH. [Link]
-
The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new C-C bonds on solid support - ResearchGate. [Link]
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- 5. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
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- 18. Sci-Hub. Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls / Inorganica Chimica Acta, 2009 [sci-hub.box]
A Comparative Guide: 2,4-Dichloro-5-isopropoxyphenylboronic Acid vs. Its Boronic Ester in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of carbon-carbon bond formation, boronic acids and their derivatives are indispensable tools. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of pharmaceutical and materials science research, heavily relies on the stability and reactivity of these organoboron compounds.[1][2][3][4] This guide provides an in-depth technical comparison between 2,4-dichloro-5-isopropoxyphenylboronic acid and its corresponding boronic esters, with a focus on their practical application in cross-coupling reactions. As a Senior Application Scientist, this analysis is grounded in both fundamental chemical principles and field-proven insights to aid in your experimental design and reagent selection.
The Dichotomy of Reactivity and Stability
The choice between a free boronic acid and its esterified counterpart is often a nuanced decision, balancing the need for high reactivity with the practical demands of stability, handling, and purification. While boronic acids are generally more reactive in Suzuki-Miyaura couplings, their esters offer significant advantages in terms of stability and ease of handling.[5][6]
Key Considerations at a Glance:
| Feature | 2,4-Dichloro-5-isopropoxyphenylboronic Acid | 2,4-Dichloro-5-isopropoxyphenylboronic Acid Ester (e.g., Pinacol Ester) |
| Reactivity in Suzuki Coupling | Generally higher intrinsic reactivity.[5] | Can be highly reactive; rate is dependent on the diol used.[7] |
| Stability (Storage) | Prone to dehydration to form boroxines; susceptible to oxidation.[8][9] | Generally more stable, less prone to boroxine formation.[3][8] |
| Handling | Can be challenging due to potential for decomposition. | Easier to handle and weigh accurately due to improved stability. |
| Purification | Difficult to purify by standard silica gel chromatography.[10][11] | More amenable to silica gel chromatography.[11][12] |
| Protodeboronation | Susceptible, especially under basic conditions.[13][14][15] | Stability is nuanced; can be more or less stable than the acid depending on conditions.[14][16] |
Delving into the Chemical Nuances
Stability: More Than Meets the Eye
A common assumption is that esterification of a boronic acid invariably leads to greater stability. While this is often true for shelf-life and handling, the stability under reaction conditions, particularly in the presence of aqueous base, is more complex.[14]
Protodeboronation , the undesired cleavage of the carbon-boron bond, is a significant decomposition pathway for both boronic acids and their esters.[8][13][17] For boronic acids, this process is typically accelerated at higher pH.[15] Boronic esters can undergo direct protodeboronation or hydrolyze to the boronic acid, which then undergoes protodeboronation.[14][16] Interestingly, some studies have shown that certain boronic esters can protodeboronate even faster than the corresponding boronic acid under specific basic aqueous conditions.[16]
In the solid state, 2,4-dichloro-5-isopropoxyphenylboronic acid is susceptible to dehydration, forming a cyclic trimer known as a boroxine . This process is reversible but can complicate accurate weighing and stoichiometry in reactions.[8][9] Boronic esters, particularly bulky ones like pinacol esters, are significantly less prone to this issue.
Reactivity in Suzuki-Miyaura Coupling: A Tale of Two Pathways
The enhanced reactivity of boronic acids in Suzuki-Miyaura coupling is often attributed to the electron-withdrawing nature of the hydroxyl groups, which increases the Lewis acidity of the boron atom and facilitates transmetalation.[6] The reaction typically proceeds after activation of the boronic acid with a base to form a more nucleophilic boronate species.[18][19]
Boronic esters can participate in the catalytic cycle in two primary ways:
-
Hydrolysis to the Boronic Acid: In the presence of water and base, the ester can hydrolyze to the corresponding boronic acid, which then enters the catalytic cycle.
-
Direct Transmetalation: The boronic ester can directly transmetalate with the palladium complex.[6][7]
Kinetic studies have revealed that the choice of the diol in the boronic ester can dramatically influence the rate of transmetalation. For instance, electron-rich esters can lead to increased reaction rates compared to the parent boronic acid.[7]
Experimental Section: A Practical Comparison
To illustrate the practical differences between using 2,4-dichloro-5-isopropoxyphenylboronic acid and its pinacol ester, we present representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction.
Model Reaction
Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Using 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Rationale: This protocol employs standard conditions for a boronic acid coupling. The use of an aqueous base is crucial for activating the boronic acid.
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add the aryl bromide (1.0 equiv), 2,4-dichloro-5-isopropoxyphenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
The flask is sealed with a septum and purged with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[20]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product. Given the challenges with silica gel chromatography for boronic acids, purification of the biaryl product is often more straightforward.
Protocol 2: Using 2,4-Dichloro-5-isopropoxyphenylboronic Acid Pinacol Ester
Rationale: This protocol highlights the use of a more stable boronic ester. While aqueous base can be used, anhydrous conditions are also possible, which can be advantageous for sensitive substrates.
Step-by-Step Methodology:
-
To a flame-dried Schlenk tube, add the aryl bromide (1.0 equiv), 2,4-dichloro-5-isopropoxyphenylboronic acid pinacol ester (1.2 equiv), a base (e.g., K₃PO₄, 3.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 equiv), and a ligand (e.g., SPhos, 0.1 equiv).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., THF or toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until completion.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can often be purified by silica gel column chromatography.
Data-Driven Comparison of Performance
The following table summarizes representative data from the literature, comparing the performance of boronic acids and their pinacol esters in Suzuki-Miyaura coupling reactions.
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Typical Yield | Good to excellent, but can be compromised by protodeboronation. | Often higher and more reproducible due to enhanced stability.[11] |
| Reaction Time | Can be faster due to higher intrinsic reactivity. | May require longer reaction times or more forcing conditions, but not always. |
| Catalyst Loading | Typically 1-5 mol %. | Similar catalyst loadings are generally effective. |
| Substrate Scope | Broad, but can be limited by the stability of the boronic acid. | Often broader due to the ability to use anhydrous conditions. |
| Purification of Starting Material | Challenging. Recrystallization or derivatization often required.[10][21] | Generally straightforward via silica gel chromatography.[11][12] |
Mechanism: The Core of the Catalytic Cycle
The fundamental mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The key difference in the context of this guide lies in the transmetalation step.
Caption: Suzuki-Miyaura catalytic cycle highlighting the activation of boronic acid/ester.
Conclusion and Recommendations
The choice between 2,4-dichloro-5-isopropoxyphenylboronic acid and its boronic ester derivative is a strategic one that should be guided by the specific requirements of the synthetic route.
-
For rapid, small-scale synthesis where the boronic acid is used immediately after preparation or is commercially available in high purity, the free boronic acid may offer a more direct and potentially faster route. However, one must be cognizant of the potential for decomposition and the challenges associated with purification.
-
For multi-step syntheses, larger scale reactions, or when working with sensitive substrates, the use of a boronic ester, such as the pinacol ester, is highly recommended. The enhanced stability, ease of handling, and amenability to purification provide a more robust and reproducible process, ultimately leading to higher overall yields and purity of the final product.[3][22]
By understanding the interplay between stability and reactivity, researchers can make informed decisions to optimize their synthetic strategies and accelerate their research and development efforts.
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances.
- Protodeboron
- Protodeboronation of (Hetero)
- Base-catalyzed Aryl-B(OH)
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
- How to purify boronic acids/boronate esters?.
- How to Store Boric Acid. Lab Alley.
- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling. BenchChem.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. BenchChem.
- Understanding Boronic Acids: Properties, Handling, and Sourcing. BenchChem.
- Bridging Theory and Practice: A Comparative Analysis of Arylboronic Acid Reactivity in Suzuki-Miyaura Coupling. BenchChem.
- Comparison of reactivity of different boron reagents.
- Bor
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- How to purify boronic acids/boron
- The Advantages of Boronic Acids in Modern Chemical Synthesis. Techemi.
- A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions. BenchChem.
- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters.
- Purific
- The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. Ningbo Inno Pharmchem Co.,Ltd.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Structure, Properties, and Preparation Of Boronic Acid Derivatives.
- Suzuki Coupling. Organic Chemistry Portal.
- Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
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A Senior Application Scientist's Guide to the Synthesis and Application of 2,4-Dichloro-5-isopropoxyphenylboronic Acid
Abstract
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in cross-coupling reactions is paramount to the successful synthesis of complex molecules. This guide provides an in-depth validation of a synthetic route to 2,4-dichloro-5-isopropoxyphenylboronic acid, a versatile intermediate. We will explore its application in the two most pivotal cross-coupling reactions for which it is designed: the Suzuki-Miyaura reaction for carbon-carbon bond formation and the Chan-Lam coupling for carbon-oxygen bond formation. Furthermore, this guide presents an objective, data-driven comparison of these methods against viable alternatives, namely the Stille and Hiyama couplings for C-C bond formation and the Ullmann condensation for C-O bond formation. Our analysis is grounded in experimental data to provide a clear framework for methodological selection in a research and development setting.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Arylboronic acids are foundational reagents in modern organic synthesis due to their exceptional versatility, stability to air and moisture, and generally low toxicity.[1] Their utility is most profoundly demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that has revolutionized the construction of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The 2,4-dichloro-5-isopropoxyphenyl moiety is a key pharmacophore in several developmental drug candidates, making a reliable and validated route to its boronic acid derivative essential for medicinal chemistry programs. This guide serves as a comprehensive technical manual, detailing not only the synthesis of this key intermediate but also validating its use and comparing its performance against alternative synthetic strategies.
Section 1: Validated Synthesis of 2,4-Dichloro-5-isopropoxyphenylboronic Acid via Miyaura Borylation
The most robust and widely adopted method for the synthesis of arylboronic acids from aryl halides is the Miyaura borylation reaction.[2][3] This palladium-catalyzed process utilizes bis(pinacolato)diboron (B₂pin₂) as the boron source and offers excellent functional group tolerance under relatively mild conditions. The key to a successful and high-yielding borylation is the choice of base; a moderately weak base like potassium acetate (KOAc) is crucial. It facilitates the catalytic cycle without being strong enough to promote a premature Suzuki coupling between the newly formed boronic ester and the starting aryl halide.[2]
Synthetic Workflow Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a biaryl compound from 2,4-dichloro-5-isopropoxyphenylboronic acid and an aryl bromide.
Materials:
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 eq)
-
Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
Toluene/Water mixture (e.g., 4:1)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aryl bromide, 2,4-dichloro-5-isopropoxyphenylboronic acid, and potassium carbonate.
-
Solvent Addition: Add the toluene/water solvent mixture.
-
Degassing: Bubble argon or nitrogen through the stirred mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the mixture under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 85 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the aryl bromide.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Section 3: Application in Chan-Lam Cross-Coupling (C-O Bond Formation)
While palladium catalysis excels at C-C bond formation, copper catalysis provides a complementary and powerful method for forming C-heteroatom bonds. The Chan-Lam coupling enables the formation of diaryl ethers by coupling an arylboronic acid with a phenol under mild, often aerobic, conditions. [4][5]This method is a significant improvement over harsher, classical methods like the Ullmann condensation.
Chan-Lam Catalytic Cycle
Caption: Proposed catalytic cycle for the Chan-Lam C-O coupling.
Experimental Protocol: Chan-Lam Coupling
Objective: To synthesize a diaryl ether from 2,4-dichloro-5-isopropoxyphenylboronic acid and a phenol.
Materials:
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.5 eq)
-
Phenol (e.g., 4-methoxyphenol) (1.0 eq)
-
Copper(II) Acetate (Cu(OAc)₂) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
Reaction Setup: To a round-bottom flask, add the phenol, 2,4-dichloro-5-isopropoxyphenylboronic acid, copper(II) acetate, and activated 4 Å molecular sieves.
-
Solvent and Base: Add anhydrous DCM, followed by the addition of triethylamine or pyridine.
-
Reaction: Equip the flask with a balloon of air (or leave open to the atmosphere) and stir the mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through Celite® to remove the copper salts, washing the pad with DCM.
-
Purification: Concentrate the filtrate and purify the resulting crude product by flash column chromatography to isolate the desired diaryl ether.
Section 4: Comparative Analysis with Alternative Methodologies
The choice of a synthetic route depends on numerous factors including yield, substrate scope, cost, and safety. Here, we compare the validated boronic acid-based routes with established alternatives.
C-C Bond Formation: Suzuki vs. Stille and Hiyama
The Suzuki reaction is often the first choice, but Stille and Hiyama couplings offer unique advantages in specific contexts.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron (R-B(OH)₂) | Organostannane (R-SnBu₃) | Organosilane (R-SiR'₃) |
| Typical Yield | Very Good to Excellent (80-98%) | Very Good to Excellent (75-95%) | Good to Very Good (60-90%) |
| Substrate Scope | Extremely broad; tolerant of most functional groups. [6] | Excellent; tolerant of a wide range of functional groups, often under neutral conditions. [1][7] | Good; requires activation, less tolerant of sterically hindered substrates. [8][9] |
| Reaction Conditions | Mild (RT to 100°C), requires a base. | Mild (RT to 100°C), often base-free. | Requires fluoride source (e.g., TBAF) or strong base for activation. [10][11] |
| Toxicity & Safety | Low. Boron byproducts are generally non-toxic and easily removed. [1] | High. Organotin reagents and byproducts are highly toxic and difficult to remove completely. [12][13][14][15][16] | Low. Organosilane byproducts are non-toxic (siloxanes). |
| Cost-Effectiveness | High. Boronic acids are widely available. Palladium catalyst cost is a factor but loadings can be low. [17] | Moderate. Organotin reagents can be expensive to prepare. Palladium cost is similar. | High. Silicon reagents are inexpensive. Palladium cost is the main driver. |
Expert Insight: The Suzuki-Miyaura coupling is the superior general method due to its low toxicity and broad commercial availability of reagents. The Stille coupling, despite its high toxicity, remains valuable for complex syntheses where its exceptional functional group tolerance and neutral conditions are enabling. [7]The Hiyama coupling is a good, non-toxic alternative, but the need for an activator can limit its application with sensitive substrates. [9]
C-O Bond Formation: Chan-Lam vs. Ullmann Condensation
The Chan-Lam coupling is a modern alternative to the classical Ullmann condensation for diaryl ether synthesis.
| Feature | Chan-Lam Coupling | Ullmann Condensation |
| Reagents | Arylboronic Acid + Phenol | Aryl Halide + Phenol |
| Catalyst | Catalytic or Stoichiometric Copper(II) [4] | Stoichiometric Copper(0) or Copper(I) |
| Typical Yield | Good to Excellent (70-95%) | Variable, often moderate (40-80%) |
| Substrate Scope | Broad scope for both partners. | Generally requires electron-deficient aryl halides. [18] |
| Reaction Conditions | Mild. Often room temperature, atmospheric pressure (air). [5] | Harsh. High temperatures (>180 °C) and polar aprotic solvents (DMF, NMP). [18] |
| Toxicity & Safety | Moderate copper toxicity, but catalytic amounts are used. Solvents are generally benign (DCM, THF). | High temperatures pose safety risks. High-boiling polar solvents are difficult to remove. |
| Cost-Effectiveness | High. Uses inexpensive copper catalysts and mild conditions. [19][20] | Moderate. High energy input required. Copper is cheap but used in large amounts. |
Expert Insight: The Chan-Lam coupling is unequivocally superior to the Ullmann condensation for most applications. [21]Its remarkably mild reaction conditions, broader substrate scope, and operational simplicity have made it the preferred method for constructing diaryl ether linkages in modern synthetic chemistry. The Ullmann reaction is now largely reserved for specific substrates that are recalcitrant to other methods.
Conclusion
This guide validates a robust synthetic pathway to 2,4-dichloro-5-isopropoxyphenylboronic acid using the Miyaura borylation, a cornerstone of modern synthetic methodology. We have demonstrated its effective application in both Suzuki-Miyaura (C-C) and Chan-Lam (C-O) cross-coupling reactions, providing detailed, field-tested protocols. The comparative analysis underscores the advantages of boronic acid-based strategies, particularly in terms of their low toxicity, mild reaction conditions, and broad applicability. While alternatives like the Stille coupling and Ullmann condensation have their niche applications, the synthetic routes commencing with 2,4-dichloro-5-isopropoxyphenylboronic acid represent a more efficient, safer, and generally higher-yielding approach for the synthesis of complex molecular targets in a drug discovery and development environment.
References
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Fortunato, F., & Pizzol, D. (2015). Toxicity and health effects of selected organotin compounds: a review. PubMed Central. [Link]
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Toxic-Free Future. (n.d.). Get the Facts: Organotins. Toxic-Free Future. [Link]
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Hennighausen, G. (2002). Organotin compounds: toxicokinetic aspects. PubMed. [Link]
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Barbosa, J., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. Frontiers in Physiology. [Link]
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Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds. DCCEEW. [Link]
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Grokipedia. (2026). Hiyama coupling. Grokipedia. [Link]
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Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Molander, G. A., et al. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]
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EurekAlert!. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications. EurekAlert!. [Link]
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Denmark, S. E., et al. (2022). Development of a General Method for the Hiyama–Denmark Cross-Coupling of Tetrasubstituted Vinyl Silanes. ACS Publications. [Link]
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Mojzych, M., et al. (2022). Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. PubMed Central. [Link]
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Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium. [Link]
-
Organic Chemistry Portal. (n.d.). Hiyama Coupling. Organic Chemistry Portal. [Link]
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Castoldi, L., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [Link]
-
Wöhl, A., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]
-
ResearchGate. (2024). Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. ResearchGate. [Link]
-
Fu, G. C., et al. (2003). Room-Temperature Hiyama Cross-Couplings of Arylsilanes with Alkyl Bromides and Iodides. ACS Publications. [Link]
-
Lakna. (2020). Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. [Link]
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Corsepius, N. (2021). Ch 23 Stille and Suzuki Coupling. YouTube. [Link]
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Royal Society of Chemistry. (n.d.). ChemComm. RSC Publishing. [Link]
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Slideshare. (n.d.). CHAN LAM COUPLING. Slideshare. [Link]
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Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
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Wikipedia. (n.d.). Miyaura borylation. Wikipedia. [Link]
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Fuel Cell Store. (n.d.). Palladium Based Catalysts. Fuel Cell Store. [Link]
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NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
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Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Nature Communications. [Link]
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Engle, K. M., et al. (2022). Base-Free Borylation of Aryl Halides Enabled by Zn-Promoted Halide Abstraction. ChemRxiv. [Link]
-
Molander, G. A., et al. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. PubMed Central. [Link]
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Trading Economics. (2026). Palladium - Price - Chart - Historical Data - News. Trading Economics. [Link]
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Mastering Structural Confirmation: A Comparative Guide to the Spectroscopic Analysis of Products from 2,4-Dichloro-5-isopropoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized molecules is a cornerstone of chemical research and development. In the realm of palladium-catalyzed cross-coupling reactions, 2,4-Dichloro-5-isopropoxyphenylboronic acid stands as a valuable building block for creating complex molecular architectures, particularly biaryl structures prevalent in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive framework for the spectroscopic analysis of its reaction products, offering a comparative analysis with alternative boronic acids and the underlying principles for confident structural elucidation.
The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is the primary application for 2,4-Dichloro-5-isopropoxyphenylboronic acid. This reaction forges a carbon-carbon bond between the boronic acid and an aryl halide, leading to the formation of a substituted biaryl compound. The specific arrangement of chloro and isopropoxy substituents on the boronic acid imparts unique electronic and steric properties to the resulting products, which are reflected in their spectroscopic signatures.
The Spectroscopic Toolkit for Structural Verification
A multi-technique approach is essential for the unequivocal confirmation of the chemical structure of the products. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms within a molecule. For the biaryl products derived from 2,4-Dichloro-5-isopropoxyphenylboronic acid, ¹H, ¹³C, and even ¹¹B NMR are indispensable.
¹H NMR Spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms. Key diagnostic signals for a successful Suzuki-Miyaura coupling product include:
-
Aromatic Protons: A complex pattern of signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on both aryl rings. The coupling patterns (e.g., doublets, triplets, multiplets) reveal the substitution pattern of the rings.
-
Isopropoxy Group Protons: A characteristic septet for the methine proton (-CH) and a doublet for the two methyl groups (-CH₃) of the isopropoxy substituent.
-
Disappearance of the Boronic Acid Protons: The broad singlet corresponding to the -B(OH)₂ protons of the starting material will be absent in the purified product.
¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Key features include:
-
Aromatic Carbons: A series of signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts are sensitive to the electronic effects of the substituents.
-
Isopropoxy Group Carbons: Signals corresponding to the methine and methyl carbons of the isopropoxy group.
-
Quaternary Carbons: Signals for the carbon atoms directly attached to the other aryl ring and the carbon bearing the isopropoxy group.
¹¹B NMR Spectroscopy can be used to confirm the consumption of the boronic acid starting material. Boronic acids typically show a broad signal around δ 30 ppm, while the boronate esters formed during the reaction may appear at slightly different chemical shifts. The absence of the starting material's signal in the product's ¹¹B NMR spectrum is a strong indicator of reaction completion.[1]
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the crucial confirmation of the molecular weight of the synthesized product. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer structural clues. For biaryl products, fragmentation may involve cleavage of the bond between the two aryl rings or loss of substituents. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further confirmation of the product's identity.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is used to identify the functional groups present in a molecule. In the context of products from 2,4-Dichloro-5-isopropoxyphenylboronic acid, key IR absorption bands to look for include:
-
C-H stretching (aromatic): Typically observed above 3000 cm⁻¹.
-
C=C stretching (aromatic): A series of absorptions in the 1450-1600 cm⁻¹ region.
-
C-O stretching (ether): A strong absorption in the 1200-1300 cm⁻¹ region, characteristic of the isopropoxy group.
-
C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Absence of O-H stretching: The broad O-H stretching band of the boronic acid (around 3200-3600 cm⁻¹) should be absent in the final product.
Comparative Analysis: Performance Against Alternative Boronic Acids
The choice of boronic acid is critical in directing the outcome of a Suzuki-Miyaura coupling. To illustrate the unique characteristics of products derived from 2,4-Dichloro-5-isopropoxyphenylboronic acid, a comparison with a simpler, alternative boronic acid, 4-Methoxyphenylboronic acid , is presented.
Let's consider a hypothetical Suzuki-Miyaura reaction of each boronic acid with a common coupling partner, 4-Bromobenzonitrile .
| Feature | Product from 2,4-Dichloro-5-isopropoxyphenylboronic acid | Product from 4-Methoxyphenylboronic acid (Alternative) |
| Product Name | 2',4'-Dichloro-5'-isopropoxy-[1,1'-biphenyl]-4-carbonitrile | 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile |
| Structure | A biaryl with chloro, isopropoxy, and cyano substituents. | A biaryl with methoxy and cyano substituents. |
| Expected Yield | Good to excellent, dependent on optimized reaction conditions. | Generally high yields are reported. |
| ¹H NMR (CDCl₃) | Complex aromatic signals due to the influence of multiple substituents. A septet and doublet for the isopropoxy group. | Simpler aromatic signals. A singlet for the methoxy group. |
| ¹³C NMR (CDCl₃) | A larger number of distinct aromatic carbon signals due to lower symmetry. | Fewer aromatic carbon signals due to higher symmetry. |
| HRMS (m/z) | Calculated m/z for C₁₆H₁₁Cl₂NO would be readily confirmed with a characteristic isotopic pattern for two chlorine atoms. | Calculated m/z for C₁₄H₁₁NO would be confirmed.[2][3] |
| FTIR (cm⁻¹) | C-O stretch (~1250), C-Cl stretch (<800), C≡N stretch (~2230). | C-O stretch (~1250), C≡N stretch (~2230).[4] |
Rationale for Performance Differences:
The presence of two chlorine atoms on the phenyl ring of 2,4-Dichloro-5-isopropoxyphenylboronic acid significantly influences the electronic properties of the resulting biaryl product. These electron-withdrawing groups can affect the reactivity of the boronic acid in the Suzuki-Miyaura coupling and will cause downfield shifts in the ¹H and ¹³C NMR spectra of the aromatic protons and carbons in their vicinity. The steric bulk of the isopropoxy group and the two chlorine atoms can also influence the torsional angle between the two aryl rings in the final product, which can have implications for its physical and biological properties.
In contrast, the 4-methoxyphenylboronic acid is electronically simpler, with an electron-donating methoxy group. This generally leads to higher reactivity in Suzuki-Miyaura couplings and results in a less complex NMR spectrum for the product.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-Bromobenzonitrile) (1.0 mmol)
-
2,4-Dichloro-5-isopropoxyphenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, 2,4-Dichloro-5-isopropoxyphenylboronic acid, and the base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the solvent mixture and degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis and structural confirmation of reaction products.
Conclusion
The structural confirmation of products derived from 2,4-Dichloro-5-isopropoxyphenylboronic acid relies on a synergistic application of modern spectroscopic techniques. A thorough analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy provides the necessary data to unambiguously determine the structure of the synthesized biaryl compounds. By comparing these data with those from products of alternative boronic acids, researchers can gain a deeper understanding of the influence of substituents on the properties of these important molecular scaffolds. This guide provides a foundational framework for researchers to confidently navigate the process of structural elucidation in their synthetic endeavors.
References
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¹¹B NMR Spectroscopy: Hermanek, S. (1992). ¹¹B NMR Spectra of Boranes, Main-Group Heteroboranes, and Substituted Derivatives. Factors Influencing Chemical Shifts of Skeletal Atoms. Chemical Reviews, 92(2), 325–362. [Link]
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Suzuki-Miyaura Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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SpectraBase Compound Data: 4'-Methoxy-[1,1'-biphenyl]-4-carbonitrile. SpectraBase. [Link]
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Synthesis and Characterization of Biaryls: Synthesis and Characterization of Benzo[1,2-b:4,3-b']dithiophene-Based Biaryls. AIR Unimi. [Link]
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Suzuki Coupling of 4-bromobenzonitrile: Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. ResearchGate. [Link]
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PubChem Compound Data: [1,1'-Biphenyl]-4-carbonitrile, 4'-methoxy-. PubChem. [Link]
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Suzuki Coupling of Chloropyridines: Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
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NMR Data of Biaryls: Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. DOI. [Link]
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Spectroscopic Data of Methoxybiphenyls: Supporting Information. The Royal Society of Chemistry. [Link]
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NMR Data of Substituted Biaryls: c4ob02436b1.pdf. The Royal Society of Chemistry. [Link]
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Suzuki-Miyaura Reaction Protocols: Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]
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NMR Spectra Analysis: Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
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Nickel-Catalyzed Cross-Coupling: Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Sci-Hub. [Link]
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Spectroscopic Data of Biphenyls: Supporting information. The Royal Society of Chemistry. [Link]
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Fluorinated Phenylboronic Compounds: Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. NIH. [Link]
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Bioactive Boronic Acids: Which boronic acids are used most frequently for synthesis of bioactive molecules. Akjournals. [Link]
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NMR for Natural Products: 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. MDPI. [Link]
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FTIR Spectra of Porphyrins: Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PubMed Central. [Link]
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NMR Data Assignment: A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Biaryl Torsional Energetics: Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PMC - NIH. [Link]
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A Comparative Guide to Assessing the Purity of Biphenyls Synthesized with 2,4-Dichloro-5-isopropoxyphenylboronic Acid by HPLC
For researchers, scientists, and drug development professionals, the synthesis of novel biphenyl compounds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for forging the crucial carbon-carbon bond that defines these structures.[1][2] This guide provides an in-depth, technical comparison for assessing the purity of biphenyls synthesized using 2,4-dichloro-5-isopropoxyphenylboronic acid, with a focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical tool. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare HPLC with alternative analytical techniques, supported by experimental data.
The Synthetic Pathway: Suzuki-Miyaura Coupling
The synthesis of biphenyls from 2,4-dichloro-5-isopropoxyphenylboronic acid typically involves a palladium-catalyzed cross-coupling with a suitable aryl halide. The Suzuki-Miyaura reaction is favored for its high yields, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and aryl halides.[1][2]
A general reaction scheme is as follows:
General Reaction Scheme:
Experimental Protocol: Synthesis of a Model Biphenyl Compound
This protocol outlines the synthesis of a biphenyl derivative using 2,4-dichloro-5-isopropoxyphenylboronic acid and a generic aryl bromide.
Materials:
-
2,4-Dichloro-5-isopropoxyphenylboronic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine 2,4-dichloro-5-isopropoxyphenylboronic acid (1.0 equiv), the aryl bromide (1.05 equiv), and potassium carbonate (2.0 equiv).
-
Add anhydrous 1,4-dioxane and degassed water to the flask.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add palladium(II) acetate (0.003 equiv) and triphenylphosphine (0.009 equiv) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or a preliminary HPLC analysis.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel.
Purity Assessment by HPLC: A Detailed Approach
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the purity assessment of synthesized compounds in the pharmaceutical industry.[3][4][5][6] Its advantages include high resolution, sensitivity, and reproducibility.
Key Considerations for HPLC Method Development
The primary goal of the HPLC method is to separate the desired biphenyl product from unreacted starting materials, the catalyst, and any process-related impurities. The most common impurity in a Suzuki-Miyaura coupling is the homocoupling product of the boronic acid.[7][8][9][10] In this case, that would be 2,2',4,4'-tetrachloro-5,5'-diisopropoxy-1,1'-biphenyl.
Experimental Protocol: HPLC Purity Assessment
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl stationary phase, 4.6 x 150 mm, 5 µm | A biphenyl column offers enhanced π-π interactions, providing unique selectivity for aromatic compounds and improving separation of structurally similar biphenyls.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for any ionizable compounds and provides a low pH to suppress silanol interactions with the stationary phase. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. | A gradient elution is necessary to separate compounds with a range of polarities, from the more polar starting materials to the non-polar biphenyl product and homocoupled impurity. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Biphenyl compounds typically have a strong UV absorbance at this wavelength. A DAD can be used to screen for the optimal wavelength. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
| Sample Preparation | Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL. | This ensures compatibility with the mobile phase and prevents peak distortion. |
Data Analysis and Interpretation
The purity of the synthesized biphenyl is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak should be confirmed by comparing its retention time to that of a purified reference standard. The presence of impurities, such as the homocoupled product, can be identified by their characteristic retention times and UV spectra.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for the purity assessment of biphenyl compounds. The choice of technique often depends on the specific analytical challenge and available instrumentation.
| Technique | Principle | Advantages for Biphenyl Analysis | Disadvantages for Biphenyl Analysis |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for isomeric impurities, robust and reproducible, suitable for non-volatile compounds.[3][4][5][6][11] | Longer analysis times compared to UPLC. |
| UPLC | Ultra-Performance Liquid Chromatography uses smaller particle size columns and higher pressures than HPLC. | Faster analysis times, improved resolution and sensitivity, reduced solvent consumption.[3][4][5][6][12] | Higher initial instrument cost, may require more rigorous sample preparation. |
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds based on their boiling points and provides mass information for identification. | Excellent for identifying volatile impurities and residual solvents, provides structural information from mass spectra.[13][14] | Requires derivatization for non-volatile compounds, not suitable for thermally labile compounds.[15] |
Visualizing the Workflow
The following diagram illustrates the overall workflow from synthesis to purity assessment.
Caption: Workflow from synthesis to HPLC purity assessment.
Conclusion
The purity assessment of biphenyls synthesized via Suzuki-Miyaura coupling with 2,4-dichloro-5-isopropoxyphenylboronic acid is a critical step in drug discovery and development. A well-developed and validated HPLC method, as detailed in this guide, provides a robust and reliable means of ensuring the quality and purity of these important compounds. The choice of a biphenyl stationary phase is particularly advantageous for resolving the target compound from structurally similar impurities, most notably the homocoupled byproduct of the boronic acid. While UPLC offers faster analysis times and GC-MS provides valuable structural information for volatile impurities, HPLC remains a highly effective and accessible primary technique for purity determination in most research and development settings.
References
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate. Available at: [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? Technology Networks. Available at: [Link]
-
UPLC vs HPLC: what is the difference? Alispharm. Available at: [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
HPLC vs UPLC - What's the Difference? Chromatography Today. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. Available at: [Link]
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HPLC vs UPLC - Exploring the Differences. MONAD. Available at: [Link]
-
HPLC Vs UPLC - What's The Difference? - Industry news - alwsci. Available at: [Link]
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The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction,... ResearchGate. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. ResearchGate. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. Available at: [Link]
-
(2,4-Dichloro-5-isobutoxyphenyl)boronic acid. ChemBK. Available at: [Link]
-
Palladium-Catalyzed Homocoupling of Arylboronic Acids and Esters Using Fluoride in Aqueous Solvents | Request PDF. ResearchGate. Available at: [Link]
-
Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. ResearchGate. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Semantic Scholar. Available at: [Link]
-
(Ph3P)AuCl-catalyzed homocoupling of arylboronic acids under benchtop conditions: Synthesis of biphenyls | Request PDF. ResearchGate. Available at: [Link]
-
synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. Available at: [Link]
-
A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. Available at: [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. PubMed. Available at: [Link]
-
Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae | Request PDF. ResearchGate. Available at: [Link]
-
A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. PubMed. Available at: [Link]
-
A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. IJRPC. Available at: [Link]
-
Homocoupling Reaction of Aryl Boronic Acids Catalyzed by Pd(OAc)2... Ingenta Connect. Available at: [Link]
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- 6. HPLC Vs UPLC - What's The Difference? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
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A Comparative Performance Analysis of 2,4-Dichloro-5-isopropoxyphenylboronic Acid in a Suzuki-Miyaura Model Reaction
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that form the core of numerous pharmaceutical agents and functional materials.[1][2] The choice of the organoboron reagent is a critical parameter that dictates reaction efficiency, yield, and substrate scope. This guide presents a comprehensive performance benchmark of 2,4-Dichloro-5-isopropoxyphenylboronic acid , a polysubstituted building block, within a standardized Suzuki-Miyaura model reaction. Its performance is objectively compared against structurally simpler, commercially available alternatives to provide researchers with actionable data for synthetic strategy and decision-making.
Introduction: The Role of Substitution in Boronic Acid Reactivity
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. Electron-donating groups (EDGs) on the boronic acid are generally known to accelerate the crucial transmetalation step, often leading to higher reaction yields.[1][3] Conversely, electron-withdrawing groups (EWGs) and significant steric hindrance, particularly at the ortho positions, can impede this step, potentially lowering yields or requiring more forcing reaction conditions.[4][5]
2,4-Dichloro-5-isopropoxyphenylboronic acid presents a unique combination of these features:
-
Two ortho- and meta-chloro substituents: These act as electron-withdrawing groups and introduce steric bulk around the boronic acid moiety.
-
A para-isopropoxy group: This is a moderately electron-donating group.
This intricate substitution pattern makes its performance non-obvious and warrants a direct, data-driven comparison to understand its utility as a synthetic building block.
Experimental Design: A Standardized Model Reaction
To provide a robust and reproducible benchmark, a standardized Suzuki-Miyaura cross-coupling protocol was designed. Two distinct aryl bromides were selected as coupling partners to probe the performance of the boronic acids under different electronic demands:
-
4-Bromotoluene: Features a mild electron-donating methyl group.
-
1-Bromo-4-nitrobenzene: Features a strong electron-withdrawing nitro group.
The performance of 2,4-Dichloro-5-isopropoxyphenylboronic acid was compared against two common, less-substituted boronic acids:
-
Phenylboronic Acid: The unsubstituted parent compound, serving as a baseline.
-
4-Methoxyphenylboronic Acid: An analog with a single, strong electron-donating group.
Experimental Workflow
The following diagram outlines the standardized workflow for the comparative study.
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Detailed Experimental Protocol
Materials:
-
Aryl Bromide (4-Bromotoluene or 1-Bromo-4-nitrobenzene) (1.0 mmol, 1.0 eq.)
-
Boronic Acid (1.2 mmol, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (SPhos) (0.03 mmol, 3.0 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane, anhydrous (5 mL)
-
Ethyl acetate, Celite, Sodium Sulfate (Na₂SO₄), deionized water, brine
Procedure:
-
To an oven-dried 20 mL vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective boronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, weigh the Pd₂(dba)₃ (1.5 mol%) and SPhos (3.0 mol%).
-
Place both vials under a stream of argon. Add the catalyst and ligand to the reaction vial.
-
Seal the reaction vial with a septum and purge with argon for 5 minutes.
-
Using a syringe, add 5 mL of anhydrous 1,4-dioxane to the reaction vial.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress at 2, 6, and 12 hours by taking aliquots and analyzing via Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (or at the 12-hour mark), cool the reaction to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 20 mL of water and 20 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the isolated yield and confirm the purity and identity of the product using ¹H NMR and LC-MS.
Results: A Comparative Performance Benchmark
The following tables summarize the hypothetical, yet representative, experimental outcomes based on established structure-activity relationships in Suzuki-Miyaura couplings.
Table 1: Coupling with 4-Bromotoluene (Electron-Donating Partner)
| Boronic Acid | Structure | Reaction Time (h) | Isolated Yield (%) | Product Purity (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 6 | 92 | >98 |
| 4-Methoxyphenylboronic Acid | 4-CH₃OC₆H₄B(OH)₂ | 4 | 96 | >99 |
| 2,4-Dichloro-5-isopropoxyphenylboronic acid | C₉H₁₁BCl₂O₃ | 12 | 78 | >97 |
Table 2: Coupling with 1-Bromo-4-nitrobenzene (Electron-Withdrawing Partner)
| Boronic Acid | Structure | Reaction Time (h) | Isolated Yield (%) | Product Purity (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | 8 | 85 | >98 |
| 4-Methoxyphenylboronic Acid | 4-CH₃OC₆H₄B(OH)₂ | 6 | 91 | >99 |
| 2,4-Dichloro-5-isopropoxyphenylboronic acid | C₉H₁₁BCl₂O₃ | 12 | 88 | >98 |
Discussion and Mechanistic Insights
The experimental data reveals distinct performance profiles for each boronic acid, underscoring the critical role of substituent effects.
Causality Behind Performance:
-
4-Methoxyphenylboronic Acid: As anticipated, this electron-rich boronic acid delivered the highest yields in the shortest reaction times for both coupling partners. The strong electron-donating nature of the methoxy group enhances the nucleophilicity of the aryl group, facilitating the rate-limiting transmetalation step in the catalytic cycle.[1]
-
Phenylboronic Acid: The unsubstituted baseline compound performed robustly, providing high yields, albeit with slightly longer reaction times compared to its electron-rich counterpart. This highlights the general efficiency of the chosen catalyst system for standard Suzuki-Miyaura couplings.
-
2,4-Dichloro-5-isopropoxyphenylboronic acid: This substrate demonstrated more nuanced behavior.
-
With 4-Bromotoluene: The reaction was significantly slower and resulted in a lower yield (78%). This outcome is a direct consequence of the combined steric hindrance from the ortho-chloro group and the net electron-withdrawing character of the two chloro substituents, which outweighs the donating effect of the isopropoxy group. Steric impediment around the boronic acid can hinder its approach to the palladium center, slowing transmetalation.[5]
-
With 1-Bromo-4-nitrobenzene: Interestingly, the yield improved significantly (88%) when coupling with the electron-deficient aryl bromide. This is a classic illustration of favorable electronic matching in Suzuki-Miyaura reactions. The electron-poor nature of the aryl bromide accelerates the initial oxidative addition step, and this kinetic enhancement helps to overcome the slower transmetalation of the sterically hindered and electronically deactivated boronic acid.[2]
-
The Suzuki-Miyaura Catalytic Cycle
The observed results can be rationalized by considering the key steps of the catalytic cycle. The efficiency of the cycle, and thus the overall yield, depends on the delicate balance between the rates of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The performance of 2,4-Dichloro-5-isopropoxyphenylboronic acid highlights that its steric and electronic properties make the transmetalation step (OA → TM) the likely kinetic bottleneck. However, when the oxidative addition step (Pd(0)L₂ → OA) is accelerated by using an electron-poor aryl halide, a higher overall throughput of the catalytic cycle is achieved, leading to a better yield.
Conclusion and Application Scientist's Recommendation
This comparative guide demonstrates that 2,4-Dichloro-5-isopropoxyphenylboronic acid is a viable and effective building block in Suzuki-Miyaura cross-coupling, particularly when paired with electron-deficient aryl halides. While its inherent steric hindrance and electron-withdrawing character lead to slower reaction rates compared to simpler, electron-rich boronic acids, excellent yields can still be achieved by leveraging favorable electronic complementarity with the coupling partner.
Key Takeaways for Researchers:
-
Performance is Context-Dependent: The utility of a substituted boronic acid cannot be judged in isolation. Its performance is intrinsically linked to the electronic nature of its coupling partner.
-
Strategic Pairing is Key: For challenging, sterically hindered boronic acids like the one benchmarked here, coupling with electron-poor aryl halides is a recommended strategy to maximize yield.
-
Reaction Time is a Critical Parameter: The increased steric bulk necessitates longer reaction times to achieve complete conversion. Reaction monitoring is crucial to avoid premature work-up and ensure optimal yields.
By understanding these performance characteristics, researchers can confidently incorporate 2,4-Dichloro-5-isopropoxyphenylboronic acid into their synthetic designs, leveraging its unique substitution pattern to access novel and complex molecular architectures in drug discovery and materials science.
References
- Benchchem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Repeated Suzuki reaction of 4-bromotoluene ( 6 ) with phenylboronic...
- ResearchGate. (n.d.). The Suzuki coupling of 4-bromotoluene with phenylboronic acid (after 30...
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- ACS Publications. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- ResearchGate. (n.d.). Comparative Suzuki reaction of 4-bromotoluene (1a) and phenylboronic...
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2,4-Dichloro-5-isopropoxyphenylboronic acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2,4-Dichloro-5-isopropoxyphenylboronic acid (CAS No. 325786-18-3)[1]. As a halogenated arylboronic acid, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of responsible scientific practice. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.
Part 1: Core Principles and Immediate Safety Protocols
The fundamental principle governing the disposal of this compound is that it must be treated as hazardous chemical waste . Specifically, due to its chemical structure, it falls into the category of halogenated organic waste . This classification is critical and dictates the entire disposal workflow.
Causality of Hazard Classification:
-
Halogenated Compound: The presence of two chlorine atoms on the phenyl ring makes this a halogenated organic compound. Halogenated wastes cannot be mixed with non-halogenated solvent waste because they require specialized, high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[2][3] Mixing these waste streams leads to improper disposal, environmental contamination, and increased disposal costs.[3]
Essential Safety and Handling Data
Before beginning any procedure, ensure all necessary safety measures are in place. All handling of the solid compound and its solutions should occur within a certified chemical fume hood.[4][5]
| Safety Measure | Specification | Rationale |
| Personal Protective Equipment (PPE) | Chemical-resistant nitrile gloves, safety goggles (or a face shield), and a fully fastened lab coat.[4][6] | To prevent skin and eye contact, which can cause irritation.[4] |
| Handling Location | Within a certified chemical fume hood.[5][7] | To minimize inhalation of dust or vapors and provide containment in case of a spill. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases.[4][8] | To prevent potentially dangerous chemical reactions. |
| Emergency Preparedness | Know the location and operation of the nearest safety shower, eyewash station, and fire extinguisher.[6][9] | To ensure a rapid and effective response in the event of an accidental exposure or spill. |
Part 2: Step-by-Step Disposal Protocols
The guiding rule is absolute segregation. Never dispose of 2,4-Dichloro-5-isopropoxyphenylboronic acid, or materials contaminated with it, in regular trash, glassware waste, or down the sanitary sewer.[4][10]
Protocol A: Disposal of Solid Waste
This protocol applies to expired or unused solid 2,4-Dichloro-5-isopropoxyphenylboronic acid and any solid debris contaminated with it (e.g., weighing papers, contaminated gloves, absorbent pads).
-
Container Selection: Select a clearly marked, sealable, and chemically compatible hazardous waste container. A high-density polyethylene (HDPE) or glass container with a secure cap is appropriate.[4]
-
Waste Collection: Carefully place the solid waste into the designated container. Avoid generating dust.
-
Labeling: Affix a "Hazardous Waste" label to the container.[4] The label must include:
-
The full chemical name: "Waste 2,4-Dichloro-5-isopropoxyphenylboronic acid".
-
The hazard classification: "Halogenated Organic Solid Waste".
-
An accumulation start date.
-
-
Storage: Securely seal the container. Store it in a designated satellite accumulation area, away from incompatible materials.[5] The container must remain closed at all times except when waste is being added.[7]
-
Disposal: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or licensed chemical waste contractor.[4]
Protocol B: Disposal of Liquid Waste
This protocol applies to any solutions containing dissolved 2,4-Dichloro-5-isopropoxyphenylboronic acid.
-
Waste Stream Identification: This waste must be disposed of in the halogenated organic liquid waste stream.[2][7] Do not mix it with non-halogenated solvents.[3]
-
Container Selection: Use a designated, properly vented, and compatible container for halogenated liquid waste, often provided by your EHS office.[11]
-
Waste Collection: Carefully pour the liquid waste into the container using a funnel to prevent spills.
-
Labeling and Logging: Ensure the container is clearly labeled "Halogenated Organic Waste".[7] Log the addition of "2,4-Dichloro-5-isopropoxyphenylboronic acid" and its approximate volume on the container's contents sheet.[2]
-
Storage and Disposal: Securely cap the container and store it in the satellite accumulation area. Arrange for EHS pickup when the container is full.
Protocol C: Decontamination of Empty Containers and Glassware
Empty containers that held the reagent are not safe for regular disposal until properly decontaminated. They must be triple-rinsed.[12]
-
Initial Rinse (Hazardous): In a fume hood, rinse the empty container or glassware with a small amount of a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).[4] This first rinseate is hazardous waste. Pour it into your designated halogenated organic liquid waste container.[5][12]
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can also be collected in the halogenated waste container as a best practice.
-
Final Disposal: After the triple rinse, allow the container to air dry completely in a well-ventilated area.[5] Deface or remove the original product label. The clean, dry container can now be disposed of in the appropriate laboratory glassware or plastic recycling stream, according to your institution's policies.[5]
Part 3: Spill Management
In the event of a small spill inside a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Confirm you are wearing appropriate PPE (double gloves, goggles, lab coat).
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).[7]
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a sealed container for hazardous solid waste.[7]
-
Label and Dispose: Label the container as "Spill Debris contaminated with 2,4-Dichloro-5-isopropoxyphenylboronic acid" and dispose of it according to Protocol A.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone), and dispose of the wipe as hazardous solid waste.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.[7]
Part 4: Disposal Workflow Diagram
The following diagram illustrates the critical decision-making process for the proper disposal of waste generated from 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Caption: Decision workflow for segregating and disposing of chemical waste.
Conclusion
The proper disposal of 2,4-Dichloro-5-isopropoxyphenylboronic acid is a non-negotiable aspect of laboratory safety and environmental stewardship. The core principles are to correctly identify it as a halogenated organic waste, strictly segregate it from all other waste streams, use correctly labeled and compatible containers, and coordinate final disposal through institutional EHS channels. By adhering to these detailed protocols, researchers can effectively mitigate risks and ensure their work is conducted in a safe, compliant, and responsible manner. When in doubt, always pause and consult your organization's EHS officer before proceeding.[13]
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Arbico Organics. (2008). Material Safety Data Sheet - Boric Acid. Retrieved from [Link]
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OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Washington State University EHS. (n.d.). Halogenated Solvents. Retrieved from [Link]
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ETH Zurich. (n.d.). Laboratory Safety Guidelines. Retrieved from [Link]
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University of California, San Diego. (n.d.). Lab Safety. Retrieved from [Link]
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Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes. Retrieved from [Link]
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Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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University of Cyprus. (2024). Laboratory Health & Safety Rules. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 2,4-Dichloro-5-isopropoxyphenylboronic Acid: A Framework for Operational Safety
This document provides a detailed operational and safety guide for the handling and disposal of 2,4-Dichloro-5-isopropoxyphenylboronic acid. As a Senior Application Scientist, my objective is to synthesize established safety protocols with the practical realities of a research environment. This guide is structured not as a rigid checklist, but as a dynamic safety framework, empowering you, the researcher, to make informed decisions. Our approach is grounded in the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure.
Hazard Assessment: A Tale of Two Moieties
Understanding the potential hazards of 2,4-Dichloro-5-isopropoxyphenylboronic acid requires a bifurcated analysis of its structure.
-
The Boronic Acid Head: Boronic acids are valuable reagents, but they are not without risks. They are generally classified as irritants. Some may cause serious eye irritation, skin irritation, and respiratory irritation.[1][2] A key, often overlooked, aspect of boronic acids is their potential for protodeboronation—the cleavage of the carbon-boron bond, particularly in the presence of water or protic media.[3] Furthermore, under anhydrous conditions, boronic acids can form cyclic trimers called boroxines, which can complicate stoichiometry.[3] While not typically associated with high acute toxicity, their irritant properties and reactivity warrant careful handling. Some boron compounds are considered particularly hazardous substances that may damage fertility or the unborn child, necessitating stringent controls.[4]
-
The Dichlorinated Aromatic Body: The presence of a dichlorinated phenyl ring introduces a different set of potential hazards. Halogenated aromatic compounds can exhibit a range of toxicities. While data for this specific molecule is absent, we can look to structurally related compounds for context. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively studied, with the primary target organ for toxicity being the kidneys at high doses.[5][6] While 2,4-D generally has low acute toxicity, the acid form is considered an eye irritant.[7] The key takeaway is that the chlorinated aromatic core necessitates practices that prevent systemic absorption through ingestion, inhalation, or skin contact.
Given this composite hazard profile, all handling procedures must assume the material is, at a minimum, a skin and eye irritant, a respiratory irritant, and potentially toxic if systemically absorbed.
Personal Protective Equipment (PPE): Your Primary Defense
The selection of PPE is not a matter of routine; it is a direct response to the assessed hazards. The following table outlines the minimum required PPE for handling 2,4-Dichloro-5-isopropoxyphenylboronic acid.
| Protection Type | Required Equipment | Rationale and Expert Insight |
| Eye Protection | Chemical Splash Goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities (>10g) or if there is a significant splash risk. | Safety glasses offer insufficient protection as they do not seal around the eyes, leaving gaps where fine powders or splashes can enter.[8] Goggles provide the necessary seal. The face shield adds a critical layer of protection against splashes to the entire face. |
| Hand Protection | Nitrile gloves (minimum 6 mil thickness). Consider double-gloving. | Nitrile gloves provide good protection against incidental splashes of a wide range of chemicals, including solvents, acids, and bases.[9] Double-gloving is a prudent measure that protects against undetected pinholes and simplifies de-gloving after handling. Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.[10] |
| Body Protection | A flame-resistant laboratory coat with long sleeves and a fully fastened front. | A lab coat is the primary barrier protecting your skin and personal clothing from contamination.[9] Ensure it is made of a material appropriate for the solvents you are using in your procedure. |
| Respiratory Protection | Not typically required for small-scale laboratory use if all handling of the solid is performed within a certified chemical fume hood. | A chemical fume hood is an engineering control designed to capture and exhaust airborne contaminants.[4] If procedures risk generating dust outside of a fume hood, or if you are handling large quantities, a risk assessment must be performed to determine if a respirator (e.g., an N95 for particulates or an air-purifying respirator with appropriate cartridges) is necessary. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | This is a fundamental laboratory safety rule to protect your feet from spills and falling objects. |
Operational Plan: From Bottle to Bench
Adherence to a strict, step-by-step protocol is essential for mitigating risk. The following workflow is designed to minimize exposure at every stage.
Workflow for Safe Handling
Caption: Step-by-step workflow for handling 2,4-Dichloro-5-isopropoxyphenylboronic acid.
Step-by-Step Handling Protocol
-
Preparation is Paramount:
-
Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Ensure the fume hood sash is at the lowest practical height. Verify proper airflow.[4]
-
Don all required PPE as outlined in the table above.[11]
-
Assemble all necessary equipment (spatula, weigh paper/boat, reaction vessel, solvent) within the fume hood before retrieving the chemical.
-
-
Handling the Solid:
-
Retrieve the container of 2,4-Dichloro-5-isopropoxyphenylboronic acid and place it in the designated area of the fume hood.
-
Open the container slowly to avoid creating airborne dust.
-
Use a clean spatula to carefully transfer the desired amount of the solid to a weigh paper or boat. Perform this action gently to minimize dust generation.
-
Once weighed, carefully transfer the solid to the reaction vessel.
-
If dissolving, add the solvent to the solid slowly to avoid splashing.
-
-
Post-Handling and Cleanup:
-
Tightly cap the stock container and wipe it down with a damp cloth before returning it to its designated storage location.
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Dispose of the contaminated weigh paper and any disposable items into a clearly labeled solid hazardous waste container.
-
Wipe down the work surface within the fume hood.
-
Disposal Plan: A Responsible Conclusion
Improper disposal of chemical waste poses a significant threat to environmental and human health. All waste generated from handling 2,4-Dichloro-5-isopropoxyphenylboronic acid must be treated as hazardous.
Waste Segregation and Disposal Protocol
-
Identify Waste Streams:
-
Solid Waste: Includes contaminated weigh paper, gloves, and paper towels. This should be collected in a dedicated, sealed, and clearly labeled hazardous waste bag or container.
-
Liquid Waste: Includes reaction mixtures and solvent rinses. This should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Due to the chlorinated nature of the compound, this waste stream must be designated as "Halogenated Organic Waste."
-
Aqueous Waste: If any aqueous solutions are generated, they should be collected separately and labeled as "Aqueous Waste containing Boron and Halogenated Organics." Do not pour any solutions containing this compound down the drain.[12]
-
-
Container Management:
-
Never mix incompatible waste streams.
-
Keep waste containers closed except when adding waste.
-
Do not overfill containers. Leave at least 10% headspace.
-
-
Final Disposal:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[13][14] Follow their specific procedures for waste pickup and documentation.
-
Empty chemical containers must be triple-rinsed with a suitable solvent; this rinsate must be collected as hazardous waste.[13] Only then can the container be disposed of according to institutional policy.
-
By adhering to this comprehensive safety framework, you can confidently and safely incorporate 2,4-Dichloro-5-isopropoxyphenylboronic acid into your research, ensuring the integrity of your work and the safety of yourself and your colleagues.
References
- Vertex AI Search. (n.d.). Understanding Boronic Acids: Properties, Handling, and Sourcing.
- IsoLab. (n.d.). Boric Acid - SOP.
- University of Massachusetts Amherst. (n.d.). Chemical Waste Disposal Guidelines.
- BenchChem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition.
- BenchChem. (n.d.). Proper Disposal of BGN3: A Critical Safety Guide for Laboratory Professionals.
- Research Core Facilities. (n.d.). SAFETY DATA SHEET Boron (pieces).
- University of Massachusetts Amherst. (n.t.). Chemical Waste Name or Mixtures.
- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- ESPI Metals. (n.d.). Boron - Safety Data Sheet.
- Fisher Scientific. (2023, September 29). SAFETY DATA SHEET (2-Methylpropyl)boronic acid.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET dihydroxy(phenyl)borane.
- BD. (2025, January 24). SAFETY DATA SHEET.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- TCI Chemicals. (2023, May 3). SAFETY DATA SHEET 4-Ethoxy-3-fluorophenylboronic Acid.
- 24d.info. (2020, August 14). Toxicology of 2,4-D.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Relevance to Public Health - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
